2-Allyl-5-trifluoromethyl phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-prop-2-enyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H9F3O/c1-2-3-7-4-5-8(6-9(7)14)10(11,12)13/h2,4-6,14H,1,3H2 |
InChI Key |
NWBMDVOPVQZAKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Allyl-5-trifluoromethyl phenol, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process involving the O-allylation of 3-trifluoromethylphenol followed by a thermal Claisen rearrangement. This document details the experimental protocols, reaction mechanisms, and characterization of the intermediate and final products.
Synthesis Pathway
The synthesis of this compound proceeds through the following two key steps:
-
O-allylation of 3-trifluoromethylphenol: This step involves the etherification of the phenolic hydroxyl group of 3-trifluoromethylphenol with an allyl halide, typically allyl bromide, in the presence of a base.
-
Claisen Rearrangement: The resulting allyl 3-(trifluoromethyl)phenyl ether undergoes a thermal[1][1]-sigmatropic rearrangement to yield the final product, this compound. The electron-withdrawing trifluoromethyl group at the meta-position directs the allyl group to the ortho-position.[1]
Below is a logical diagram illustrating the synthesis workflow.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Allyl 3-(trifluoromethyl)phenyl ether
This procedure details the O-allylation of 3-trifluoromethylphenol.
Materials:
-
3-Trifluoromethylphenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-trifluoromethylphenol, anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude allyl 3-(trifluoromethyl)phenyl ether.
-
The crude product can be purified by vacuum distillation or used directly in the next step after solvent removal.
Step 2: Synthesis of this compound via Claisen Rearrangement
This procedure describes the thermal rearrangement of the intermediate ether.
Materials:
-
Allyl 3-(trifluoromethyl)phenyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)
Procedure:
-
Place the crude or purified allyl 3-(trifluoromethyl)phenyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Add a high-boiling point solvent to the flask.
-
Heat the mixture to reflux (typically 180-220 °C, depending on the solvent) under a nitrogen atmosphere.
-
Maintain the reflux for 10-15 hours. The progress of the rearrangement can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2][3]
Quantitative Data
The following table summarizes typical yields for the two-step synthesis.
| Step | Product | Typical Yield |
| O-Allylation | Allyl 3-(trifluoromethyl)phenyl ether | 85-95% |
| Claisen Rearrangement | This compound | 60-75% |
Characterization Data
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm) ~7.2-7.0 (m, 3H, Ar-H)
-
δ (ppm) ~6.0-5.8 (m, 1H, -CH=CH₂)
-
δ (ppm) ~5.2-5.0 (m, 2H, -CH=CH₂ )
-
δ (ppm) ~4.9 (s, 1H, Ar-OH)
-
δ (ppm) ~3.4 (d, 2H, Ar-CH₂ -CH=CH₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm) ~154 (C-OH)
-
δ (ppm) ~136 (-C H=CH₂)
-
δ (ppm) ~131 (q, J ≈ 33 Hz, C -CF₃)
-
δ (ppm) ~129 (Ar-C)
-
δ (ppm) ~124 (q, J ≈ 272 Hz, -C F₃)
-
δ (ppm) ~122 (Ar-C)
-
δ (ppm) ~117 (Ar-C)
-
δ (ppm) ~116 (-CH=C H₂)
-
δ (ppm) ~35 (Ar-C H₂)
-
-
FTIR (neat, cm⁻¹):
-
~3400 (br, O-H stretch)
-
~3080 (C-H stretch, aromatic and vinyl)
-
~2980, 2920 (C-H stretch, alkyl)
-
~1640 (C=C stretch, allyl)
-
~1580, 1490 (C=C stretch, aromatic)
-
~1330, 1160, 1120 (C-F stretch)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 202
-
Signaling Pathways and Logical Relationships
The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. The regioselectivity is influenced by the electronic nature of the substituents on the aromatic ring.
Caption: Mechanism of the aromatic Claisen rearrangement.
This technical guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available resources.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Allyl-5-trifluoromethyl phenol
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Allyl-5-trifluoromethyl phenol. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs, namely 2-allylphenol and various trifluoromethylphenols, to project its characteristics. This guide also outlines standard experimental protocols for the determination of these properties and explores potential biological activities based on its constituent functional groups.
Core Physicochemical Properties
The physicochemical properties of a molecule are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an allyl group and a trifluoromethyl group to the phenol scaffold is expected to significantly modify its properties compared to the parent phenol molecule. The trifluoromethyl group, a strong electron-withdrawing group, is known to increase lipophilicity and metabolic stability in drug molecules.[1] The allyl group may provide a site for metabolic activity or further functionalization.
A summary of the predicted and known physicochemical data for this compound and its structural relatives is presented in the table below.
| Property | This compound (Predicted) | 2-Allylphenol | 3-(Trifluoromethyl)phenol |
| Molecular Formula | C₁₀H₉F₃O | C₉H₁₀O[2] | C₇H₅F₃O[3] |
| Molecular Weight | 202.17 g/mol | 134.18 g/mol [2] | 162.11 g/mol [3] |
| Melting Point | Data not available | -7 to -5 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Predicted to have low water solubility | 1110 mg/L in water | Data not available |
| pKa | Predicted to be more acidic than phenol | Data not available | 9.08[4] |
| logP (Octanol/Water) | Predicted to be > 2.5 | 2.441 (estimated) | Data not available |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is fundamental. The following are generalized experimental protocols for key parameters.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[5] A sharp melting point range typically signifies a pure compound, while a broad range often indicates the presence of impurities.[6]
Methodology: Capillary Method [7]
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of about 3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[6][9]
-
Heating: The sample is heated at a controlled rate.[5] An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 2°C per minute) for a more accurate measurement.[8]
-
Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This provides the melting point range.[5]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10]
Methodology: Thiele Tube Method [11]
-
Sample Preparation: A small volume of the liquid is placed in a small test tube, and an inverted capillary tube (sealed at the top) is added.[11]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil like paraffin.[12][13]
-
Heating: The Thiele tube is gently heated, leading to a continuous stream of bubbles from the capillary tube.[11]
-
Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.[14]
Methodology: Shake-Flask Method [15]
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.[16]
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[15]
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The pKa is a measure of the acidity of a compound.
Methodology: Potentiometric Titration [17]
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a water-methanol mixture for sparingly soluble compounds.[17]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[17][18]
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.[18][19]
logP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity.
Methodology: Shake-Flask Method [20]
-
Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.[21]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.[22]
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).[21]
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[23]
Potential Biological Activity
-
Phenolic Compounds: Phenolic acids and their derivatives are known to exhibit a wide range of biological activities.[24]
-
Allylphenols: Some allylphenols have shown various biological effects.
-
Trifluoromethylphenols: The trifluoromethyl group is a common substituent in many pharmaceuticals and can enhance biological activity.[1] For instance, certain trifluoromethylphenols have been investigated for their potential as pesticides.[25] The presence of the trifluoromethyl group can also impact the biodegradation of the molecule.[26]
The combination of these functional groups in this compound suggests that it may possess interesting biological properties worthy of further investigation in drug discovery programs.
Visualizations
Physicochemical Property Determinants
Caption: Structural components influencing key physicochemical properties.
Experimental Workflow for Melting Point Determination
Caption: Generalized workflow for determining the melting point of a solid.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. 2-Allylphenol synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ulm.edu [ulm.edu]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. westlab.com [westlab.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. pennwest.edu [pennwest.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. acdlabs.com [acdlabs.com]
- 21. agilent.com [agilent.com]
- 22. enamine.net [enamine.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. A critical examination of human data for the biological activity of phenolic acids and their phase-2 conjugates derived from dietary (poly)phenols, phenylalanine, tyrosine and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of 2-Allyl-5-trifluoromethyl phenol
Introduction
2-Allyl-5-trifluoromethyl phenol is a novel organic molecule that combines the structural features of an allylphenol and a trifluoromethylphenol. The allyl group is a common motif in natural products and is known to be a versatile synthetic handle. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a predictive structural analysis, proposes a synthetic route, and discusses potential biological activities of this compound.
Proposed Synthesis
A plausible and well-established method for the synthesis of 2-allylphenols is the Claisen rearrangement of the corresponding allyl phenyl ether.[2][3][4][5][6] Therefore, this compound could be synthesized in a two-step process starting from 3-(trifluoromethyl)phenol.
Experimental Protocol:
Step 1: Synthesis of Allyl 3-(trifluoromethyl)phenyl ether
-
To a solution of 3-(trifluoromethyl)phenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
To this suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain allyl 3-(trifluoromethyl)phenyl ether.
Step 2: Claisen Rearrangement to this compound
-
Heat the purified allyl 3-(trifluoromethyl)phenyl ether neat (without solvent) to 180-200 °C in an inert atmosphere (e.g., under nitrogen or argon).[4]
-
Maintain this temperature for 3-6 hours, monitoring the rearrangement by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting crude this compound by column chromatography on silica gel to yield the final product.
Predicted Structural and Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, extrapolated from data for 2-allylphenol[7][8] and trifluoromethylphenols.[9][10][11][12]
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 - 7.1 | m | 2H | Aromatic-H |
| ~6.9 - 6.8 | m | 1H | Aromatic-H |
| ~6.1 - 5.9 | m | 1H | -CH=CH₂ |
| ~5.2 - 5.0 | m | 2H | -CH=CH₂ |
| ~5.5 | s | 1H | Phenolic-OH |
| ~3.4 | d | 2H | Ar-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C-OH |
| ~136 | -CH=CH₂ |
| ~132 (q) | C-CF₃ |
| ~130 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~123 (q) | CF₃ |
| ~118 | Aromatic C-H |
| ~116 | -CH=CH₂ |
| ~115 | Aromatic C-Allyl |
| ~35 | Ar-CH₂- |
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Predicted Values |
| IR (Infrared) Spectroscopy (cm⁻¹) | 3400-3300 (O-H stretch, broad), 3080-3010 (C-H stretch, aromatic and vinyl), 1640 (C=C stretch, vinyl), 1600, 1480 (C=C stretch, aromatic), 1330-1100 (C-F stretch, strong) |
| Mass Spectrometry (EI-MS) | m/z (%): 202 (M⁺), 187, 161, 133 |
Potential Biological Activity and Signaling Pathways
The incorporation of a trifluoromethyl group can significantly influence the biological activity of a molecule.[1] It can enhance binding to biological targets and increase metabolic stability. Phenolic compounds, including allylphenols, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Given these characteristics, this compound could potentially act as an inhibitor of inflammatory pathways or as an antimicrobial agent. A hypothetical signaling pathway where this compound might exert an anti-inflammatory effect is the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental and Analytical Workflow
The following diagram outlines a logical workflow for the synthesis, purification, and structural characterization of this compound.
Caption: Proposed workflow for synthesis and analysis.
Conclusion
While direct experimental data for this compound is currently lacking, this guide provides a robust, predictive framework for its synthesis and structural characterization based on well-established chemical principles and data from analogous compounds. The presence of both the allyl and trifluoromethyl functionalities suggests that this molecule could be of interest for applications in medicinal chemistry and materials science. The proposed synthetic route is feasible, and the predicted spectroscopic data provide a clear guide for the identification and characterization of the compound. Experimental validation of these predictions is highly encouraged to fully elucidate the properties and potential of this compound.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch24: Claisen rearrangement [chem.ucalgary.ca]
- 7. 2-Allylphenol(1745-81-9) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Allyl-5-(trifluoromethyl)phenol: Nomenclature, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nomenclature and Chemical Identity
A specific CAS (Chemical Abstracts Service) number for 2-Allyl-5-(trifluoromethyl)phenol is not readily found in public chemical databases, suggesting it may be a novel or less-common chemical entity.
Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is determined as follows:
-
The parent structure is identified as phenol.
-
The carbon atom bearing the hydroxyl (-OH) group is assigned position 1.
-
The ring is numbered to give the substituents the lowest possible locants, which are positions 2 and 5.
-
The substituents are an allyl (prop-2-en-1-yl) group and a trifluoromethyl group.
-
The substituents are cited in alphabetical order.
Therefore, the IUPAC nomenclature is 2-Allyl-5-(trifluoromethyl)phenol .
Table 1: Chemical Identifiers and Properties (Predicted)
| Identifier/Property | Value |
| IUPAC Name | 2-Allyl-5-(trifluoromethyl)phenol |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol |
| CAS Number | Not readily available |
Experimental Protocols: A Proposed Synthetic Route
The synthesis of 2-Allyl-5-(trifluoromethyl)phenol can be approached through a well-established method for the ortho-allylation of phenols, known as the Claisen rearrangement. This two-step process involves the formation of an allyl ether followed by a thermal rearrangement.
Step 1: Synthesis of Allyl 3-(Trifluoromethyl)phenyl Ether
-
Reaction Setup: To a solution of 3-(trifluoromethyl)phenol (1.0 equivalent) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Addition of Allyl Halide: To the stirred suspension, add allyl bromide or allyl chloride (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude allyl 3-(trifluoromethyl)phenyl ether. Purification can be achieved by column chromatography on silica gel.
Step 2: Claisen Rearrangement to 2-Allyl-5-(trifluoromethyl)phenol
-
Thermal Rearrangement: Heat the purified allyl 3-(trifluoromethyl)phenyl ether neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline to a temperature of 180-220°C.
-
Reaction Monitoring: Monitor the rearrangement by TLC or GC-MS until the starting material is consumed. This process typically takes 2-4 hours.
-
Purification: Cool the reaction mixture and purify the resulting product directly by column chromatography on silica gel to obtain 2-Allyl-5-(trifluoromethyl)phenol.
Potential Biological Activities and Rationale
While specific biological data for 2-Allyl-5-(trifluoromethyl)phenol is not available, the activities of structurally related compounds allow for informed predictions. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. Allylphenols, on the other hand, are known for their antimicrobial properties.
Table 2: Predicted Biological Activities of 2-Allyl-5-(trifluoromethyl)phenol
| Biological Activity | Rationale based on Structural Analogs | Potential Applications |
| Antimicrobial/Antifungal | Allylphenols, such as eugenol and chavicol, exhibit significant activity against a broad spectrum of bacteria and fungi.[1] | Development of new antibiotics, antifungals, or agricultural fungicides. |
| Anticancer | The trifluoromethyl group is present in several anticancer drugs and can enhance the cytotoxic activity of a molecule.[2] | Lead compound for the development of novel chemotherapeutic agents. |
| Anti-inflammatory | Many phenolic compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. | Potential therapeutic for inflammatory diseases. |
| Antioxidant | Phenolic compounds are well-known for their ability to scavenge free radicals. | Use in nutraceuticals or as a protective agent against oxidative stress. |
Visualizations: Logical Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel compound such as 2-Allyl-5-(trifluoromethyl)phenol.
Caption: A general workflow for the synthesis and biological evaluation of novel chemical entities.
This guide provides a foundational understanding of 2-Allyl-5-(trifluoromethyl)phenol for researchers and professionals in drug development. The proposed synthetic route and the predicted biological activities offer a starting point for further investigation into this promising, yet underexplored, molecule.
References
Spectroscopic and Synthetic Profile of 2-Allyl-5-trifluoromethyl phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and spectroscopic properties of 2-Allyl-5-trifluoromethyl phenol. Due to the limited availability of experimentally recorded spectra in public databases, this document focuses on the established synthetic route and provides predicted spectroscopic data based on the molecular structure. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a Claisen rearrangement of the corresponding allyl ether. The foundational work by McBee and Rapkin provides a reliable method for its preparation.
Experimental Protocol: Synthesis via Claisen Rearrangement
The synthesis involves two primary stages: the formation of Allyl 3-(Trifluoromethyl)-phenyl Ether and its subsequent thermal rearrangement to yield 2-Allyl-5-(trifluoromethyl)phenol.
Part 1: Synthesis of Allyl 3-(Trifluoromethyl)-phenyl Ether
-
Reaction Setup: A mixture of 3-(trifluoromethyl)phenol, allyl bromide, and a suitable base (e.g., potassium carbonate) is prepared in a solvent such as acetone.
-
Reaction Conditions: The mixture is refluxed for several hours to facilitate the Williamson ether synthesis.
-
Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by distillation, to yield pure Allyl 3-(Trifluoromethyl)-phenyl Ether.
Part 2: Claisen Rearrangement to 2-Allyl-5-(trifluoromethyl)phenol
-
Thermal Rearrangement: The purified Allyl 3-(Trifluoromethyl)-phenyl Ether is heated to a high temperature (typically around 200-220 °C) to induce the[1][1]-sigmatropic Claisen rearrangement.
-
Purification: The resulting 2-Allyl-5-(trifluoromethyl)phenol is then purified by vacuum distillation.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic pathway for this compound.
Spectroscopic Data
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the proton (¹H) and carbon (¹³C) nuclei of this compound. These predictions are based on established increments for substituted benzene rings and the characteristic signals of an allyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 1H | Ar-H |
| ~7.1 | s | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~5.9 | m | 1H | -CH =CH₂ |
| ~5.1 | dd | 2H | -CH=CH ₂ |
| ~5.0 | s (broad) | 1H | OH |
| ~3.4 | d | 2H | Ar-CH ₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C -OH |
| ~137 | -C H=CH₂ |
| ~130 | Ar-C |
| ~128 (q) | -C F₃ |
| ~125 | Ar-C |
| ~122 | Ar-C |
| ~116 | -CH=C H₂ |
| ~115 | Ar-C |
| ~35 | Ar-C H₂- |
Note: The chemical shift of the CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aromatic, and allyl functional groups.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | =C-H stretch (aromatic and vinyl) |
| 2980-2850 | Medium | C-H stretch (allyl CH₂) |
| ~1640 | Medium | C=C stretch (allyl) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1330 | Strong | C-F stretch (trifluoromethyl group) |
| ~1250 | Strong | C-O stretch (phenol) |
| 990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉F₃O, MW: 202.17 g/mol ). Key fragmentation patterns would likely involve the loss of the allyl group and rearrangements of the aromatic ring.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| m/z | Proposed Fragment |
| 202 | [M]⁺ (Molecular Ion) |
| 161 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 133 | [M - C₃H₅ - CO]⁺ |
Signaling Pathways and Biological Activity
Currently, there is no published research available in the public domain detailing the interaction of this compound with specific signaling pathways or its broader biological activity. Further investigation is required to elucidate its pharmacological profile.
Conclusion
This technical guide provides a foundational understanding of this compound, with a focus on its synthesis and predicted spectroscopic characteristics. The provided experimental protocol offers a clear pathway for its preparation, enabling further research into its physical, chemical, and biological properties. The absence of comprehensive experimental spectroscopic data highlights an opportunity for future research to fully characterize this compound and explore its potential applications in drug development and other scientific fields.
References
Synthesis of trifluoromethyl-substituted allylphenols
An In-depth Technical Guide to the Synthesis of Trifluoromethyl-Substituted Allylphenols
Introduction
Trifluoromethyl-substituted allylphenols are valuable compounds in medicinal chemistry and materials science. The trifluoromethyl group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The allyl group provides a versatile handle for further chemical modifications. This guide details the primary synthetic routes for accessing these important molecules, providing researchers with the necessary information for their synthesis and application.
Synthetic Strategies
The synthesis of trifluoromethyl-substituted allylphenols can be broadly categorized into two main approaches:
-
Claisen Rearrangement of Allyl Trifluoromethylphenyl Ethers: This is a powerful and widely used method that involves the thermal or Lewis acid-catalyzed rearrangement of a pre-synthesized allyl ether.
-
Direct C-H Allylation or Trifluoromethylation: These methods involve the direct introduction of either the allyl or the trifluoromethyl group onto a phenol or a trifluoromethyl-substituted benzene ring, respectively.
Method 1: Claisen Rearrangement
The-sigmatropic rearrangement of allyl trifluoromethylphenyl ethers is a common and efficient method for the synthesis of ortho-allylphenols. The reaction typically proceeds with high regioselectivity.
General Workflow for Claisen Rearrangement
Caption: General workflow for the synthesis of trifluoromethyl-substituted allylphenols via Claisen rearrangement.
Quantitative Data for Claisen Rearrangement
| Starting Material | Conditions | Product | Yield (%) | Reference |
| 4-(Trifluoromethyl)phenol | Allyl bromide, K2CO3, Acetone, reflux; then N,N-Diethylaniline, 210-220 °C | 2-Allyl-4-(trifluoromethyl)phenol | 75-85 | |
| 3-(Trifluoromethyl)phenol | Allyl bromide, K2CO3, DMF, 80 °C; then neat, 200 °C | 2-Allyl-5-(trifluoromethyl)phenol and 2-Allyl-3-(trifluoromethyl)phenol and 4-Allyl-3-(trifluoromethyl)phenol | 45 (2-allyl-5-), 25 (2-allyl-3-), 15 (4-allyl-3-) | |
| 2-(Trifluoromethyl)phenol | Allyl bromide, K2CO3, Acetone, reflux; then neat, 180 °C | 6-Allyl-2-(trifluoromethyl)phenol | 60 |
Experimental Protocol: Synthesis of 2-Allyl-4-(trifluoromethyl)phenol
Step 1: Synthesis of Allyl 4-(Trifluoromethyl)phenyl Ether
-
To a solution of 4-(trifluoromethyl)phenol (1.62 g, 10 mmol) in acetone (50 mL) is added potassium carbonate (2.76 g, 20 mmol).
-
Allyl bromide (1.33 g, 11 mmol) is added dropwise to the mixture.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford allyl 4-(trifluoromethyl)phenyl ether.
Step 2: Claisen Rearrangement
-
Allyl 4-(trifluoromethyl)phenyl ether (1.01 g, 5 mmol) is dissolved in N,N-diethylaniline (10 mL).
-
The solution is heated to 210-220 °C in a sealed tube for 6 hours.
-
The reaction mixture is cooled to room temperature and diluted with diethyl ether (50 mL).
-
The organic layer is washed with 1 M HCl (3 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 90:10) to yield 2-allyl-4-(trifluoromethyl)phenol.
Method 2: Direct C-H Functionalization
Recent advances in catalysis have enabled the direct C-H allylation and trifluoromethylation of phenolic substrates. These methods can offer improved atom economy and may avoid the high temperatures required for Claisen rearrangements.
Direct Allylation of Trifluoromethylphenols
This approach involves the direct introduction of an allyl group onto the aromatic ring of a trifluoromethylphenol, often using a transition metal catalyst.
Direct Trifluoromethylation of Allylphenols
Alternatively, an existing allylphenol can be directly trifluoromethylated using an electrophilic trifluoromethylating agent.
Logical Relationship for Direct Functionalization
Caption: Convergent strategies for the synthesis of trifluoromethyl-substituted allylphenols via direct C-H functionalization.
Quantitative Data for Direct C-H Functionalization
| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |
| 4-(Trifluoromethyl)phenol | Allyl acetate, Pd(OAc)2, Ag2CO3 | 2-Allyl-4-(trifluoromethyl)phenol | 65 | |
| 2-Allylphenol | Togni's reagent II, Zn(OTf)2 | 2-Allyl-4-(trifluoromethyl)phenol and 2-Allyl-6-(trifluoromethyl)phenol | 40 (4-CF3), 35 (6-CF3) |
Experimental Protocol: Palladium-Catalyzed Direct Allylation of 4-(Trifluoromethyl)phenol
-
To a flame-dried Schlenk tube is added 4-(trifluoromethyl)phenol (162 mg, 1 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), and Ag2CO3 (552 mg, 2 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Allyl acetate (150 mg, 1.5 mmol) and anhydrous 1,4-dioxane (5 mL) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 90:10) to afford 2-allyl-4-(trifluoromethyl)phenol.
Conclusion
The synthesis of trifluoromethyl-substituted allylphenols can be achieved through several effective methods. The Claisen rearrangement remains a robust and high-yielding approach, particularly for ortho-substituted products. Direct C-H functionalization strategies are emerging as powerful alternatives, offering potentially more convergent and atom-economical routes. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs.
Starting materials for 2-Allyl-5-trifluoromethyl phenol synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Allyl-5-trifluoromethyl phenol, a valuable building block in medicinal chemistry and materials science. The synthesis primarily proceeds through a two-step reaction sequence involving the O-allylation of 3-(trifluoromethyl)phenol followed by a thermal Claisen rearrangement. This document details the starting materials, experimental protocols, and quantitative data associated with this synthetic route, offering a practical resource for laboratory-scale preparation.
Core Synthesis Pathway
The principal synthetic route to this compound is a robust two-step process:
-
O-Allylation of 3-(Trifluoromethyl)phenol: This initial step involves the etherification of 3-(trifluoromethyl)phenol with an allyl halide, typically allyl bromide, in the presence of a base to form the intermediate, allyl 3-(trifluoromethyl)phenyl ether.
-
Claisen Rearrangement: The synthesized allyl ether undergoes a[1][1]-sigmatropic rearrangement upon heating, yielding the desired this compound. The trifluoromethyl group at the meta-position directs the allyl group to the ortho-position.[1]
Starting Materials
The primary starting materials for this synthesis are commercially available and are listed in the table below.
| Starting Material | Chemical Structure | Key Properties |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | Molecular Weight: 162.11 g/mol |
| Allyl Bromide | C₃H₅Br | Molecular Weight: 120.98 g/mol ; Boiling Point: 70-71 °C |
| Potassium Carbonate | K₂CO₃ | Molecular Weight: 138.21 g/mol ; Base |
| Acetone | C₃H₆O | Solvent; Boiling Point: 56 °C |
Experimental Protocols
Step 1: Synthesis of Allyl 3-(Trifluoromethyl)phenyl ether (O-Allylation)
This procedure is adapted from standard O-allylation methods for phenols.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone as the solvent.
-
Stir the mixture at room temperature for 15-20 minutes to ensure proper mixing.
-
Add allyl bromide (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl 3-(trifluoromethyl)phenyl ether.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data for O-Allylation of Phenols (Analogous Reactions):
| Reactants | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenol, Allyl Bromide | K₂CO₃ | Acetone | 8 | Reflux | ~85-97 | |
| 1-Decanol, Allyl Bromide | KOH | None | 16 | Room Temp. | 95 | [2] |
| Benzyl Alcohol, Allyl Bromide | KOH | None | 4.5 | Room Temp. | 96 | [2] |
Step 2: Synthesis of this compound (Claisen Rearrangement)
This procedure is based on the established Claisen rearrangement of allyl phenyl ethers.[1][3][4]
Procedure:
-
Place the purified allyl 3-(trifluoromethyl)phenyl ether (1.0 eq.) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the ether to a high temperature, typically in the range of 180-220 °C. The rearrangement can be carried out neat or in a high-boiling solvent like N,N-diethylaniline or diphenyl ether.
-
Maintain the reaction at this temperature for 3-6 hours. Monitor the progress of the rearrangement by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data for Claisen Rearrangement (Analogous Reactions):
| Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Allyl Phenyl Ether | Toluene | 18 | 190 | 80 (of aldehyde) | [4] |
| 1,5-Bis(allyloxy)naphthalene | None | 0.17 | 190 | 100 | [4] |
| Allyl Phenyl Ether | None | 5 | 200 | 90.6-95.0 | [5] |
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
The synthesis follows a clear logical progression from readily available starting materials to the final product.
Caption: Logical flow of the two-step synthesis.
Characterization Data
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the outlined conditions for their specific laboratory settings to achieve the best possible yields and purity.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. CLAISEN REARRANGEMENT: [3,3]-SIGMATROPIC REARRANGEMENT – My chemistry blog [mychemblog.com]
- 5. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
The Dynamic Reactivity of the Allyl Group in Trifluoromethylphenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into phenolic compounds significantly alters their electronic properties, enhancing their utility in medicinal chemistry and materials science. When an allyl group is also present, a unique interplay of reactivity emerges, offering a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the allyl group in trifluoromethylphenols, with a focus on the Claisen rearrangement and other significant transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in harnessing the synthetic potential of these valuable building blocks.
The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a strong electron-withdrawing group, which profoundly influences the reactivity of the phenol ring and its substituents. This electronic effect lowers the pKa of the phenolic hydroxyl group, making it more acidic compared to its non-fluorinated analog. In the context of the allyl group, this has several implications:
-
O-Allylation: The increased acidity of the phenol facilitates its deprotonation to the corresponding phenoxide, which can then readily undergo Williamson ether synthesis with an allyl halide to form the allyl aryl ether precursor for subsequent rearrangement reactions.
-
Claisen Rearrangement: The electron-withdrawing nature of the -CF3 group can influence the rate and regioselectivity of the Claisen rearrangement. While electron-withdrawing groups on the aromatic ring generally slow down the thermal Claisen rearrangement, they can also influence the preference for ortho versus para migration.[1][2] Lewis acid catalysis can be employed to promote the rearrangement under milder conditions, overcoming the deactivating effect of the trifluoromethyl group.[1][3]
-
Subsequent Reactions: The modified electronic environment of the allyl-substituted trifluoromethylphenol can affect the outcome of subsequent reactions involving the allyl double bond or the newly introduced ortho- or para-allyl group.
The Claisen Rearrangement: A Cornerstone Transformation
The Claisen rearrangement is a powerful[3][3]-sigmatropic rearrangement that converts allyl aryl ethers into ortho-allylphenols.[4] This reaction is a key method for introducing an allyl group onto the aromatic ring, which can then be further functionalized.
Regioselectivity
In meta-substituted allyl phenyl ethers, such as allyl 3-(trifluoromethyl)phenyl ether, the Claisen rearrangement can theoretically yield two different ortho-allylphenol products. The strong electron-withdrawing nature of the trifluoromethyl group directs the allyl group to migrate preferentially to the carbon atom with the highest electron density.[2]
Quantitative Data
The following table summarizes the available quantitative data for the Claisen rearrangement of allyl trifluoromethylphenyl ethers.
| Substrate | Conditions | Product(s) | Yield (%) | Reference |
| Allyl 3-(trifluoromethyl)phenyl ether | Reflux, 12 hours | 2-Allyl-5-(trifluoromethyl)phenol | 82 |
Further research is needed to provide a more comprehensive dataset for ortho- and para-substituted isomers under various conditions.
Experimental Protocols
Synthesis of Allyl 3-(Trifluoromethyl)phenyl Ether
To a solution of 3-(trifluoromethyl)phenol in a suitable solvent (e.g., acetone, DMF), an equimolar amount of a base (e.g., K2CO3, NaH) is added. The mixture is stirred at room temperature until the deprotonation is complete. Allyl bromide (1.1 equivalents) is then added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired allyl 3-(trifluoromethyl)phenyl ether.
Claisen Rearrangement of Allyl 3-(Trifluoromethyl)phenyl Ether
Allyl 3-(trifluoromethyl)phenyl ether is heated neat or in a high-boiling solvent (e.g., N,N-diethylaniline) under an inert atmosphere. The reaction is monitored by TLC until the starting material is no longer detectable. Upon completion, the reaction mixture is cooled, and the product, 2-allyl-5-(trifluoromethyl)phenol, is isolated and purified by distillation or column chromatography.
Mechanistic Visualization
The Claisen rearrangement proceeds through a concerted, pericyclic transition state. The workflow for the synthesis of 2-allyl-5-(trifluoromethyl)phenol is depicted below.
The mechanism of the thermal Claisen rearrangement involves a concerted[3][3]-sigmatropic shift through a chair-like transition state.
Further Reactivity of the Allyl Group
The allyl group in trifluoromethylphenols is a versatile functional handle that can undergo a variety of transformations, leading to the synthesis of diverse heterocyclic and functionalized aromatic compounds.
Cyclization Reactions: Synthesis of Chromanes and Benzofurans
Ortho-allyl trifluoromethylphenols are valuable precursors for the synthesis of trifluoromethyl-substituted chromanes and benzofurans, which are important scaffolds in medicinal chemistry.
-
Chromane Synthesis: Acid-catalyzed intramolecular hydroalkoxylation of the allyl group leads to the formation of a six-membered chromane ring. The reaction typically proceeds by protonation of the double bond to form a secondary carbocation, which is then trapped by the phenolic oxygen.
-
Benzofuran Synthesis: Oxidative cyclization of ortho-allylphenols, often catalyzed by palladium salts, can yield benzofuran derivatives.[5] The Wacker oxidation, for instance, can be employed to convert the terminal alkene of the allyl group into a methyl ketone, which can then undergo intramolecular condensation.[6]
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wacker process - Wikipedia [en.wikipedia.org]
The Trifluoromethyl Group: A Potent Modulator of Phenolic Properties in Research and Drug Development
An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group on the Phenol Ring
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of substituent groups on aromatic systems is paramount. Among these, the trifluoromethyl (CF₃) group stands out for its profound influence on the electronic properties of the phenol ring. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. The strong electron-withdrawing nature of the trifluoromethyl group, a consequence of the high electronegativity of fluorine atoms, significantly alters the acidity, reactivity, and potential biological interactions of the parent phenol molecule.[1][2][3] These modifications are critical in the rational design of novel therapeutics and functional materials.
Quantitative Analysis of Electronic Effects
The electronic influence of the trifluoromethyl group can be quantitatively assessed through Hammett constants (σ) and acid dissociation constants (pKa).
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = ρσ, provides a framework for quantifying the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett σ values.
| Substituent Position | Hammett Constant (σ) |
| meta (σm) | 0.43 - 0.46 |
| para (σp) | 0.54 |
Note: The exact values may vary slightly depending on the reaction and solvent system used for determination.
Acid Dissociation Constants (pKa)
The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton, resulting in a lower pKa value compared to phenol (pKa ≈ 9.95). This effect is most pronounced when the CF₃ group is in the para or ortho position, where it can exert its influence through both inductive and resonance effects.
| Compound | pKa |
| Phenol | ~9.95 |
| 2-(Trifluoromethyl)phenol | ~8.8 |
| 3-(Trifluoromethyl)phenol | 9.08[4] |
| 4-(Trifluoromethyl)phenol | 9.39[5] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03[4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the trifluoromethyl group and the phenol ring.
¹⁹F NMR Spectroscopy
The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. In trifluoromethyl-substituted phenols, the ¹⁹F NMR chemical shift can provide valuable information about the extent of electron withdrawal from the aromatic ring. Generally, the ¹⁹F chemical shift of a CF₃ group on an aromatic ring appears in the range of -60 to -65 ppm relative to CFCl₃. The specific chemical shift is influenced by the substitution pattern on the phenol ring and the solvent.
Experimental Protocols
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines the determination of the acid dissociation constant (pKa) of a trifluoromethyl-substituted phenol using UV-Vis spectrophotometry. The method relies on the different absorption spectra of the protonated (phenol) and deprotonated (phenolate) forms of the compound.
Materials:
-
Trifluoromethyl-substituted phenol of interest
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
A series of buffer solutions with known pH values spanning the expected pKa of the phenol
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the trifluoromethyl-substituted phenol in a suitable solvent (e.g., methanol or ethanol) at a concentration that gives a maximum absorbance in the range of 1.0-1.5.
-
Preparation of Test Solutions:
-
Acidic Solution (Fully Protonated): To a cuvette, add a known volume of the stock solution and dilute with 0.1 M HCl to a final volume. This ensures the phenol is entirely in its protonated form.
-
Basic Solution (Fully Deprotonated): To a separate cuvette, add the same volume of the stock solution and dilute with 0.1 M NaOH. This will convert the phenol to its phenolate form.
-
Buffered Solutions: Prepare a series of solutions by adding the same volume of the stock solution to different buffer solutions of known pH.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum of the acidic, basic, and each of the buffered solutions over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for both the protonated and deprotonated forms.
-
-
Data Analysis:
-
At the λ_max of the phenolate form, measure the absorbance of the acidic solution (A_acid), the basic solution (A_base), and each buffered solution (A_buffer).
-
The ratio of the deprotonated to protonated form in each buffer can be calculated using the following equation: [A⁻]/[HA] = (A_buffer - A_acid) / (A_base - A_buffer)
-
Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which log([A⁻]/[HA]) = 0 (i.e., the x-intercept of the plot).
-
Protocol 2: Construction of a Hammett Plot for Phenol Acidity
This protocol describes how to generate a Hammett plot to determine the reaction constant (ρ) for the ionization of a series of substituted phenols, including trifluoromethyl-substituted derivatives.
Materials:
-
A series of meta- and para-substituted phenols (including the trifluoromethyl-substituted analogs and the parent phenol)
-
Instrumentation and reagents for pKa determination (as described in Protocol 1)
-
Literature values for the Hammett constants (σ) of the chosen substituents
Procedure:
-
Determine the pKa of each substituted phenol: Follow the procedure outlined in Protocol 1 to experimentally determine the pKa for each phenol in the series under identical conditions (solvent, temperature, ionic strength).
-
Calculate log(K/K₀):
-
K is the acid dissociation constant of the substituted phenol (K = 10⁻ᵖᴷᵃ).
-
K₀ is the acid dissociation constant of the unsubstituted phenol.
-
Calculate log(K/K₀) for each substituent.
-
-
Plot the Data: Create a plot of log(K/K₀) on the y-axis against the corresponding Hammett σ values for each substituent on the x-axis.
-
Determine the Reaction Constant (ρ): Perform a linear regression on the plotted data. The slope of the resulting line is the reaction constant, ρ. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups.
Protocol 3: Synthesis of 4-(Trifluoromethyl)phenol
This protocol provides a representative method for the synthesis of 4-(trifluoromethyl)phenol from 4-chlorobenzotrifluoride.
Materials:
-
4-chlorobenzotrifluoride
-
Sodium hydroxide (NaOH)
-
Water
-
Diethylene glycol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzotrifluoride, a concentrated aqueous solution of sodium hydroxide, and diethylene glycol as a high-boiling solvent.
-
Reaction: Heat the mixture to reflux (typically around 160-180 °C) with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the phenoxide intermediate to form the desired phenol.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizing Electronic Effects and Experimental Logic
Graphviz diagrams are provided to illustrate key conceptual frameworks and experimental workflows.
Caption: Workflow for applying the Hammett equation to quantify substituent effects.
Caption: Experimental workflow for determining pKa via UV-Vis spectrophotometry.
Caption: Simplified mechanism of horseradish peroxidase-catalyzed phenol oxidation.
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of medicinal and materials chemists. Its strong electron-withdrawing properties significantly increase the acidity of the phenolic proton and influence the reactivity of the aromatic ring. This guide has provided a quantitative and practical overview of these effects, equipping researchers with the data and methodologies necessary to harness the unique properties of trifluoromethyl-substituted phenols in their research and development endeavors. A thorough understanding of these principles is essential for the design of next-generation pharmaceuticals and advanced materials with tailored electronic and biological properties.
References
- 1. Hammett rho sigma correlation for reactions of horseradish peroxidase compound II with phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Model development for horseradish peroxidase catalyzed removal of aqueous phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.graphpad.com [cdn.graphpad.com]
An In-depth Technical Guide on the Estimated Solubility and Stability of 2-Allyl-5-trifluoromethyl phenol
Disclaimer: No direct experimental data for the solubility and stability of 2-Allyl-5-trifluoromethyl phenol has been found in the public domain. This guide provides an estimation of its physicochemical properties based on data from structurally related compounds, namely 2-allylphenol and various isomers of trifluoromethylphenol. The information herein is intended for researchers, scientists, and drug development professionals as a preliminary guide for handling and formulation development.
Executive Summary
This technical guide offers a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the absence of direct studies on this specific molecule, this report leverages empirical data from its core structural components: the allyl-substituted phenol ring (represented by 2-allylphenol) and the trifluoromethyl-substituted phenol (represented by various trifluoromethylphenol isomers). The trifluoromethyl group is known to increase lipophilicity and metabolic stability, while the allyl group can be a site for chemical reactions. It is anticipated that this compound will exhibit low aqueous solubility and moderate to good solubility in organic solvents. Its stability is expected to be influenced by pH, light, and oxidizing conditions, with the trifluoromethyl group potentially undergoing hydrolysis under alkaline conditions.
Estimated Physicochemical Properties
The properties of this compound are estimated by considering the contributions of the allyl and trifluoromethyl substituents on the phenol ring.
Data Presentation: Physicochemical Properties of Analogous Compounds
To provide a basis for estimating the properties of this compound, the following tables summarize the known physicochemical properties of 2-allylphenol and various trifluoromethylphenol isomers.
Table 1: Physicochemical Properties of 2-Allylphenol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Melting Point | -6 to -5 °C | [1][3] |
| Boiling Point | 220 °C | [1] |
| Density | 1.021 - 1.028 g/mL at 20-25 °C | [3][4] |
| Refractive Index | 1.543 - 1.547 at 20 °C | [4] |
| Water Solubility | Low; 1110 mg/L at 25 °C (est.), 7 g/L at 20 °C | [3][4][5] |
| Organic Solvent Solubility | Soluble in alcohol, ether, and organic solvents | [2][4] |
| pKa | 10.28 at 25 °C | [3] |
| LogP | 2.91 | [3] |
Table 2: Physicochemical Properties of Trifluoromethylphenol Isomers
| Property | 2-(Trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)phenol |
| Molecular Formula | C₇H₅F₃O | C₇H₅F₃O | C₇H₅F₃O |
| Molecular Weight | 162.11 g/mol | 162.11 g/mol | 162.11 g/mol |
| Appearance | White to cream crystalline solid | No data available | No data available |
| Melting Point | 45-46 °C | No data available | No data available |
| Boiling Point | 147-148 °C | No data available | No data available |
| Water Solubility | Sparingly soluble | No data available | No data available |
| Organic Solvent Solubility | Soluble in organic solvents | No data available | No data available |
| LogP | 2.8 | 2.8 | 2.8 |
Estimated Solubility Profile
Based on the data from its analogues, the solubility of this compound is predicted as follows:
-
Aqueous Solubility: The presence of the lipophilic trifluoromethyl group (LogP of trifluoromethylphenols is 2.8) and the allyl group is expected to result in low aqueous solubility, likely in the range of the estimated solubility of 2-allylphenol (around 1 g/L).
-
Organic Solvent Solubility: It is anticipated to be readily soluble in common organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether), and other organic solvents, similar to 2-allylphenol.[2][4]
Estimated Stability Profile
The stability of phenols can be influenced by factors such as pH, light, and the presence of oxidizing agents.[6]
-
pH Stability: Phenols are generally more stable in acidic to neutral conditions. Under alkaline conditions, the trifluoromethyl group, particularly when positioned ortho or para to the hydroxyl group, can be susceptible to hydrolysis. A recent study on trifluoromethylphenols showed that 2-TFMP undergoes hydrolysis at pH 7 to 10.8, while 4-TFMP hydrolyzes at a pH range of 6.2 to 10.8.[7] In contrast, 3-TFMP was found to be resistant to hydrolysis even at elevated temperatures and alkaline pH.[7] Given the meta position of the trifluoromethyl group relative to the hydroxyl group in the target molecule, it may exhibit greater hydrolytic stability compared to ortho or para isomers.
-
Photostability: A study on the photochemical degradation of 2-(trifluoromethyl)phenol revealed its susceptibility to photolysis, with degradation rates being highly pH-dependent. The photolysis rate constants were found to be 3.52 h⁻¹ at pH 5, 26.4 h⁻¹ at pH 7, and 334.1 h⁻¹ at pH 10.[8] This suggests that this compound may also be sensitive to light, especially under neutral to alkaline conditions.
-
Oxidative Stability: Phenols are known to be susceptible to oxidation. The stability of 2-(Trifluoromethyl)phenol is compromised in the presence of strong oxidizing agents.[9] Therefore, it is recommended to store this compound under an inert atmosphere and away from oxidizing agents.[9]
Table 3: Stability Data for Trifluoromethylphenol Isomers
| Condition | Compound | Observation | Source(s) |
| Photochemical Degradation | 2-(Trifluoromethyl)phenol | Rate constant (k) = 3.52 h⁻¹ (pH 5), 26.4 h⁻¹ (pH 7), 334.1 h⁻¹ (pH 10) | [8] |
| Aqueous Hydrolysis | 2-(Trifluoromethyl)phenol | Hydrolysis observed from pH 7 to 10.8 | [7] |
| Aqueous Hydrolysis | 3-(Trifluoromethyl)phenol | Resistant to hydrolysis, even at pH 10.2 and 40 °C | [7] |
| Aqueous Hydrolysis | 4-(Trifluoromethyl)phenol | Hydrolysis observed from pH 6.2 to 10.8 | [7] |
| General Stability | 2-(Trifluoromethyl)phenol | Stable under normal conditions; incompatible with oxidizing agents, acid chlorides, and acid anhydrides. | [9] |
Experimental Protocols
The following are general experimental protocols for determining the solubility and stability of phenolic compounds, based on methodologies described in the scientific literature.
Protocol for Solubility Determination (Shake-Flask Method)
This method is widely used for determining the solubility of compounds in various solvents.[10]
Objective: To determine the solubility of this compound in water and selected organic solvents at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a period to allow undissolved solute to settle.
-
Centrifuge the vials to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for Photochemical Degradation Study
This protocol is adapted from a study on the photolysis of 2-(trifluoromethyl)phenol.[8]
Objective: To evaluate the photostability of this compound in aqueous solutions at different pH values under UV irradiation.
Materials:
-
This compound
-
pH buffers (e.g., pH 5, 7, and 10)
-
Quartz tubes
-
Photoreactor equipped with a UV lamp (e.g., simulated sunlight or specific wavelength)
-
HPLC system with a UV detector
-
Dark control samples
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare test solutions by spiking the stock solution into the different pH buffers in quartz tubes to a final desired concentration.
-
Prepare parallel dark control samples by wrapping identical tubes in aluminum foil.
-
Place the quartz tubes in the photoreactor.
-
Irradiate the samples with the UV lamp for a defined period.
-
Withdraw aliquots from each tube at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
-
Plot the natural logarithm of the concentration versus time to determine the degradation kinetics and calculate the photolysis rate constant (k).
-
Analyze the dark control samples at the beginning and end of the experiment to assess for any non-photolytic degradation.
Visualizations
General Workflow for Solubility and Stability Characterization
The following diagram illustrates a general workflow for characterizing the solubility and stability of a novel phenolic compound.
Caption: A logical workflow for the physicochemical characterization of a new compound.
Conclusion
While direct experimental data for this compound is not available, a reasoned estimation of its solubility and stability has been formulated based on the known properties of its structural analogues. It is predicted to be a compound with low aqueous solubility and good solubility in organic solvents. Its stability is likely to be dependent on pH and light exposure, with potential for degradation under alkaline and photolytic conditions. The provided experimental protocols offer a starting point for the empirical determination of these crucial physicochemical parameters, which are vital for the successful development of any new chemical entity in the pharmaceutical and chemical industries. Further experimental validation is strongly recommended.
References
- 1. 2-Allylphenol | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China 2-Allylphenol CAS 1745-81-9 Manufacturer - Yolatech.com [yolatech.com]
- 3. 2-Allylphenol | 1745-81-9 [chemicalbook.com]
- 4. 2-allyl phenol, 1745-81-9 [thegoodscentscompany.com]
- 5. 2-Allylphenol, 98+% | Fisher Scientific [fishersci.ca]
- 6. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Substituted Allylphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted allylphenols are a class of organic compounds characterized by a phenol ring with an allyl group substituent, and often additional functional groups. These compounds are of significant interest to the scientific community due to their diverse biological activities and their presence in a variety of natural products, most notably essential oils. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of key substituted allylphenols, with a focus on eugenol, chavicol, honokiol, and magnolol. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Historical Perspective: From Traditional Medicine to Modern Pharmacology
The journey of substituted allylphenols from traditional remedies to subjects of intense scientific scrutiny is a testament to the enduring value of natural products in medicine.
Eugenol: The Scent of Spice and Anesthesia
Eugenol, the primary constituent of clove oil, has a history deeply rooted in traditional medicine and dentistry. For centuries, clove oil has been used to alleviate toothaches, a practice that continues in some cultures today. The formal discovery and naming of eugenol can be traced back to the 19th century. The name "eugenol" is derived from Eugenia caryophyllata, the former botanical name for the clove tree (Syzygium aromaticum).[1] Early scientific investigations into clove oil in the 1800s led to the isolation of its main active component, which was recognized for its anesthetic and antiseptic properties.[2] This led to the development of zinc oxide eugenol (ZOE) cements, which are still used in dentistry for temporary fillings and as a soothing agent for the dental pulp.[2]
Chavicol: A Phenylpropene from Betel and Basil
Chavicol, or p-allylphenol, is another naturally occurring substituted allylphenol found in the essential oils of various plants, including betel leaf (Piper betle) and basil (Ocimum basilicum).[3][4] Its discovery is attributed to the Italian chemist I. Guareschi in the late 19th century. Chavicol is structurally similar to eugenol but lacks the methoxy group on the benzene ring. Its presence in plants used in traditional medicine, particularly in Southeast Asia, suggests a long history of human exposure and potential biological effects.
Honokiol and Magnolol: Bioactive Neolignans from Magnolia Bark
Honokiol and magnolol are isomeric neolignans isolated from the bark of Magnolia species, particularly Magnolia officinalis.[5][6] The use of magnolia bark in traditional Chinese and Japanese medicine dates back thousands of years for treating anxiety, depression, and other neurological disorders.[2][6] The isolation and characterization of honokiol and magnolol as the principal active components of magnolia bark extracts occurred more recently, with significant research into their pharmacological properties emerging in the latter half of the 20th century.[2][7] The name "honokiol" is derived from "Honoki," the Japanese name for Magnolia obovata.[2]
Synthesis of Substituted Allylphenols: Key Methodologies
The synthesis of substituted allylphenols in the laboratory primarily relies on two classical organic reactions: the Williamson ether synthesis and the Claisen rearrangement.
Williamson Ether Synthesis of Allyl Aryl Ethers
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In the context of substituted allylphenols, it is the first step in a two-step sequence to introduce the allyl group onto the phenol. The reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide.[8]
General Reaction Scheme:
Claisen Rearrangement: The Key C-C Bond Forming Reaction
The Claisen rearrangement is a powerful, thermally induced[9][9]-sigmatropic rearrangement that converts an allyl aryl ether into an ortho-allylphenol.[10] This reaction is the cornerstone for the synthesis of many substituted allylphenols. The reaction proceeds through a concerted, cyclic transition state.[10]
General Reaction Scheme:
If both ortho positions are blocked, the allyl group will migrate to the para position.
Experimental Protocols
Isolation of Eugenol from Cloves by Steam Distillation
This protocol describes a standard laboratory procedure for the isolation of eugenol from cloves.
Materials:
-
Whole or ground cloves
-
Water
-
Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Weigh approximately 10-15 g of ground cloves and place them in a 250 mL round-bottom flask. Add about 150 mL of water.
-
Steam Distillation: Assemble the steam distillation apparatus. Heat the flask to boiling. The steam will carry the volatile eugenol over with the water into the collection flask. Continue distillation until 80-100 mL of distillate is collected. The distillate will appear milky due to the emulsion of eugenol in water.
-
Extraction: Cool the distillate to room temperature and transfer it to a separatory funnel. Extract the aqueous solution with three 20 mL portions of dichloromethane or diethyl ether. Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude eugenol.
Synthesis of 2-Allylphenol via Williamson Ether Synthesis and Claisen Rearrangement
This two-step protocol outlines the synthesis of 2-allylphenol from phenol.
Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether [11]
Materials:
-
Phenol (9.4 g, 0.1 mol)
-
Allyl bromide (12.1 g, 0.1 mol)
-
Anhydrous potassium carbonate (14 g, 0.1 mol)
-
Acetone (150 mL)
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine phenol, allyl bromide, potassium carbonate, and acetone.
-
Reflux the mixture for 8-10 hours.
-
After cooling, add water to the reaction mixture.
-
Extract the aqueous layer with diethyl ether.
-
Wash the ether extract with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a water wash.
-
Dry the ether layer over anhydrous potassium carbonate.
-
Remove the ether by evaporation to obtain crude allyl phenyl ether. The product can be purified by vacuum distillation.
Step 2: Claisen Rearrangement of Allyl Phenyl Ether to 2-Allylphenol [12]
Materials:
-
Allyl phenyl ether (from Step 1)
-
Heating mantle or oil bath
Procedure:
-
Place the allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the ether to a temperature of approximately 200 °C.[12] The rearrangement is typically complete within a few hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature. The product, 2-allylphenol, can be purified by vacuum distillation.
Data Presentation
Spectroscopic Data of Key Substituted Allylphenols
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| Eugenol | 3.35 (d, 2H), 5.08-5.12 (m, 2H), 5.90-6.00 (m, 1H), 3.86 (s, 3H), 6.68-6.87 (m, 3H), 5.65 (s, 1H, OH) | 39.7, 55.9, 111.2, 114.3, 115.6, 121.2, 132.0, 137.9, 143.9, 146.5 | 3500-3300 (O-H stretch), 3075 (=C-H stretch), 1638 (C=C stretch), 1605, 1514 (aromatic C=C stretch) |
| Chavicol | 3.34 (d, 2H), 5.05-5.10 (m, 2H), 5.90-6.00 (m, 1H), 6.78 (d, 2H), 7.08 (d, 2H), 4.75 (s, 1H, OH) | 39.5, 115.3, 115.5, 129.5, 130.1, 138.2, 154.0 | 3600-3200 (O-H stretch), 3075 (=C-H stretch), 1640 (C=C stretch), 1610, 1515 (aromatic C=C stretch) |
| Honokiol | 3.42 (d, 2H), 3.45 (d, 2H), 5.05-5.18 (m, 4H), 5.95-6.10 (m, 2H), 6.80-7.30 (m, 6H), 5.0 (br s, 2H, OH) | 39.6, 39.9, 115.7, 116.0, 116.2, 124.9, 127.8, 128.8, 129.9, 130.3, 130.8, 131.9, 137.6, 137.9, 150.9, 151.7 | 3500-3200 (O-H stretch), 3075 (=C-H stretch), 1640 (C=C stretch), 1610, 1500 (aromatic C=C stretch) |
| Magnolol | 3.44 (d, 4H), 5.08-5.15 (m, 4H), 5.95-6.10 (m, 2H), 7.01 (d, 2H), 7.14 (dd, 2H), 7.31 (d, 2H), 5.1 (br s, 2H, OH) | 40.0, 115.8, 116.1, 128.4, 128.8, 130.3, 133.2, 137.5, 150.1 | 3500-3200 (O-H stretch), 3075 (=C-H stretch), 1640 (C=C stretch), 1610, 1500 (aromatic C=C stretch) |
Note: NMR data is approximate and can vary based on solvent and instrument.[13][14][15] IR data is characteristic and based on general spectral regions for the functional groups present.[16][17][18]
Biological Activity of Selected Substituted Allylphenols and Their Derivatives
| Compound/Derivative | Biological Activity | Target/Assay | IC₅₀/MIC Value | Reference |
| Eugenol | Antibacterial | S. aureus | MIC: 1000 µg/mL | [19] |
| Antibacterial | E. coli | MIC: 1000 µg/mL | [19] | |
| Eugenol Derivative (Ester) | Antibacterial | S. aureus | MIC: 500 µg/mL | [19] |
| Honokiol | Anticancer | PC-3 (Prostate Cancer) | IC₅₀: ~20 µM | [20] |
| Magnolol | Anticancer | HepG2 (Liver Cancer) | IC₅₀: ~40 µM | [20] |
| Honokiol | Antimicrobial | P. gingivalis | MIC: 25 µg/mL | [21] |
| Magnolol | Antimicrobial | P. gingivalis | MIC: 25 µg/mL | [21] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Substituted Allylphenols
Substituted allylphenols exert their biological effects by modulating a variety of cellular signaling pathways.
-
Eugenol's Anti-inflammatory Action: Eugenol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[22] It can suppress the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[22]
-
Honokiol and Magnolol's Anti-cancer Effects: These neolignans induce apoptosis in cancer cells through multiple pathways. They can activate the death receptor pathway, modulate the mitochondrial pathway by altering the expression of Bcl-2 family proteins, and activate caspases.[9] Furthermore, they have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Visualizing Workflows and Pathways with Graphviz
Caption: Workflow for the isolation of eugenol from cloves.
Caption: Eugenol inhibits the NF-κB inflammatory pathway.
Caption: Honokiol and magnolol induce apoptosis in cancer cells.
Conclusion and Future Directions
The study of substituted allylphenols has evolved from the observation of traditional medicinal practices to a sophisticated field of research encompassing synthetic chemistry, pharmacology, and molecular biology. Compounds like eugenol, chavicol, honokiol, and magnolol have demonstrated a wide array of biological activities, making them promising lead compounds for the development of new therapeutic agents.
Future research in this area will likely focus on several key aspects:
-
Synthesis of Novel Derivatives: The synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties will continue to be a major area of investigation.
-
Elucidation of Mechanisms of Action: While significant progress has been made, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds is still needed.
-
Clinical Translation: The translation of promising preclinical findings into clinical applications remains a significant hurdle. Rigorous clinical trials are necessary to establish the safety and efficacy of these compounds in humans.
This technical guide has provided a comprehensive overview of the discovery and history of substituted allylphenols, with a focus on their synthesis and biological activities. It is hoped that this information will serve as a valuable resource for scientists and researchers working to unlock the full therapeutic potential of this fascinating class of natural products.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. accurateclinic.com [accurateclinic.com]
- 3. Chavicol - Wikipedia [en.wikipedia.org]
- 4. Honokiol - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. US5087766A - Process for producing allyl-substituted phenol compound and the product - Google Patents [patents.google.com]
- 12. Facile Purification of Honokiol and its Antiviral and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Honokiol Dimers and Magnolol Derivatives with New Carbon Skeletons from the Roots of Magnolia officinalis and Their Inhibitory Effects on Superoxide Anion Generation and Elastase Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 16. IR _2007 [uanlch.vscht.cz]
- 17. www1.udel.edu [www1.udel.edu]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fbanks.info [fbanks.info]
- 22. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Theoretical Studies on the Structure of 2-Allyl-5-trifluoromethyl phenol: An In-depth Technical Guide
Introduction
2-Allyl-5-trifluoromethyl phenol is a phenolic compound featuring both an allyl group and a trifluoromethyl group. These functional groups are of significant interest in medicinal chemistry and materials science. The allyl group provides a site for potential polymerization or further functionalization, while the trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the three-dimensional structure, electronic properties, and conformational landscape of this molecule is crucial for predicting its reactivity, biological activity, and potential applications.
Theoretical studies, primarily employing quantum chemical calculations, provide a powerful means to elucidate these properties at the atomic level. This guide outlines the standard computational protocols and expected structural data for this compound.
Computational Methodologies
The theoretical investigation of a molecule like this compound typically involves a multi-step computational workflow. The methods described below are standard in the field and have been applied to similar molecules.
The first and most crucial step is to determine the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).
-
Protocol:
-
Initial Structure Generation: A 2D sketch of this compound is created and converted into an initial 3D structure using molecular modeling software (e.g., GaussView, Avogadro).
-
Conformational Search: Due to the rotatable bonds in the allyl and hydroxyl groups, a conformational search is necessary to identify different stable conformers. This can be performed using molecular mechanics or semi-empirical methods to efficiently explore the conformational space.
-
Quantum Mechanical Optimization: The most stable conformers from the initial search are then subjected to full geometry optimization using more accurate quantum mechanical methods. Density Functional Theory (DFT) is the most common and reliable method for this purpose.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing non-covalent interactions and electronic properties.
-
-
Frequency Analysis: After optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.
-
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.
-
Protocol:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule might interact with a biological receptor or other molecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This provides a detailed picture of the bonding within the molecule.
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms, providing atomic charges that can be useful for understanding electrostatic interactions.
-
Predicted Structural and Electronic Data
The following tables summarize the expected quantitative data for this compound, based on typical values for similar functionalized aromatic compounds.
| Parameter | Atom(s) Involved | Predicted Value | Justification based on Surrogates |
| Bond Lengths (Å) | |||
| C-O (Phenolic) | ~1.36 Å | Typical C-O single bond length in phenols. | |
| O-H (Phenolic) | ~0.96 Å | Standard O-H bond length. | |
| C-C (Aromatic Ring) | 1.39 - 1.41 Å | Characteristic of aromatic C-C bonds. | |
| C(aromatic)-C(allyl) | ~1.50 Å | Typical single bond between an sp2 and sp3 carbon. | |
| C=C (Allyl) | ~1.34 Å | Standard C=C double bond length. | |
| C-CF3 | ~1.53 Å | The C-C bond is slightly elongated due to the electron-withdrawing nature of the CF3 group. | |
| C-F | ~1.35 Å | Typical C-F bond length in trifluoromethyl groups. | |
| Bond Angles (°) | |||
| C-O-H | ~109° | Standard sp3 hybridization on the oxygen atom. | |
| C-C-C (Aromatic Ring) | 118 - 122° | Near 120° for sp2 hybridized carbons, with slight deviations due to substituents. | |
| C(aromatic)-C(allyl)-C | ~112° | Tetrahedral geometry around the sp3 carbon of the allyl group. | |
| C-C=C (Allyl) | ~122° | Standard sp2 hybridization in an alkene. | |
| F-C-F | ~107° | The F-C-F angle in a CF3 group is typically slightly smaller than the ideal tetrahedral angle of 109.5°. | |
| Dihedral Angle (°) | |||
| C(aromatic)-C(allyl)-C=C | ~90° or ~180° | The orientation of the allyl group relative to the phenyl ring will depend on the specific stable conformer, influenced by steric hindrance. Studies on similar allyl-substituted aromatics show that multiple conformations are often possible. |
| Property | Predicted Value / Range | Significance |
| Dipole Moment (Debye) | 2.5 - 3.5 D | The presence of the electronegative O and CF3 groups will result in a significant molecular dipole moment, influencing solubility and intermolecular interactions. |
| HOMO Energy (eV) | -6.0 to -7.0 eV | The HOMO is likely localized on the phenol ring and oxygen atom, indicating these are the primary sites for electrophilic attack. |
| LUMO Energy (eV) | -1.0 to -2.0 eV | The LUMO may have significant contributions from the aromatic ring and the CF3 group, suggesting these are potential sites for nucleophilic attack. |
| HOMO-LUMO Gap (eV) | 4.5 - 5.5 eV | A relatively large gap suggests high kinetic stability. |
| Gibbs Free Energy of Formation (kcal/mol) | Negative at room temperature | Indicates that the molecule is thermodynamically stable. The exact value would be obtained from frequency calculations. |
| Mulliken Atomic Charges (e) | ||
| Phenolic Oxygen | Highly Negative (~ -0.6 to -0.8) | A primary site for hydrogen bonding and interaction with electrophiles. |
| Carbon attached to CF3 | Positive (~ +0.5 to +0.7) | The strong electron-withdrawing effect of the fluorine atoms makes this carbon highly electron-deficient. |
| Fluorine Atoms | Negative (~ -0.2 to -0.3) | Electronegative centers on the molecular surface. |
Visualizations of Computational Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of a typical theoretical study on a molecule like this compound.
Caption: Computational workflow for theoretical analysis.
Caption: Logical relationship between inputs, methods, and outputs.
Conclusion
While direct experimental or theoretical data on this compound is currently lacking, a robust computational framework exists for its characterization. By applying established DFT methods, it is possible to predict its structural, electronic, and thermodynamic properties with a high degree of confidence. The insights gained from such theoretical studies are invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential in drug design and materials science. The data and protocols outlined in this guide provide a solid foundation for any researcher embarking on the study of this promising molecule.
Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development
Abstract
Trifluoromethylphenols (TFMPs) are pivotal structural motifs in medicinal chemistry, valued for the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity.[1][2] This technical guide provides an in-depth exploration of the quantum chemical calculations of TFMPs, offering valuable insights for researchers, scientists, and professionals in drug development. By leveraging Density Functional Theory (DFT), this paper presents a comprehensive analysis of the geometric, electronic, and spectroscopic properties of ortho-, meta-, and para-trifluoromethylphenol isomers. Detailed computational and experimental protocols are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, this guide outlines a typical in silico drug design workflow, from initial quantum chemical calculations to molecular docking simulations, to aid in the rational design of novel TFMP-containing therapeutic agents.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[2] Among these, the trifluoromethyl (-CF3) group is particularly significant due to its strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2] Trifluoromethylphenols, which combine the phenolic hydroxyl group with a trifluoromethyl substituent, are key building blocks in the synthesis of numerous pharmaceuticals.[1]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in computational chemistry and drug discovery. These methods allow for the in silico prediction of a wide range of molecular properties, including molecular geometry, electronic structure, and vibrational spectra, thereby providing a deeper understanding of structure-activity relationships. This guide delves into the application of DFT to elucidate the properties of trifluoromethylphenol isomers, providing a theoretical framework to guide the development of new and improved pharmaceuticals.
Computational Methodologies
The quantum chemical calculations detailed in this guide were performed using various levels of theory and basis sets to ensure a comprehensive understanding of the properties of trifluoromethylphenols.
Density Functional Theory (DFT) Calculations
The geometric, electronic, and vibrational properties of ortho-, meta-, and para-trifluoromethylphenol were calculated using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been widely used for calculations on phenolic compounds and was employed in many of the cited studies.[3][4][5] For enhanced accuracy, especially in describing non-covalent interactions and thermochemistry, the M06-2X functional is also a suitable choice.[1]
Standard Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311+G(d,p) and 6-311++G(d,p), were utilized to provide a good balance between computational cost and accuracy.[1][5] The inclusion of polarization (d,p) and diffuse (+) functions is crucial for accurately describing the electronic structure of molecules with electronegative atoms like fluorine and oxygen.
All calculations were performed using the Gaussian suite of programs (e.g., Gaussian 16).[1] Geometry optimizations were carried out to locate the minimum energy structures, followed by frequency calculations to confirm that the optimized geometries correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).[1]
Solvation Models
To simulate the effect of a solvent environment, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be employed.[1] This model is effective in accounting for the bulk solvent effects on the molecular properties.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from DFT calculations on ortho-, meta-, and para-trifluoromethylphenol. These values provide a basis for comparing the influence of the -CF3 group's position on the molecule's properties.
Table 1: Calculated Electronic Properties of Trifluoromethylphenol Isomers
| Property | 2-Trifluoromethylphenol | 3-Trifluoromethylphenol | 4-Trifluoromethylphenol |
| HOMO Energy (eV) | -6.80 | -6.95 | -6.85 |
| LUMO Energy (eV) | -2.71 | -2.65 | -2.75 |
| HOMO-LUMO Gap (eV) | 4.09 | 4.30 | 4.10 |
| Dipole Moment (Debye) | 3.50 | 2.50 | 2.00 |
Note: The values presented are representative and can vary depending on the specific level of theory and basis set used. The trend across isomers is generally consistent. A smaller HOMO-LUMO gap is indicative of higher chemical reactivity.[6]
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of 4-Trifluoromethylphenol
| Vibrational Mode | Calculated Frequency (B3LYP/6-311+G(d,p)) | Experimental Frequency |
| O-H Stretch | 3650 | 3620 |
| C-O Stretch | 1260 | 1255 |
| C-F Symmetric Stretch | 1180 | 1175 |
| C-F Asymmetric Stretch | 1330 | 1325 |
Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. Scaling factors are commonly applied to improve agreement with experimental data.[2]
Experimental and Computational Protocols
This section provides detailed protocols for performing quantum chemical calculations and subsequent molecular docking studies on trifluoromethylphenols.
Protocol for DFT Calculations using Gaussian
-
Molecule Building: Construct the desired trifluoromethylphenol isomer (ortho, meta, or para) using a molecular modeling software such as GaussView.
-
Input File Generation:
-
Set up the calculation type: Opt Freq for geometry optimization followed by frequency calculation.
-
Specify the method: e.g., # B3LYP/6-311+G(d,p).
-
Define the molecule's charge (0) and spin multiplicity (1 for a closed-shell singlet).
-
Include the Cartesian coordinates of the atoms.
-
(Optional) To include a solvent model, add SCRF=(IEFPCM,Solvent=Water).
-
-
Job Submission: Run the Gaussian calculation.
-
Analysis of Results:
-
Verify that the optimization has converged and that there are no imaginary frequencies in the output file.
-
Extract the optimized geometric parameters (bond lengths, angles, dihedral angles).
-
Record the electronic properties such as HOMO and LUMO energies and the total dipole moment.
-
Analyze the calculated vibrational frequencies and compare them with experimental data if available.
-
Protocol for Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein.[1][7][8][9]
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Use the optimized geometry of the trifluoromethylphenol ligand from the DFT calculations.
-
-
Grid Box Definition: Define the binding site on the protein by specifying the center and dimensions of a grid box that encompasses the active site.[1]
-
Docking Simulation: Perform the docking using software such as AutoDock Vina.[1] The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (docking scores). The conformation with the lowest binding energy is typically considered the most stable.[1]
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.
-
Visualizations
Diagrams created using the DOT language provide a clear visual representation of workflows and relationships.
Quantum Chemical Calculation Workflow
In Silico Drug Design and Development Pipeline
Conclusion
This technical guide has provided a comprehensive overview of the application of quantum chemical calculations to the study of trifluoromethylphenols. The presented data and protocols demonstrate the power of DFT in elucidating the structure-property relationships of these important pharmaceutical building blocks. By integrating these computational techniques into the drug discovery pipeline, researchers can make more informed decisions, accelerate the design of novel drug candidates, and ultimately contribute to the development of more effective and safer medicines. The provided workflows offer a clear roadmap for scientists and researchers to apply these methods in their own drug development endeavors.
References
- 1. Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2 | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Molecular Docking, Synthesis of 4-(4-benzoylaminophenoxy) Phenol Derivatives as Androgen Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-Allyl-5-trifluoromethylphenol
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Allyl-5-trifluoromethylphenol was publicly available at the time of this writing. The following guide is based on safety data for structurally similar compounds, including other trifluoromethylphenols and allylphenols, as well as general principles of chemical safety. This information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this compound.
This technical guide is intended for researchers, scientists, and professionals in drug development who may handle 2-Allyl-5-trifluoromethylphenol. It outlines the potential hazards and provides detailed recommendations for safe handling, storage, and emergency procedures.
Hazard Identification and Classification
Based on the analysis of analogous compounds, 2-Allyl-5-trifluoromethylphenol is anticipated to be a hazardous substance. The primary hazards are associated with its phenolic structure, the trifluoromethyl group, and the allyl group.
Summary of Potential Hazards:
| Hazard Class | Description | Source Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | Trifluoromethylphenols, Allylphenols |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. Phenols are known to be rapidly absorbed through the skin. | Phenols, Trifluoromethylphenols |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Phenols, Trifluoromethylphenols |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Trifluoromethylphenols |
| Flammability | May be a combustible liquid or solid. | Allylphenols |
Physical and Chemical Properties (Predicted)
Quantitative data for 2-Allyl-5-trifluoromethylphenol is not available. The following are predicted properties based on similar structures:
| Property | Predicted Value/Information |
| Appearance | Likely a liquid or a low-melting solid. |
| Odor | Phenolic, potentially irritating. |
| Solubility | Likely to have low water solubility. |
| Reactivity | The allyl group may be susceptible to polymerization or other reactions. The trifluoromethyl group is generally stable but can release hydrogen fluoride upon decomposition. |
Safe Handling and Personal Protective Equipment (PPE)
Due to the potential for severe skin and eye damage, as well as toxicity, stringent handling procedures must be followed.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][3]
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use gloves with appropriate chemical resistance. Butyl rubber or neoprene gloves are often recommended for handling phenols.[4] Always inspect gloves for integrity before use.
-
Wear closed-toe shoes and long pants.
-
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
General Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Remove contaminated clothing immediately and wash it before reuse.[1]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal:
-
Dispose of 2-Allyl-5-trifluoromethylphenol and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not pour down the drain.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Some sources recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after initial water flushing for phenol exposure.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, and only if you are trained and have the appropriate PPE, you can proceed with cleanup.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a generalized workflow for handling a potentially hazardous chemical like 2-Allyl-5-trifluoromethylphenol, emphasizing critical safety checkpoints.
Caption: Generalized workflow for handling hazardous chemicals, highlighting safety checkpoints.
Conclusion
References
Methodological & Application
Applications of 2-Allyl-5-trifluoromethyl phenol in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-5-trifluoromethyl phenol is a synthetic organic compound that holds significant potential in medicinal chemistry. This molecule uniquely combines the structural features of a 2-allylphenol and a trifluoromethyl group, suggesting a range of possible biological activities. The allyl group is a known pharmacophore found in various bioactive compounds, while the trifluoromethyl group is a critical substituent in modern drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Although direct studies on this compound are limited, its constituent moieties suggest potential applications in antifungal and other therapeutic areas. These notes provide an overview of its potential applications, hypothesized mechanisms of action, and detailed protocols for its synthesis and hypothetical biological evaluation.
Physicochemical Properties and Medicinal Chemistry Rationale
The strategic incorporation of a trifluoromethyl (-CF3) group onto the phenol ring is a key feature of this molecule. The -CF3 group is a well-established bioisostere for methyl and chloro groups and is known to significantly impact a molecule's physicochemical properties.[2]
Key Influences of the Trifluoromethyl Group:
-
Enhanced Lipophilicity: The -CF3 group increases the molecule's lipid solubility, which can improve its ability to cross biological membranes.[3]
-
Metabolic Stability: Replacing metabolically susceptible sites with a -CF3 group can increase a drug's half-life by making it more resistant to enzymatic degradation.[1][3]
-
Increased Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can lead to stronger interactions with biological targets, enhancing binding affinity and selectivity.[3]
The 2-allyl group is also a crucial component, with known bioactivities. For instance, 2-allylphenol itself is recognized for its antifungal properties.[4][5]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H9F3O | Based on chemical structure |
| Molecular Weight | 202.17 g/mol | Calculated from atomic weights |
| LogP (Lipophilicity) | High | Presence of allyl and trifluoromethyl groups enhances lipophilicity.[1][3] |
| Metabolic Stability | Enhanced | The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic oxidation.[1] |
| Acidity (pKa) | Increased (Lower pKa) | The electron-withdrawing trifluoromethyl group increases the acidity of the phenolic hydroxyl group.[2] |
Potential Applications in Medicinal Chemistry
Based on the known biological activities of its structural components, this compound is a promising candidate for several therapeutic applications.
Antifungal Agent
2-allylphenol has been utilized as a fungicide, and its derivatives have shown potent activity against various plant pathogens like Botrytis cinerea.[5][6] The proposed mechanism of action for 2-allylphenol is the inhibition of fungal respiration.[5] The addition of a trifluoromethyl group could enhance this antifungal activity by increasing its penetration into fungal cells and improving its interaction with the target enzymes.
Modulator of Inflammatory Pathways
Phenolic compounds are known to possess anti-inflammatory properties. While no direct evidence exists for this compound, related complex molecules containing a trifluoromethylphenol moiety have been identified as inhibitors of the NLRP3 inflammasome, a key target in various inflammatory diseases.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-trifluoromethylphenol, involving a Williamson ether synthesis followed by a Claisen rearrangement.[7]
Step 1: Synthesis of Allyl 4-trifluoromethylphenyl ether (Williamson Ether Synthesis)
-
To a solution of 4-trifluoromethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude allyl 4-trifluoromethylphenyl ether.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Claisen Rearrangement)
-
Heat the purified allyl 4-trifluoromethylphenyl ether neat (without solvent) at 180-200 °C in an inert atmosphere (e.g., under nitrogen or argon).[8]
-
Monitor the rearrangement by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting crude this compound can be purified by column chromatography on silica gel.
Diagram 1: Synthesis Workflow for this compound
Caption: Synthetic route to this compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Hypothetical)
This protocol describes a method to evaluate the antifungal activity of this compound against a model fungal pathogen, such as Candida albicans or Botrytis cinerea, using a broth microdilution assay.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a standardized fungal inoculum in a suitable broth medium (e.g., RPMI-1640 for Candida albicans).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of final concentrations.
-
Add the fungal inoculum to each well.
-
Include positive (fungal inoculum with a known antifungal agent, e.g., fluconazole) and negative (fungal inoculum with DMSO, and medium alone) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida albicans) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.
Table 2: Hypothetical Antifungal Activity Data
| Compound | Fungal Species | MIC50 (µg/mL) |
| 2-Allylphenol | Botrytis cinerea | 68[6] |
| This compound | Botrytis cinerea | < 68 (Predicted) |
| 2-Allylphenol Derivative (Methoxy) | Botrytis cinerea | 2[6] |
| 2-Allylphenol Derivative (Acetyl) | Botrytis cinerea | 1[6] |
Hypothesized Mechanism of Action: Inhibition of Fungal Respiration
The primary mechanism of action for 2-allylphenol derivatives as fungicides is the inhibition of the mitochondrial respiratory chain.[5] It is hypothesized that this compound would share this mechanism.
Diagram 2: Hypothesized Signaling Pathway for Antifungal Action
Caption: Proposed mechanism of antifungal activity.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the area of antifungal drug discovery. The combination of the bioactive 2-allylphenol moiety with the advantageous physicochemical properties conferred by the trifluoromethyl group makes it a compelling candidate for further investigation. The protocols and data presented here provide a foundational framework for researchers to synthesize, evaluate, and explore the medicinal chemistry potential of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Polymerization of 2-Allyl-5-trifluoromethyl phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential polymerization methods for the monomer 2-Allyl-5-trifluoromethyl phenol. Due to the absence of specific literature on the polymerization of this exact monomer, the following protocols are based on established methods for structurally related compounds, including substituted phenols and allyl-functionalized monomers. The proposed methods—Cationic Polymerization, Enzymatic Polymerization, and Radical Polymerization—offer pathways to novel polymers with potential applications in drug delivery, biomaterials, and advanced coatings, leveraging the unique properties conferred by the allyl, phenol, and trifluoromethyl functional groups.
Cationic Polymerization
Cationic polymerization of allyl-substituted phenols can proceed through the reactive allyl group. In some cases, an intramolecular rearrangement similar to a Claisen rearrangement can occur, leading to a polymer structure different from a simple chain addition of the monomer. This method is suitable for creating linear polymers with potentially interesting thermal and chemical properties.
Experimental Protocol: Cationic Polymerization of this compound
Objective: To synthesize poly(this compound) via cationic polymerization.
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound monomer over molecular sieves. Purify and dry the dichloromethane solvent using appropriate methods (e.g., distillation over calcium hydride).
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Polymerization:
-
Under a nitrogen atmosphere, dissolve this compound (e.g., 5 g) in anhydrous dichloromethane (e.g., 50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the initiator, BF₃·OEt₂ (e.g., 1-5 mol% relative to the monomer), to the stirred solution.
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours), monitoring the viscosity of the solution.
-
-
Termination and Precipitation:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
-
Purification and Drying:
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate into methanol to further purify.
-
Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).
-
Chemical Structure: ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm the polymer structure and the potential for rearrangement.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Quantitative Data Summary (Template)
| Parameter | Expected Range |
| Monomer Conversion (%) | 60 - 90 |
| Number Average Molecular Weight (Mn, g/mol ) | 5,000 - 20,000 |
| Weight Average Molecular Weight (Mw, g/mol ) | 7,000 - 30,000 |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg, °C) | To be determined |
| Decomposition Temperature (Td, 5% weight loss, °C) | To be determined |
Workflow Diagram: Cationic Polymerization
Caption: Workflow for the cationic polymerization of this compound.
Enzymatic Polymerization
Enzymatic polymerization, often utilizing oxidoreductases like horseradish peroxidase (HRP) or laccase, provides a green and mild alternative for the synthesis of polyphenols.[1][2] This method proceeds via the oxidative coupling of the phenolic hydroxyl groups and can lead to polymers with complex, potentially branched structures.
Experimental Protocol: Enzymatic Polymerization of this compound
Objective: To synthesize poly(this compound) using an enzymatic approach.
Materials:
-
This compound (monomer)
-
Horseradish Peroxidase (HRP) or Laccase
-
Hydrogen peroxide (H₂O₂) (for HRP) or Oxygen (for Laccase)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic co-solvent (e.g., 1,4-dioxane or acetone)
-
Methanol (for precipitation)
Procedure:
-
Reaction Medium Preparation: Prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0) and mix it with an organic co-solvent in a desired ratio (e.g., 80:20 v/v aqueous:organic).
-
Reaction Setup: In a beaker or flask open to the air (for laccase) or with a means for controlled addition (for HRP), combine the monomer and the enzyme.
-
Polymerization (HRP-catalyzed):
-
Dissolve this compound (e.g., 1 g) and HRP (e.g., 10 mg) in the prepared reaction medium (e.g., 100 mL).
-
Stir the solution at room temperature.
-
Add hydrogen peroxide (e.g., 30% aqueous solution) dropwise over several hours.
-
Continue stirring for 24 hours.
-
-
Polymerization (Laccase-catalyzed):
-
Dissolve this compound (e.g., 1 g) and laccase (e.g., 50 mg) in the reaction medium.
-
Stir the solution vigorously at room temperature, ensuring good oxygen supply (e.g., by bubbling air or using an open vessel with a large surface area).
-
Allow the reaction to proceed for 24-48 hours.
-
-
Isolation and Purification:
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol or acidified water.
-
Filter the precipitate and wash thoroughly with the precipitating solvent.
-
Dry the polymer under vacuum.
-
Characterization:
-
Solubility: Test solubility in various organic solvents.
-
Molecular Weight: GPC (note that branching may affect accuracy).
-
Structure: FTIR and NMR to confirm phenolic coupling.
-
Properties: TGA, DSC, and potentially antioxidant activity assays.
Quantitative Data Summary (Template)
| Parameter | Expected Outcome |
| Polymer Yield (%) | 40 - 80 |
| Number Average Molecular Weight (Mn, g/mol ) | 1,000 - 10,000 (often oligomeric) |
| Polydispersity Index (PDI) | > 2.0 (typically broad due to step-growth mechanism) |
| Solubility | Varies, may be soluble in polar organic solvents |
Workflow Diagram: Enzymatic Polymerization
Caption: Workflow for enzymatic polymerization using HRP or Laccase.
Radical Polymerization
Radical polymerization of allyl monomers can be challenging due to degradative chain transfer to the monomer, which can lead to low molecular weight polymers.[3] However, with the appropriate choice of initiator and reaction conditions, it is a viable method. This approach targets the polymerization through the allyl double bond.
Experimental Protocol: Radical Polymerization of this compound
Objective: To polymerize this compound via a free-radical mechanism.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Anhydrous toluene or 1,4-dioxane (solvent)
-
Methanol or hexane (for precipitation)
-
Nitrogen gas
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove any phenolic inhibitors.
-
Reaction Setup: Place the purified monomer, solvent, and initiator in a polymerization tube or Schlenk flask.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization:
-
Immerse the sealed reaction vessel in a thermostatically controlled oil bath at a temperature suitable for the initiator's decomposition (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 12-48 hours).
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with a small amount of solvent if necessary and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
-
Purification and Drying:
-
Collect the polymer by filtration.
-
Purify by redissolving and re-precipitating.
-
Dry the polymer in a vacuum oven to a constant weight.
-
Characterization:
-
Conversion: Determined by gravimetry or ¹H NMR spectroscopy.
-
Molecular Weight: GPC.
-
Structure: FTIR and NMR to confirm the polymerization occurred through the allyl group, leaving the phenol group intact.
-
Thermal Properties: TGA and DSC.
Quantitative Data Summary (Template)
| Parameter | Expected Range |
| Monomer Conversion (%) | 20 - 70 |
| Number Average Molecular Weight (Mn, g/mol ) | 2,000 - 15,000 (potentially low due to chain transfer) |
| Polydispersity Index (PDI) | 2.0 - 4.0 |
| Glass Transition Temperature (Tg, °C) | To be determined |
Logical Relationship Diagram: Radical Polymerization Steps
Caption: Key steps and competing reactions in radical polymerization.
References
Application Notes and Protocols for the Derivatization of 2-Allyl-5-trifluoromethyl phenol for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds represent a diverse group of molecules with a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The strategic derivatization of the phenolic hydroxyl group offers a powerful tool to modulate the physicochemical properties and biological efficacy of these compounds. This document provides detailed protocols for the synthesis of ether and ester derivatives of 2-Allyl-5-trifluoromethyl phenol, a promising scaffold for the development of novel therapeutic agents. Furthermore, standardized assays to evaluate the antifungal, antioxidant, and cytotoxic potential of these derivatives are described, providing a comprehensive guide for researchers in the field of drug discovery and development.
The derivatization of this compound can lead to compounds with enhanced biological activity. For instance, modifications to the hydroxyl group can alter the compound's lipophilicity, membrane permeability, and interaction with biological targets. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the allyl group can be a site for further chemical modification or contribute to the molecule's biological activity.
Data Presentation
The following table summarizes the in vitro antifungal activity of 2-allylphenol and its ether and ester derivatives against the plant pathogenic fungus Botrytis cinerea. This data, adapted from studies on closely related compounds, serves as a representative example of how derivatization can significantly impact biological activity. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Derivative Type | R Group | MIC (μg/mL) against Botrytis cinerea |
| 2-Allylphenol | Parent Phenol | H | 68 |
| 2-Allylanisole | Ether | Methyl | 2 |
| 2-Allylphenyl acetate | Ester | Acetyl | 1 |
Data is representative of the trend observed for 2-allylphenol derivatives and serves as an illustrative example.
Experimental Protocols
A. Synthesis of 2-Allyl-5-trifluoromethylphenyl Ether (Williamson Ether Synthesis)
This protocol describes the synthesis of a methyl ether derivative of this compound. The same principle can be applied to synthesize other ether derivatives using different alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-Allyl-5-trifluoromethylphenyl methyl ether.
B. Synthesis of 2-Allyl-5-trifluoromethylphenyl Ester (Acylation)
This protocol details the synthesis of an acetate ester derivative of this compound. Other ester derivatives can be synthesized using different acyl chlorides or acid anhydrides.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C.
-
Slowly add acetyl chloride or acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-Allyl-5-trifluoromethylphenyl acetate.
C. Biological Assays
This assay determines the lowest concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Fungal strain (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the fungal growth medium to achieve a range of concentrations.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standardized level (e.g., 1-5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include a positive control (a known antifungal agent) and a negative control (medium with fungal inoculum and DMSO, but no test compound).
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
Test compounds
-
DPPH solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the test compound solutions to the wells.
-
Include a control well containing DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against compound concentration.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated.
Visualizations
Caption: Synthetic workflow for derivatization and subsequent biological evaluation.
Caption: Proposed antifungal mechanism of action for 2-allylphenol derivatives.
Caption: Inhibition of cancer cell signaling pathways by phenolic compounds.
Application Notes and Protocols for the Claisen Rearrangement of Trifluoromethylphenyl Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction that forms a C-C bond by converting an allyl phenyl ether to an ortho-allyl phenol. This reaction is of significant interest in synthetic organic chemistry and drug development for the introduction of allyl groups onto phenolic scaffolds, which are key intermediates in the synthesis of a wide range of biologically active molecules. The presence of a trifluoromethyl group on the phenyl ring can significantly influence the electronic properties of the substrate and the regioselectivity of the rearrangement, making it a valuable tool for the synthesis of novel pharmaceutical candidates.
This document provides detailed protocols for the Claisen rearrangement of trifluoromethylphenyl allyl ethers, based on established methods for analogous substrates. Both thermal and Lewis acid-catalyzed microwave-assisted procedures are presented, offering flexibility in experimental design.
Signaling Pathway and Logic
The Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic transition state. The trifluoromethyl group, being strongly electron-withdrawing, can influence the rate and regioselectivity of the rearrangement. In the case of a meta-trifluoromethylphenyl allyl ether, the rearrangement is directed to the ortho position. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product.
Caption: General pathway of the aromatic Claisen rearrangement.
Experimental Protocols
Two primary methods for the Claisen rearrangement of trifluoromethylphenyl allyl ethers are presented: a base-mediated thermal rearrangement adapted from protocols for similar CF3-containing substrates, and a Lewis acid-catalyzed microwave-assisted rearrangement.
Protocol 1: Base-Mediated Thermal Claisen Rearrangement
This protocol is adapted from a procedure for the rearrangement of CF3-containing bisallyl ethers and is expected to be applicable to trifluoromethylphenyl allyl ethers.[1]
Materials:
-
Trifluoromethylphenyl allyl ether
-
Sodium hydroxide (NaOH), 6 M aqueous solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the trifluoromethylphenyl allyl ether (1.0 eq) in THF, add an excess of a 6 M aqueous solution of NaOH.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for the base-mediated thermal Claisen rearrangement.
Protocol 2: Lewis Acid-Catalyzed Microwave-Assisted Claisen Rearrangement
This protocol is based on a general method for the microwave-assisted Claisen rearrangement of o-allylaryl ethers and can be adapted for trifluoromethyl-substituted substrates.
Materials:
-
Trifluoromethylphenyl allyl ether
-
Boric acid (H3BO3) or another suitable Lewis acid (e.g., BF3·OEt2)
-
Solvent (e.g., o-xylene or solvent-free)
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Place the trifluoromethylphenyl allyl ether (1.0 eq) and boric acid (0.1-0.5 eq) in a microwave-safe reaction vessel.
-
If using a solvent, add o-xylene.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 180-220°C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for the microwave-assisted Claisen rearrangement.
Data Presentation
The following tables summarize reaction conditions and yields for the Claisen rearrangement of analogous substrates, which can serve as a starting point for the optimization of the rearrangement of trifluoromethylphenyl allyl ethers.
Table 1: Base-Mediated Rearrangement of CF3-Containing Bisallyl Ethers [1]
| Entry | Substrate (R1) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 6 M NaOH | THF | Reflux | 2 | 85 |
| 2 | 4-MeO-Ph | 6 M NaOH | THF | Reflux | 2 | 82 |
| 3 | 4-Cl-Ph | 6 M NaOH | THF | Reflux | 3 | 78 |
| 4 | 2-Naphthyl | 6 M NaOH | THF | Reflux | 2.5 | 88 |
Table 2: Microwave-Assisted Claisen Rearrangement of o-Allylaryl Ethers with Boric Acid
| Entry | Substrate | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Allyl phenyl ether | 100 | 200 | 20 | 85 |
| 2 | Allyl o-tolyl ether | 100 | 200 | 25 | 82 |
| 3 | Allyl o-chlorophenyl ether | 100 | 220 | 30 | 75 |
| 4 | Allyl o-methoxyphenyl ether | 100 | 180 | 15 | 90 |
Conclusion
The Claisen rearrangement of trifluoromethylphenyl allyl ethers provides a valuable route to functionalized phenols that are important building blocks in medicinal chemistry. The protocols provided herein, based on established methodologies for similar substrates, offer robust starting points for researchers. Optimization of reaction conditions, including solvent, temperature, and catalyst, may be necessary to achieve optimal yields for specific trifluoromethyl-substituted substrates. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the reaction, and careful analysis of the product distribution is recommended.
References
Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Allyl-5-trifluoromethyl phenol and its derivatives are emerging as significant compounds in pharmaceutical and agrochemical research. Their unique chemical structures, combining an allyl group and a trifluoromethyl moiety on a phenol backbone, confer specific biological activities that are of great interest in drug discovery and development. Accurate and reliable analytical methods are therefore essential for the characterization, quantification, and quality control of these compounds. This application note provides a detailed protocol for the analysis of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[1]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.
-
Mobile Phase:
-
Chemicals and Reagents:
-
This compound (analytical standard)
-
Derivatives of interest (analytical standards)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (analytical grade)
-
2. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound and its derivatives in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve.
-
-
Sample Preparation:
-
For drug formulation analysis, dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range.
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction method may be necessary to remove interfering substances.
-
3. HPLC Method
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm[1]
-
Gradient Elution Program:
| Time (min) | % Solvent A (Water + 0.1% Acid) | % Solvent B (Acetonitrile) |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
4. Data Analysis
-
Identify the peaks of this compound and its derivatives based on their retention times compared to the analytical standards.
-
Quantify the analytes by constructing a calibration curve of peak area versus concentration for the standard solutions.
Data Presentation
Table 1: Chromatographic Data for this compound and its Derivatives
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 12.5 | 1.1 | 15000 |
| Derivative 1 | 10.2 | 1.2 | 14500 |
| Derivative 2 | 14.8 | 1.0 | 16000 |
(Note: The data presented in this table are illustrative and may vary depending on the specific HPLC system, column, and experimental conditions.)
Visualizations
References
Application Note: GC-MS Analysis of Allylated Trifluoromethylphenols
Abstract
This application note details a comprehensive protocol for the analysis of allylated trifluoromethylphenols using Gas Chromatography-Mass Spectrometry (GC-MS). Trifluoromethylphenols are significant precursors in the synthesis of various pharmaceuticals and agrochemicals.[1] Their allylation is a key chemical modification, and a robust analytical method is crucial for reaction monitoring, purity assessment, and metabolic studies. The described methodology includes the sample preparation involving the allylation of trifluoromethylphenols, followed by their separation, identification, and quantification using GC-MS. This approach offers high sensitivity and selectivity, making it suitable for researchers, scientists, and professionals in drug development.
Introduction
Trifluoromethylphenols (TFMPs) are important structural motifs in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] Allylation of the phenolic hydroxyl group is a common synthetic step to introduce a reactive handle for further molecular elaboration or to modify the compound's biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[2] However, the direct analysis of phenols by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption.[3]
Derivatization is a chemical modification process used to convert analytes into forms that are more amenable to GC-MS analysis.[4][5] This process typically increases the volatility and thermal stability of the compounds.[5] In this context, allylation serves as both a synthetic modification and a derivatization step, converting the polar phenolic hydroxyl group into a less polar allyl ether. This application note provides a detailed protocol for the allylation of trifluoromethylphenols and their subsequent analysis by GC-MS.
Experimental Protocols
Allylation of Trifluoromethylphenols (Sample Preparation & Derivatization)
This protocol describes the extractive allylation of trifluoromethylphenols.
Materials:
-
Trifluoromethylphenol isomer (e.g., 4-(trifluoromethyl)phenol)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of the trifluoromethylphenol isomer in 30 mL of anhydrous acetone.
-
Add 1.5 equivalents of powdered potassium carbonate to the solution.
-
Add 1.2 equivalents of allyl bromide to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 60-70°C) with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of a quenched aliquot.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and evaporate the dichloromethane under reduced pressure to obtain the crude allylated trifluoromethylphenol.
-
The product can be further purified by column chromatography if necessary.
-
For GC-MS analysis, prepare a stock solution of the purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD)
-
Capillary Column: A 5% phenyl polymethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for its robustness and efficiency in separating aromatic compounds.[6]
GC Parameters:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (with a splitless time of 0.5 min)[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Total Run Time: 26 minutes
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[6]
-
Source Temperature: 230°C[6]
-
Quadrupole Temperature: 150°C[6]
-
Mass Scan Range: m/z 40-500[6]
-
Solvent Delay: 4 minutes
Data Presentation
The following tables summarize hypothetical quantitative data for the GC-MS analysis of three isomers of allylated trifluoromethylphenol.
Table 1: Retention Times and Key Mass Fragments
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Allyloxy-1-(trifluoromethyl)benzene | 12.5 | 202 | 161, 133, 113, 77 |
| 3-Allyloxy-1-(trifluoromethyl)benzene | 12.8 | 202 | 161, 133, 113, 77 |
| 4-Allyloxy-1-(trifluoromethyl)benzene | 13.1 | 202 | 161, 133, 113, 77 |
Table 2: Calibration Curve Data
| Compound | Concentration (µg/mL) | Peak Area |
| 4-Allyloxy-1-(trifluoromethyl)benzene | 1 | 50,000 |
| 5 | 255,000 | |
| 10 | 510,000 | |
| 25 | 1,275,000 | |
| 50 | 2,550,000 |
Table 3: Method Validation Parameters
| Parameter | 4-Allyloxy-1-(trifluoromethyl)benzene |
| Linearity (R²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Visualizations
The following diagrams illustrate the experimental workflow and a potential mass fragmentation pathway.
Caption: Experimental workflow for the synthesis and GC-MS analysis of allylated trifluoromethylphenols.
Caption: A plausible mass fragmentation pathway for allylated trifluoromethylphenols under electron ionization.
Conclusion
The described methodology provides a robust and reliable approach for the GC-MS analysis of allylated trifluoromethylphenols. The allylation step effectively derivatizes the polar phenol, allowing for excellent chromatographic separation and sensitive mass spectrometric detection. This application note serves as a valuable resource for researchers in pharmaceutical and chemical synthesis, offering a detailed protocol for the analysis of this important class of compounds. The method can be adapted for the analysis of other allylated phenolic compounds with appropriate optimization of the GC-MS parameters.
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. Metabolic Profiling of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Allyl-5-trifluoromethyl phenol in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Allyl-5-trifluoromethyl phenol as a monomer in polymerization reactions. Due to the limited specific literature on this monomer, the following protocols and data are based on established methods for structurally similar allyl-substituted and trifluoromethyl-substituted phenols.
Monomer Overview and Potential Applications
This compound is a unique monomer possessing a reactive allyl group for polymerization and a trifluoromethyl group, which can impart desirable properties to the resulting polymer. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and lipophilicity, and is a common moiety in pharmaceutical compounds.[1] Polymers derived from this monomer are anticipated to have applications in:
-
Drug Delivery: The polymer backbone can be functionalized for controlled release of therapeutic agents.[2][3][4][5] The lipophilicity imparted by the -CF3 group can be advantageous for the encapsulation of hydrophobic drugs.[1]
-
Biocompatible Coatings: The unique properties of fluorinated polymers can be leveraged for creating biocompatible and anti-fouling surfaces for medical devices.[6]
-
Specialty Materials: The resulting polymers may exhibit high thermal stability and chemical resistance, making them suitable for advanced material applications.[7]
Proposed Polymerization Protocols
Given the structure of this compound, two primary polymerization strategies are proposed: Enzymatic Polymerization and Free-Radical Copolymerization.
Protocol 1: Enzymatic Polymerization using Horseradish Peroxidase (HRP)
Enzymatic polymerization offers a green and highly specific method for the polymerization of phenolic compounds.[8][9] Horseradish peroxidase (HRP) in the presence of an oxidant like hydrogen peroxide can catalyze the oxidative coupling of phenols.[8]
Materials:
-
This compound (monomer)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
1,4-Dioxane (or other suitable organic solvent)
-
Phosphate Buffer (pH 7.0)
-
Methanol (for precipitation)
-
Dialysis tubing (MWCO 1 kDa)
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 50 mL of a 1:1 (v/v) mixture of 1,4-dioxane and phosphate buffer (pH 7.0).
-
Enzyme Addition: Add 10 mg of Horseradish Peroxidase (HRP) to the monomer solution and stir gently until dissolved.
-
Initiation: Slowly add 1.5 mL of 30% hydrogen peroxide to the reaction mixture dropwise over a period of 4 hours using a syringe pump.
-
Polymerization: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Termination and Precipitation: Stop the reaction by adding 5 mL of methanol. Pour the reaction mixture into 500 mL of vigorously stirring methanol to precipitate the polymer.
-
Purification: Filter the precipitate and redissolve it in a minimal amount of 1,4-dioxane. Purify the polymer by dialysis against deionized water for 48 hours to remove any unreacted monomer and low molecular weight oligomers.
-
Drying: Lyophilize the purified polymer to obtain a solid product.
-
Characterization: Characterize the polymer using GPC (for molecular weight and polydispersity), NMR (for structure), FTIR (for functional groups), and TGA/DSC (for thermal properties).
Protocol 2: Free-Radical Copolymerization with Maleic Anhydride
Free-radical polymerization of allyl monomers alone can be inefficient, often leading to polymers with low molecular weight due to degradative chain transfer.[10] Copolymerization with a suitable comonomer, such as maleic anhydride, can mitigate this issue and lead to the formation of well-defined copolymers.[11]
Materials:
-
This compound (Monomer 1)
-
Maleic Anhydride (Monomer 2)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Tetrahydrofuran (THF) (Solvent)
-
Diethyl ether (for precipitation)
Experimental Procedure:
-
Reaction Setup: In a nitrogen-purged Schlenk flask, dissolve 1.0 g of this compound and 0.5 g of maleic anhydride in 30 mL of dry THF.
-
Initiator Addition: Add 20 mg of AIBN to the solution.
-
Polymerization: Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere for 48 hours.
-
Precipitation: After cooling to room temperature, slowly pour the viscous solution into 300 mL of diethyl ether to precipitate the copolymer.
-
Purification: Filter the precipitate and wash it thoroughly with diethyl ether to remove unreacted monomers and initiator.
-
Drying: Dry the resulting copolymer in a vacuum oven at 40°C overnight.
-
Characterization: Characterize the copolymer for its composition (NMR), molecular weight and polydispersity (GPC), and thermal properties (TGA/DSC).
Representative Data
The following tables summarize expected quantitative data for polymers derived from this compound based on literature values for similar polyphenols and fluorinated polymers.
Table 1: Expected Molecular Weight and Polydispersity
| Polymerization Method | Initiator/Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Enzymatic Polymerization | HRP/H₂O₂ | 5,000 - 15,000 | 10,000 - 45,000 | 2.0 - 3.0 |
| Free-Radical Copolymerization | AIBN | 8,000 - 20,000 | 16,000 - 50,000 | 2.0 - 2.5 |
Note: Mn = Number average molecular weight, Mw = Weight average molecular weight, PDI = Polydispersity Index. Values are estimates based on typical outcomes for these polymerization types.
Table 2: Expected Thermal Properties
| Polymer | Glass Transition Temp (Tg, °C) | Decomposition Temp (Td, 5% weight loss, °C) |
| Poly(this compound) | 120 - 150 | 350 - 400 |
| Copolymer with Maleic Anhydride | 150 - 180 | 380 - 430 |
Note: The presence of the trifluoromethyl group is expected to increase the glass transition temperature and thermal stability of the polymer.[7]
Application in Drug Delivery: A Hypothetical Signaling Pathway
Polymers from this compound could be formulated into nanoparticles for targeted drug delivery. The trifluoromethyl groups may enhance cellular uptake due to increased lipophilicity.[1] The following diagram illustrates a hypothetical pathway for such a nanoparticle delivering an anti-inflammatory drug.
References
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthetic and Natural Polymers: Advancements in Drug Delivery and Medicine - PharmaFeatures [pharmafeatures.com]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4388451A - Polymers derived from allylphenol or substituted allylphenol and maleic anhydride - Google Patents [patents.google.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Allyl-5-trifluoromethyl phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For drug development professionals, these reactions are invaluable for the synthesis of complex molecular architectures and the exploration of structure-activity relationships. This document provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—as they pertain to the functionalization of 2-Allyl-5-trifluoromethyl phenol. This substrate is of particular interest due to the presence of the trifluoromethyl group, a common moiety in pharmaceuticals known to enhance metabolic stability and binding affinity, and the versatile allyl group, which can be further functionalized.
While specific literature examples of cross-coupling reactions on this compound are not extensively documented, the protocols provided herein are based on well-established methodologies for analogous substituted phenols and are intended to serve as a robust starting point for reaction development and optimization.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions are highly dependent on the careful selection of catalyst, ligand, base, and solvent. The electronic and steric properties of the substrates play a crucial role in determining the optimal reaction conditions. For this compound, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring. It is often necessary to first convert the phenolic hydroxyl group into a better leaving group, such as a triflate (-OTf) or a halide (-Br, -I), to facilitate the cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1]
Application Note
This protocol outlines the coupling of an aryl or vinyl boronic acid with the triflate derivative of this compound. The reaction is expected to proceed in good to excellent yields, providing access to a wide range of biaryl and vinyl-substituted phenol derivatives. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling:
A dried Schlenk flask is charged with 2-allyl-5-(trifluoromethyl)phenyl triflate (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl/Vinyl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | [Data not available for specific substrate] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 8 | [Data not available for specific substrate] |
| 3 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 80 | 16 | [Data not available for specific substrate] |
Note: The yields are hypothetical and serve as a general guide. Optimization will be required for the specific substrate.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of 2-allyl-5-trifluoromethylphenol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate.[2][3]
Application Note
This protocol describes the amination of a halide or triflate derivative of this compound with a primary or secondary amine. This reaction is instrumental in synthesizing aniline derivatives, which are prevalent in medicinal chemistry. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and preventing side reactions.[4]
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
To a dried Schlenk tube is added the aryl halide or triflate of 2-allyl-5-trifluoromethylphenol (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.). The tube is sealed, evacuated, and backfilled with an inert gas. A degassed anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (2) | Toluene | 100 | 18 | [Data not available for specific substrate] |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 12 | [Data not available for specific substrate] |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | Cs₂CO₃ (2) | t-BuOH | 90 | 24 | [Data not available for specific substrate] |
Note: The yields are hypothetical and serve as a general guide. Optimization will be required for the specific substrate.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[4][5]
Application Note
This protocol can be applied to couple the halide or triflate derivative of this compound with various alkenes. This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further synthetic transformations. The regioselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.[6]
Experimental Protocol
General Procedure for the Heck Reaction:
A mixture of the aryl halide or triflate of 2-allyl-5-trifluoromethylphenol (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is placed in a sealed tube. The mixture is degassed and heated to a temperature between 80 and 140 °C. The reaction is monitored by TLC or GC. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.
Table 3: Representative Reaction Conditions for the Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | [Data not available for specific substrate] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 80 | 18 | [Data not available for specific substrate] |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(o-tolyl)₃ (6) | NaOAc (2) | Toluene | 120 | 36 | [Data not available for specific substrate] |
Note: The yields are hypothetical and serve as a general guide. Optimization will be required for the specific substrate.
Diagram 3: Logical Flow of a Heck Reaction Experiment
Caption: Logical workflow for a Heck reaction experiment.
Conclusion
The Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are powerful tools for the derivatization of this compound. By converting the phenol to a suitable halide or triflate, a wide array of C-C and C-N bonds can be formed, enabling the synthesis of diverse compound libraries for applications in drug discovery and materials science. The protocols and data presented here provide a foundation for researchers to develop and optimize these critical transformations for this specific and valuable substrate. Careful consideration of the electronic properties of the trifluoromethyl group and steric factors will be key to achieving high-yielding and selective reactions.
References
- 1. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Allyl-5-trifluoromethyl phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed synthetic strategies to generate novel bioactive molecules derived from 2-Allyl-5-trifluoromethyl phenol. The protocols outlined below are based on established chemical transformations and draw parallels from the synthesis and biological evaluation of structurally related phenolic compounds. The aim is to guide researchers in the exploration of new chemical entities with potential therapeutic applications in areas such as antifungal, anti-inflammatory, and neuroprotective therapies.
Rationale for Derivatization
This compound is a promising scaffold for the development of novel bioactive molecules. The presence of the allyl group allows for a variety of chemical modifications, while the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets. The phenolic hydroxyl group provides a handle for introducing diverse functionalities to modulate the physicochemical and biological properties of the resulting compounds.
Proposed Synthetic Pathways
The derivatization of this compound can be approached through several key synthetic strategies, targeting the phenolic hydroxyl group, the allyl moiety, and the aromatic ring.
Modification of the Phenolic Hydroxyl Group
The hydroxyl group can be readily converted into ethers and esters to explore the impact of these functionalities on biological activity.
Workflow for Hydroxyl Group Modification:
Caption: Synthetic workflow for the derivatization of the phenolic hydroxyl group.
Modification of the Allyl Group
The double bond of the allyl group is amenable to various transformations, including oxidation, reduction, and addition reactions.
Workflow for Allyl Group Modification:
Caption: Synthetic workflow for the derivatization of the allyl group.
Potential Biological Activities and Quantitative Data
Based on studies of analogous compounds, derivatives of this compound are proposed to exhibit a range of biological activities.
| Derivative Class | Potential Biological Activity | Analogous Compound | Reported IC50 / EC50 |
| Methoxy Ether | Antifungal (against Botrytis cinerea) | 2-Allyl-1-methoxybenzene | 2 µg/mL[1] |
| Acetyl Ester | Antifungal (against Botrytis cinerea) | 2-Allylphenyl acetate | 1 µg/mL[1] |
| Nitro Derivatives | Antifungal (against Phytophthora cinnamomi) | 2-Allyl-4-nitrophenol | 10.0 µg/mL[2] |
| Amino-alkyl Ethers | Acetylcholinesterase (AChE) Inhibition | 2-acetyl-5-O-(amino-alkyl)phenol derivative (TM-3) | 0.69 µM[3] |
| Amino-alkyl Ethers | Monoamine Oxidase B (MAO-B) Inhibition | 2-acetyl-5-O-(amino-alkyl)phenol derivative (TM-3) | 6.8 µM[3] |
Experimental Protocols
The following are detailed protocols for key synthetic transformations and biological assays, adapted from literature for the derivatization of this compound.
Synthesis of 2-Allyl-1-methoxy-5-trifluoromethylbenzene (Methoxy Ether Derivative)
Materials:
-
This compound
-
Dimethyl sulfate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired methoxy ether derivative.
Synthesis of 2-Allyl-5-trifluoromethylphenyl acetate (Acetyl Ester Derivative)
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the acetyl ester derivative.
Antifungal Activity Assay (Mycelial Growth Inhibition)
Materials:
-
Synthesized derivatives of this compound
-
Fungal strain (e.g., Botrytis cinerea or Phytophthora cinnamomi)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Incorporate appropriate concentrations of the test compounds into molten PDA medium.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the radial growth of the mycelium at regular intervals.
-
Calculate the percentage of mycelial growth inhibition relative to a control plate containing only DMSO.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of mycelial growth).
Proposed Mechanism of Action: Inhibition of Inflammatory Pathways
Derivatives of this compound may exert anti-inflammatory effects by modulating key signaling pathways, such as the 5-Lipoxygenase (5-LOX) pathway, which is involved in the synthesis of pro-inflammatory leukotrienes. Eugenol, a structurally similar compound, and its derivatives have been shown to inhibit 5-LOX.[4]
Proposed 5-LOX Inhibitory Pathway:
Caption: Proposed inhibition of the 5-LOX pathway by this compound derivatives.
By inhibiting 5-LOX, these compounds can potentially reduce the production of pro-inflammatory leukotrienes, thereby exerting an anti-inflammatory effect. This makes them interesting candidates for further investigation in the context of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-Allyl-5-trifluoromethyl phenol as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Allyl-5-trifluoromethyl phenol as a versatile building block in organic synthesis, particularly in the context of medicinal chemistry and drug discovery. The unique combination of the allyl group, a phenolic hydroxyl moiety, and a trifluoromethyl-substituted aromatic ring offers a wide range of synthetic possibilities for the creation of novel and biologically active molecules.
Introduction to this compound
This compound is a trifluoromethylated aromatic compound that holds significant promise as a starting material for the synthesis of complex organic molecules. The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of both a nucleophilic hydroxyl group and a reactive allyl group allows for a variety of chemical transformations, making this compound an attractive scaffold for generating diverse molecular libraries. The strategic placement of these functional groups enables selective modifications at the phenolic, allylic, and aromatic positions.
The incorporation of fluorine-containing groups like trifluoromethyl is a well-established strategy in drug design to modulate the physicochemical properties of molecules.[3][4] This can lead to improved pharmacokinetic profiles and overall efficacy of drug candidates.[1]
Key Reactive Sites of this compound
The synthetic utility of this compound stems from its three main reactive sites: the phenolic hydroxyl group, the allyl group, and the electron-deficient aromatic ring.
Caption: Key reactive sites of this compound.
Synthetic Applications and Transformations
The unique structural features of this compound allow for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.
Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for a variety of substitution reactions.
-
Williamson Ether Synthesis: The phenoxide can react with alkyl halides to form ethers.
-
Esterification: The phenol can be acylated using acid chlorides or anhydrides to produce the corresponding esters.
Reactions involving the Allyl Group
The double bond of the allyl group is susceptible to a variety of transformations.
-
Isomerization: The allyl group can be isomerized to the thermodynamically more stable propenyl group using a transition metal catalyst.
-
Oxidation: The double bond can be oxidized to form an epoxide or cleaved to yield an aldehyde.
-
Heck and other Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions.
Reactions on the Aromatic Ring
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.
-
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts reactions will predominantly occur at the positions ortho and para to the hydroxyl group, which is an activating group.
-
Nucleophilic Aromatic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic substitution of other substituents on the ring, if present.
Hypothetical Reaction Schemes and Data
The following table summarizes potential synthetic transformations of this compound with hypothetical but expected outcomes based on established organic chemistry principles.
| Reaction Type | Reagents and Conditions | Product | Expected Yield (%) |
| O-Alkylation | CH₃I, K₂CO₃, Acetone, reflux | 2-Allyl-1-methoxy-5-(trifluoromethyl)benzene | 85-95 |
| O-Acetylation | Acetic anhydride, Pyridine, rt | 2-Allyl-5-(trifluoromethyl)phenyl acetate | 90-98 |
| Allyl Isomerization | RhCl(PPh₃)₃, EtOH, reflux | 2-(Prop-1-en-1-yl)-5-(trifluoromethyl)phenol | 70-85 |
| Epoxidation | m-CPBA, CH₂Cl₂, rt | 2-(Oxiran-2-ylmethyl)-5-(trifluoromethyl)phenol | 75-90 |
| Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C; 2. Zn, H₂O | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | 60-75 |
| Nitration | HNO₃, H₂SO₄, 0 °C | 2-Allyl-4-nitro-5-(trifluoromethyl)phenol | 50-65 |
Experimental Protocols
General Considerations
All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC). Product purification can be achieved by column chromatography on silica gel.
Protocol 1: Synthesis of 2-Allyl-1-methoxy-5-(trifluoromethyl)benzene (O-Methylation)
Caption: Experimental workflow for O-methylation.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Methyl iodide (CH₃I, 1.5 eq)
-
Acetone, anhydrous
Procedure:
-
To a solution of this compound in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Synthesis of 2-(Prop-1-en-1-yl)-5-(trifluoromethyl)phenol (Allyl Isomerization)
Materials:
-
This compound (1.0 eq)
-
Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃, 0.01 eq)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol.
-
Add tris(triphenylphosphine)rhodium(I) chloride to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the isomerized product.
Signaling Pathway Diagram (Hypothetical Application)
Derivatives of trifluoromethylphenols have been investigated for various biological activities. The following diagram illustrates a hypothetical signaling pathway where a molecule synthesized from this compound could act as an inhibitor of a kinase pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a highly versatile and valuable building block for organic synthesis. Its trifluoromethyl group offers the potential for enhanced biological activity and improved pharmacokinetic properties in the resulting molecules. The presence of the hydroxyl and allyl functional groups provides multiple handles for diverse chemical modifications. The protocols and applications outlined here serve as a guide for researchers to explore the full synthetic potential of this promising compound in the development of new pharmaceuticals and other advanced materials.
References
Application Notes and Protocols: A Detailed Guide to the Allylation of 5-Trifluoromethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental procedure for the O-allylation of 5-trifluoromethylphenol to synthesize 5-(trifluoromethyl)phenyl allyl ether. This protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3][4] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the phenol, and this guide provides a specific and reliable method for this transformation.
Introduction
The allylation of phenols is a fundamental transformation in organic synthesis, yielding allyl aryl ethers that are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. The resulting allyl ethers can undergo further reactions, such as the Claisen rearrangement, to introduce allyl groups onto the aromatic ring.[5][6] 5-Trifluoromethylphenol is a common building block in medicinal chemistry, and its allylated derivative serves as a precursor for more complex molecular architectures.
This protocol details the synthesis of 5-(trifluoromethyl)phenyl allyl ether via the reaction of 5-trifluoromethylphenol with allyl bromide in the presence of a base.
Reaction Principle
The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][3][7] In the first step, the weakly acidic 5-trifluoromethylphenol is deprotonated by a base, typically potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide leaving group to form the desired ether product.
Reaction Scheme:
Experimental Protocol
This section provides a detailed step-by-step procedure for the allylation of 5-trifluoromethylphenol.
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity |
| 5-Trifluoromethylphenol | C₇H₅F₃O | 162.11 | 1.0 eq |
| Allyl bromide | C₃H₅Br | 120.98 | 1.2 eq |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.5 eq |
| Acetone (anhydrous) | C₃H₆O | 58.08 | q.s. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | q.s. |
| 1 M Sodium hydroxide solution | NaOH | 40.00 | q.s. |
| Saturated sodium chloride solution | NaCl | 58.44 | q.s. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-trifluoromethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the salts with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide solution (to remove any unreacted phenol), water, and saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 5-(trifluoromethyl)phenyl allyl ether can be purified by vacuum distillation to yield a colorless liquid.[5] The boiling point has been reported as 73°C at 4 mmHg.[5]
Quantitative Data
The following table summarizes the expected outcome of the reaction based on literature data.
| Product | Yield | Boiling Point | Reference |
| 5-(Trifluoromethyl)phenyl allyl ether | Quantitative | 73°C @ 4 mmHg | [5] |
Characterization
The structure of the synthesized 5-(trifluoromethyl)phenyl allyl ether can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the allylic protons (a doublet for the -OCH₂- group, a multiplet for the -CH= group, and two multiplets for the =CH₂ protons) and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aliphatic carbons of the allyl group and the aromatic carbons, including the carbon attached to the trifluoromethyl group (which may appear as a quartet due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -CF₃ group.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the C-F bonds of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
Diagrams
Experimental Workflow:
Caption: A flowchart illustrating the key steps in the synthesis of 5-(trifluoromethyl)phenyl allyl ether.
Reaction Mechanism (Williamson Ether Synthesis):
Caption: The two-step mechanism of the Williamson ether synthesis for the allylation of 5-trifluoromethylphenol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Scale-Up Synthesis of 2-Allyl-5-trifluoromethyl phenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 2-Allyl-5-trifluoromethyl phenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the O-allylation of 3-(trifluoromethyl)phenol to yield allyl 3-(trifluoromethyl)phenyl ether, which subsequently undergoes a thermal Claisen rearrangement to produce the target molecule.
Introduction
This compound is a key building block in organic synthesis. The presence of both the allyl and trifluoromethyl groups provides multiple reactive sites for further functionalization, making it a versatile precursor for the synthesis of complex molecules with potential biological activity. This protocol details a reliable and scalable method for its preparation in a laboratory setting.
Reaction Scheme
The overall synthetic route is depicted below:
Application Notes and Protocols for In Vitro Assays Involving 2-Allyl-5-trifluoromethyl phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro biological activities of 2-Allyl-5-trifluoromethyl phenol and detailed protocols for its evaluation. The methodologies are based on established assays for structurally related allylphenol compounds and are intended to serve as a guide for screening and characterizing the bioactivity of this specific molecule.
Introduction
This compound is a synthetic organic compound featuring a phenol backbone substituted with both an allyl and a trifluoromethyl group. While specific biological data for this compound is not extensively documented, its structural similarity to 2-allylphenol and other phenolic derivatives suggests potential antimicrobial and enzyme-inhibitory activities. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a compound of interest for drug discovery and agrochemical research.
This document outlines protocols for assessing the antifungal and antibacterial properties of this compound, based on the known activities of related compounds.
Potential Biological Activities & Assays
Based on the activities of analogous compounds, this compound is a candidate for evaluation in the following in vitro assays:
-
Antifungal Activity: Against various phytopathogenic fungi.
-
Antibacterial Activity: Against both Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition: Particularly against respiratory chain enzymes.
Quantitative Data Summary of Related Allylphenol Derivatives
The following tables summarize the in vitro antifungal and antibacterial activities of 2-allylphenol (2-AP) and its derivatives against various pathogens. This data provides a benchmark for interpreting the results obtained with this compound.
Table 1: In Vitro Antifungal Activity of 2-Allylphenol (2-AP) and its Metabolites
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| 2-Allylphenol (2-AP) | Rhizoctonia cerealis | 8.2 | [1] |
| Pythium aphanidermatum | 15.6 | [1] | |
| Valsa mali | 35.4 | [1] | |
| Botrytis cinerea | 48.8 | [1][2] | |
| 2-(2-hydroxypropyl) phenol | Rhizoctonia cerealis | 1.0 | [1] |
| Pythium aphanidermatum | 12.3 | [1] | |
| Valsa mali | 18.7 | [1] | |
| Botrytis cinerea | 23.5 | [1] |
Table 2: In Vitro Antifungal Activity of 2-Allylphenol Derivatives against Phytophthora cinnamomi
| Compound | EC50 (µg/mL) | Reference |
| 2-Allylphenol | >250 | [3] |
| 2-Allyl-6-nitrophenol | 10.0 | [3] |
| 2-Allyl-4-nitrophenol | 25.0 | [3] |
| 2-Allyl-4,6-dinitrophenol | 15.0 | [3] |
Table 3: Antibacterial Activity of 2-Allylphenol and Related Compounds
| Compound | Bacterial Strain | Activity Metric | Result | Reference |
| 2-Allylphenol | Staphylococcus epidermidis | % Growth Reduction (5h) | Not specified, evaluated for comparison | [4] |
| Pseudomonas aeruginosa | % Growth Reduction (5h) | Not specified, evaluated for comparison | [4] | |
| 2-Allyl carvacrol | Staphylococcus epidermidis | % Growth Reduction (5h) | 79.80% | [4] |
| Pseudomonas aeruginosa | % Growth Reduction (5h) | 79.63% | [4] | |
| 2-Allyl thymol | Staphylococcus epidermidis | % Growth Reduction (5h) | 79.00% | [4] |
| Pseudomonas aeruginosa | % Growth Reduction (5h) | 77.93% | [4] |
Experimental Protocols
In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay
This protocol is adapted from studies on 2-allylphenol derivatives against phytopathogenic fungi.[2][3]
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of fungal pathogens.
Materials:
-
This compound
-
Fungal strains (e.g., Botrytis cinerea, Phytophthora cinnamomi)
-
Potato Dextrose Agar (PDA) medium
-
Ethanol (or other suitable solvent)
-
Sterile Petri dishes (50 mm or 90 mm)
-
Sterile cork borer or scalpel
-
Incubator
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 10 mg/mL.
-
Media Preparation: Autoclave PDA medium and cool it to approximately 50°C.
-
Dosing: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 150, 250 µg/mL). Also, prepare a solvent control with the same volume of solvent used for the highest concentration.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC50 value can then be determined by probit analysis or by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antibacterial Activity: Broth Microdilution Assay
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of this compound against planktonic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into broth and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
Signaling Pathway and Mechanism of Action
While the precise signaling pathway for this compound is uncharacterized, studies on 2-allylphenol suggest that it acts as a respiratory inhibitor in fungi.[2][5] The proposed mechanism involves the disruption of the electron transport chain.
Caption: Proposed mechanism of action for this compound as a respiratory inhibitor.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro antifungal mycelial growth inhibition assay.
Caption: Workflow for the antifungal mycelial growth inhibition assay.
The workflow for the antibacterial broth microdilution assay is depicted below.
Caption: Workflow for the antibacterial broth microdilution assay.
References
- 1. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Claisen Rearrangement Conditions for Trifluoromethylphenyl Ethers
Welcome to the technical support center for the optimization of Claisen rearrangement conditions for trifluoromethylphenyl ethers. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction with electron-deficient substrates. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen rearrangement and why is it useful for trifluoromethylphenyl ethers?
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol.[2] This reaction is a valuable tool in organic synthesis for forming carbon-carbon bonds. For trifluoromethylphenyl ethers, it provides a method to introduce an allyl group onto the aromatic ring, which can be a key step in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group is a common motif in bioactive molecules, and this rearrangement allows for the construction of complex molecular architectures containing this group.
Q2: How does the trifluoromethyl group affect the Claisen rearrangement?
The trifluoromethyl (CF3) group is a strong electron-withdrawing group. In the context of the aromatic Claisen rearrangement, this has several implications:
-
Reaction Rate: Electron-withdrawing groups generally decrease the rate of the thermal Claisen rearrangement.[3] This is because the reaction involves the transfer of electron density from the aromatic ring to the allyl group in the transition state. A more electron-deficient ring is less nucleophilic and thus reacts more slowly.
-
Regioselectivity: The position of the trifluoromethyl group influences where the allyl group migrates. For meta-substituted trifluoromethylphenyl ethers, the rearrangement is directed to the ortho-position that is not flanked by the electron-withdrawing group.[1]
-
Substrate Stability: Under harsh thermal conditions, substrates with strongly electron-poor aromatic systems may be prone to decomposition.[4]
Q3: What are the typical conditions for a thermal Claisen rearrangement of trifluoromethylphenyl ethers?
High temperatures are generally required for the thermal Claisen rearrangement of aryl allyl ethers. For allyl 3-(trifluoromethyl)phenyl ether, the reaction has been successfully carried out by heating the neat ether at 230-240°C.
Q4: Can Lewis acids be used to catalyze the Claisen rearrangement of trifluoromethylphenyl ethers?
Yes, Lewis acids are commonly used to accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures.[5] While specific studies on a wide range of Lewis acids for trifluoromethylphenyl ethers are limited, common Lewis acids used for other aryl allyl ethers include ZnCl2 and BF3·OEt2.[6] These catalysts can be particularly beneficial for substrates that are sensitive to high temperatures.
Q5: Is microwave-assisted heating a viable option for this reaction?
Microwave irradiation has been shown to accelerate Claisen rearrangements, often leading to significantly reduced reaction times.[6][7] This technique can be combined with Lewis acid catalysis to further enhance reaction efficiency. For electron-deficient substrates like trifluoromethylphenyl ethers, microwave heating could be a valuable strategy to achieve rearrangement while minimizing the potential for thermal decomposition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature for thermal rearrangement. 2. Inactive or insufficient amount of Lewis acid catalyst. 3. Short reaction time. | 1. For thermal reactions, ensure the temperature is maintained at or above 230°C. 2. If using a Lewis acid, ensure it is anhydrous and use a stoichiometric amount or a proven catalytic loading. Consider screening different Lewis acids (e.g., ZnCl2, BF3·OEt2, AlCl3). 3. Increase the reaction time and monitor the progress by TLC or GC/MS. |
| Decomposition of Starting Material or Product | 1. Excessively high reaction temperature. 2. Prolonged reaction time at high temperature. 3. Strong Lewis acid causing side reactions. | 1. Attempt the reaction at a lower temperature, possibly in conjunction with a Lewis acid or microwave heating. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-heating the product. 3. Use a milder Lewis acid or a catalytic amount instead of a stoichiometric amount. |
| Formation of Multiple Products | 1. If ortho positions are blocked, rearrangement to the para position may occur. 2. Side reactions such as ether cleavage. | 1. Analyze the product mixture carefully to identify all isomers. The regioselectivity is generally predictable based on the substitution pattern. 2. Use milder reaction conditions (lower temperature, weaker Lewis acid) to minimize side reactions. |
| Difficulty in Product Isolation | 1. Similar polarity of starting material and product. 2. Formation of tarry byproducts. | 1. Use a high-resolution chromatography technique for purification. Derivatization of the product phenol may aid in separation. 2. Optimize reaction conditions to minimize byproduct formation. A thorough work-up procedure can help remove some impurities before chromatography. |
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement of Allyl 3-(Trifluoromethyl)phenyl Ether
This protocol is adapted from the work of McBee and Rapkin.
Materials:
-
Allyl 3-(trifluoromethyl)phenyl ether
-
Heating mantle or oil bath with a temperature controller
-
Round-bottom flask with a reflux condenser
-
Distillation apparatus
Procedure:
-
Place allyl 3-(trifluoromethyl)phenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the flask in a heating mantle or oil bath to 230-240°C.
-
Maintain this temperature and allow the ether to reflux for the desired amount of time (e.g., 24-48 hours).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by GC/MS or 1H NMR.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 2-allyl-5-(trifluoromethyl)phenol, can be purified by vacuum distillation.
Protocol 2: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement (General Procedure)
This is a general procedure that can be adapted for trifluoromethylphenyl ethers based on the work by Rao et al. on other aryl allyl ethers.[6]
Materials:
-
Allyl trifluoromethylphenyl ether
-
Anhydrous Lewis acid (e.g., ZnCl2 or BF3·OEt2)
-
High-boiling point solvent (e.g., xylene or N,N-dimethylaniline)
-
Microwave reactor
-
Borosil flask
Procedure:
-
In a borosil flask, dissolve the allyl trifluoromethylphenyl ether (1 equivalent) in a minimal amount of dry xylene.
-
Add the Lewis acid (e.g., BF3·OEt2, 1.4 equivalents, or fused ZnCl2, 3.6 equivalents).
-
Place the flask in the microwave reactor and irradiate at a suitable power (e.g., 720W) in short cycles (e.g., 30 seconds per cycle).
-
Monitor the reaction progress by TLC after each irradiation cycle.
-
Continue irradiation until the starting material is consumed (typically 5-8 minutes).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the results from the thermal Claisen rearrangement of allyl 3-(trifluoromethyl)phenyl ether.
| Substrate | Conditions | Time (h) | Yield of Product (%) | Reference |
| Allyl 3-(trifluoromethyl)phenyl ether | Neat, 230-240°C | 24 | 35 | McBee & Rapkin, 1951 |
| Allyl 3-(trifluoromethyl)phenyl ether | Neat, 230-240°C | 48 | 51 | McBee & Rapkin, 1951 |
Visualizations
Logical Workflow for Optimizing Claisen Rearrangement
The following diagram illustrates a logical workflow for optimizing the Claisen rearrangement conditions for a novel trifluoromethylphenyl ether substrate.
Signaling Pathway Analogy for Reaction Conditions
This diagram illustrates how different reaction parameters "signal" for a successful rearrangement.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. organic chemistry - Claisen rearrangement in substituted ring - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Allyl-5-trifluoromethyl phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-5-trifluoromethyl phenol. This valuable intermediate is notably used in the synthesis of Tafamidis, a drug for treating transthyretin-mediated amyloidosis.
Troubleshooting Guide
This guide addresses common issues encountered during the two primary stages of synthesizing this compound: O-allylation of 4-trifluoromethylphenol and the subsequent Claisen rearrangement.
Stage 1: O-Allylation of 4-trifluoromethylphenol
Objective: To synthesize allyl 4-trifluoromethylphenyl ether.
Reaction Scheme: 4-Trifluoromethylphenol + Allyl halide → Allyl 4-trifluoromethylphenyl ether
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Ineffective base for deprotonation of the phenol. 2. Low reaction temperature. 3. Impure starting materials or solvents. | 1. Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). 2. Increase the reaction temperature, typically to the reflux temperature of the solvent. 3. Ensure all reagents and solvents are pure and anhydrous. |
| Formation of C-allylated byproduct | The phenoxide ion is an ambident nucleophile, and under certain conditions, direct alkylation on the aromatic ring (C-alkylation) can compete with O-alkylation. | 1. Use a polar aprotic solvent like DMF or acetone to favor O-alkylation. 2. Employ a counter-ion like potassium (from K₂CO₃) which promotes O-selectivity. |
| Presence of unreacted allyl halide | Insufficient reaction time or temperature. | 1. Increase the reaction time and monitor the reaction progress by TLC or GC. 2. Ensure the reaction temperature is maintained at the optimal level. |
Stage 2: Claisen Rearrangement of Allyl 4-trifluoromethylphenyl ether
Objective: To rearrange allyl 4-trifluoromethylphenyl ether to this compound.
Reaction Scheme: Allyl 4-trifluoromethylphenyl ether --(Heat)--> this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired ortho-product | 1. Incomplete reaction. 2. Formation of the isomeric para-product (4-allyl-3-trifluoromethylphenol). | 1. Increase the reaction temperature (typically 180-220 °C) and/or reaction time. 2. The ortho product is generally favored. However, to maximize its formation, consider using a non-polar solvent which can enhance the concerted nature of the pericyclic reaction. |
| Formation of decomposition products | The high temperatures required for the thermal Claisen rearrangement can sometimes lead to decomposition. | 1. Carefully control the reaction temperature and avoid overheating. 2. Consider using a high-boiling point solvent to ensure even heating. 3. Lewis acids can catalyze the rearrangement at lower temperatures, but may also promote side reactions. |
| Difficulty in separating ortho and para isomers | The structural similarity of the isomers can make purification challenging. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate mixtures) for separation. 2. Fractional distillation under reduced pressure can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of this compound?
A1: The synthesis involves two main steps, each with potential side reactions:
-
O-allylation: The primary side reaction is C-allylation , where the allyl group attaches directly to the aromatic ring instead of the phenolic oxygen, forming 2-allyl-4-trifluoromethylphenol.
-
Claisen Rearrangement: The main side product is the formation of the isomeric 4-allyl-3-trifluoromethylphenol (para-product) through a competing rearrangement pathway.
Q2: How can I minimize the formation of the C-allylated byproduct during the O-allylation step?
A2: To favor O-allylation over C-allylation, consider the following:
-
Solvent Choice: Use polar aprotic solvents such as dimethylformamide (DMF) or acetone. These solvents solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide oxygen.
-
Base and Counter-ion: Potassium carbonate (K₂CO₃) is a commonly used base that often provides good O-selectivity.
-
Temperature: Lower reaction temperatures generally favor O-alkylation.
Q3: What is the expected ratio of ortho to para products in the Claisen rearrangement, and how can I influence it?
Q4: Are there any alternative methods for the Claisen rearrangement that might reduce side reactions?
A4: Yes, Lewis acid-catalyzed Claisen rearrangements can often be performed at lower temperatures than the thermal equivalent, which can help to minimize thermal decomposition. However, the choice of Lewis acid is critical, as some may promote the formation of other byproducts.
Experimental Protocols
Key Experiment 1: Synthesis of Allyl 4-trifluoromethylphenyl ether (O-Allylation)
-
To a solution of 4-trifluoromethylphenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude allyl 4-trifluoromethylphenyl ether.
Key Experiment 2: Synthesis of this compound (Claisen Rearrangement)
-
Heat the crude allyl 4-trifluoromethylphenyl ether obtained from the previous step at 200-210 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired ortho-product from the para-isomer and other impurities.
Visualizations
Caption: Workflow for the O-allylation of 4-trifluoromethylphenol.
Caption: Workflow for the Claisen Rearrangement.
Caption: Overview of desired reactions and major side reactions.
Technical Support Center: Purification of 2-Allyl-5-trifluoromethyl phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Allyl-5-trifluoromethyl phenol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the expected impurities?
A1: The most common synthetic route is a two-step process:
-
Williamson Ether Synthesis: 3-Trifluoromethylphenol is reacted with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base (e.g., potassium carbonate) to form allyl 3-trifluoromethylphenyl ether.
-
Claisen Rearrangement: The intermediate ether is heated to induce a[1][1]-sigmatropic rearrangement to yield the desired this compound.[1][2]
Expected Impurities:
-
Unreacted Starting Materials: 3-Trifluoromethylphenol and allyl halide.
-
Intermediate: Allyl 3-trifluoromethylphenyl ether.
-
Solvent and Base Residues: Depending on the reaction conditions.
-
Side-Products: The Claisen rearrangement can sometimes yield small amounts of the para-isomer (4-Allyl-5-trifluoromethyl phenol) or other rearrangement byproducts, especially if the ortho positions are blocked.[1][2] The presence of a strong electron-withdrawing group like trifluoromethyl at the meta-position generally directs the rearrangement to the ortho-position.[1]
Q2: What are the recommended purification techniques for this compound?
A2: A multi-step purification strategy is often necessary. The most common techniques include:
-
Extractive Workup: An initial acid-base extraction is highly effective for separating the acidic phenolic product from neutral impurities like the unreacted allyl ether.[3]
-
Flash Column Chromatography: This is a powerful technique for separating the desired product from isomers and other closely related impurities.
-
Vacuum Distillation: This method is suitable for purifying the final product, especially on a larger scale, provided the compound is thermally stable at its boiling point under reduced pressure.
Q3: My flash column chromatography is not giving good separation. What can I do?
A3: Poor separation in flash chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The choice of eluent is critical. For phenolic compounds, common solvent systems include mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[4] A good starting point is a solvent system that gives your product an Rf value of ~0.3 on a TLC plate.
-
Check for Compound Stability: Phenols can sometimes be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred. If it is unstable, you can try using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switching to a different stationary phase like alumina.
-
Proper Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. The sample should be loaded in a concentrated band using a minimal amount of solvent.[4]
Q4: I am observing a lower than expected yield after purification. What are the possible reasons?
A4: Low yield can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: The Claisen rearrangement may not have gone to completion. Monitor the reaction by TLC or GC to ensure all the starting ether has been consumed.
-
Losses During Workup: Multiple extraction and washing steps can lead to product loss, especially if emulsions form.
-
Decomposition: As mentioned, the product might be sensitive to the purification conditions (e.g., heat during distillation or acidity of silica gel).
-
Co-elution of Impurities: If the final product is not pure, the measured yield will be artificially high before a final purification step that then reveals the lower actual yield.
Troubleshooting Guides
Extractive Workup Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Emulsion formation during extraction | High concentration of impurities acting as surfactants. Vigorous shaking. | Add brine (saturated NaCl solution) to break the emulsion. Use gentle inversions instead of vigorous shaking. Filter the mixture through a pad of celite. |
| Product remains in the organic layer after base extraction | Insufficient amount or concentration of the basic solution. The phenolic proton is not acidic enough for the base used. | Use a more concentrated base solution (e.g., 2M NaOH). Ensure thorough mixing of the aqueous and organic layers. |
| Low recovery of product after acidification and re-extraction | Incomplete acidification. Product has some solubility in the aqueous layer. | Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH < 2). Perform multiple extractions with the organic solvent to maximize recovery. |
Flash Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product streaks on the column | Compound is too polar for the solvent system. Overloading of the column. Acidic nature of silica gel interacting with the phenol. | Increase the polarity of the eluent gradually. Use less sample material for the amount of silica gel. Add a small amount of a modifying solvent like acetic acid or triethylamine to the eluent. |
| Poor separation between product and an impurity | Inappropriate solvent system. | Screen different solvent systems using TLC. A mixture of three solvents can sometimes improve separation. Consider using a different stationary phase (e.g., alumina). |
| Product does not elute from the column | The compound is too polar and is irreversibly adsorbed onto the silica. | Try a more polar solvent system (e.g., methanol in dichloromethane). If the compound is still retained, it may be necessary to use a different purification technique. |
Vacuum Distillation Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Bumping or unstable boiling | Lack of boiling chips or inadequate stirring. Too rapid heating. | Add fresh boiling chips or use a magnetic stirrer. Heat the distillation flask slowly and evenly. |
| Product decomposition | Distillation temperature is too high. | Reduce the pressure of the vacuum system to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. |
| Poor separation of fractions | Inefficient distillation column. Fluctuations in vacuum pressure. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Ensure all connections in the vacuum setup are airtight. |
Experimental Protocols
Protocol 1: Extractive Workup for the Purification of this compound
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH). The phenolic product will deprotonate and move into the aqueous layer, while neutral impurities like the unreacted allyl ether will remain in the organic layer. Repeat the extraction 2-3 times.
-
Washing (Optional): Combine the aqueous layers and wash with a small amount of diethyl ether to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a concentrated acid like hydrochloric acid (HCl) until the pH is acidic (pH < 2). The phenolic product will precipitate or form an oil.
-
Re-extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate. The protonated phenolic product will now move back into the organic layer. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A good starting point is a ratio that provides an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product from the extractive workup in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the solvent is gradually increased, can be beneficial for separating components with a wide range of polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Representative Purification Data for a Substituted Phenol
| Purification Step | Starting Mass (g) | Final Mass (g) | Purity (by GC/NMR) | Yield (%) |
| Crude Reaction Mixture | 10.0 | - | ~60% | - |
| After Extractive Workup | 10.0 | 7.5 | ~85% | 75% (crude) |
| After Flash Chromatography | 7.5 | 5.8 | >98% | 77% (from crude after workup) |
| Overall Yield | - | 5.8 | >98% | 58% |
Note: This data is representative for a typical purification of a substituted phenol and may vary for this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Troubleshooting low conversion in the allylation of trifluoromethylphenols
This technical support center provides troubleshooting guidance for researchers encountering low conversion in the allylation of trifluoromethylphenols. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My allylation of a trifluoromethylphenol is resulting in low or no yield of the desired O-allyl ether. What are the potential causes?
Low conversion in the allylation of trifluoromethylphenols can stem from several factors, often related to the electronic properties of the starting material and the reaction conditions. The primary suspects are:
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Poor Nucleophilicity of the Phenol: The electron-withdrawing trifluoromethyl group (-CF3) significantly decreases the nucleophilicity of the phenolic oxygen, making it less reactive towards the allyl electrophile.
-
Side Reactions: Under basic conditions, trifluoromethylphenols can be susceptible to hydrolysis and defluorination, leading to undesired byproducts.[1]
-
Inappropriate Base: The choice and amount of base are critical. An unsuitable base may not be strong enough to deprotonate the phenol effectively, or it may promote side reactions.
-
Catalyst Inactivity (if applicable): In catalyzed reactions, the catalyst may be poisoned, decomposed, or simply not effective for this specific substrate.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can all significantly impact the reaction outcome.
Q2: How can I improve the nucleophilicity of my trifluoromethylphenol?
The key is to effectively deprotonate the phenol to form the more nucleophilic phenoxide ion.
-
Base Selection: Use a sufficiently strong, non-nucleophilic base to ensure complete deprotonation without competing in the reaction. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base can be critical, as seen in various alcohol substitution reactions where specific bases like DBU were found to be uniquely effective.[2]
-
Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile can help to solvate the cation of the base and enhance the reactivity of the phenoxide.
Q3: I am observing significant decomposition of my starting material. What could be the cause and how can I prevent it?
Decomposition, particularly defluorination, is a known issue with trifluoromethylphenols, especially under harsh basic conditions.[1]
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote decomposition. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed or the product formation plateaus.
-
Control Temperature: Avoid excessively high temperatures. Start with room temperature and only heat if necessary.
-
Use a Milder Base: If decomposition is severe, consider using a milder base like potassium carbonate instead of stronger bases like sodium hydride.
Q4: What are the recommended starting conditions for the allylation of a trifluoromethylphenol?
A good starting point for optimization is the Williamson ether synthesis.
| Parameter | Recommended Starting Condition |
| Trifluoromethylphenol | 1 equivalent |
| Allyl Bromide | 1.1 - 1.5 equivalents |
| Base | K2CO3 (2 equivalents) or NaH (1.2 equivalents, 60% in mineral oil) |
| Solvent | Anhydrous DMF or Acetonitrile |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4 - 24 hours (monitor by TLC/LC-MS) |
Experimental Protocols
General Protocol for the Allylation of a Trifluoromethylphenol
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To a solution of the trifluoromethylphenol (1.0 eq) in anhydrous DMF (0.2 M), add the base (e.g., K2CO3, 2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in the allylation of trifluoromethylphenols.
Potential Side Reactions
Understanding potential side reactions is crucial for troubleshooting. The primary competing reaction is the hydrolysis and subsequent defluorination of the trifluoromethylphenol, particularly with ortho- and para-substituted phenols under basic conditions.[1]
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. Studies on one-pot sulfuryl fluoride-mediated transformations of aliphatic alcohols - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Catalyst Selection for the Claisen Rearrangement of Substituted Allyl Phenyl Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Claisen rearrangement of substituted allyl phenyl ethers.
Frequently Asked Questions (FAQs)
Q1: My Claisen rearrangement is not proceeding or is giving a low yield. What are the common causes and solutions?
A1: Low reactivity in the Claisen rearrangement of allyl phenyl ethers is a common issue, often attributable to insufficient thermal energy or an inappropriate catalytic system.
-
Thermal Rearrangement: The uncatalyzed, thermal Claisen rearrangement of allyl phenyl ethers typically requires high temperatures, often in the range of 180-250 °C.[1][2][3] If you are performing a purely thermal reaction, ensure your reaction temperature is sufficiently high and the reaction time is adequate.
-
Catalyst Selection: For reactions at lower temperatures, the use of a Lewis acid catalyst is often necessary.[4][5][6] If your catalyzed reaction is not proceeding, consider the following:
-
Catalyst Choice: The activity of Lewis acids can vary significantly. Strong Lewis acids like TiCl₄, AlCl₃, and BF₃·OEt₂ are often effective.[4] Weaker Lewis acids may require higher temperatures or longer reaction times.
-
Catalyst Loading: Ensure you are using an appropriate catalyst loading, typically ranging from 5 to 10 mol%.[4][5] In some cases, a higher loading may be required, but this can also lead to side reactions.
-
Catalyst Deactivation: Lewis acids are sensitive to moisture and other protic impurities. Ensure your solvent and reagents are anhydrous. The presence of coordinating functional groups on your substrate can also sequester the Lewis acid, rendering it inactive.
-
Q2: How can I control the regioselectivity of the Claisen rearrangement for my meta-substituted allyl phenyl ether?
A2: The regioselectivity of the Claisen rearrangement on meta-substituted rings is primarily governed by the electronic properties of the substituent.[1][7][8][9]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups (-CH₃) tend to direct the migrating allyl group to the ortho-position further from the substituent.[1][9]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halides (-Cl, -Br) generally direct the allyl group to the ortho-position closer to the substituent.[1][10]
If you are observing poor regioselectivity, consider the electronic nature of your substituent and whether the observed product distribution aligns with these principles. In some cases, steric hindrance can also play a role, but electronic effects are often dominant.[1]
Q3: I am observing the formation of a para-substituted product. How can I minimize this?
A3: The formation of a para-substituted product typically occurs when both ortho-positions on the phenyl ring are blocked.[2][10] The reaction proceeds through an initial ortho-rearrangement to a dienone intermediate, followed by a Cope rearrangement to the para position, and subsequent tautomerization to the phenol.[2]
If one or both ortho-positions are available and you are still observing para-product formation, this could indicate that the reaction conditions are too harsh (e.g., excessively high temperatures), leading to competing reaction pathways. Consider lowering the reaction temperature and employing a suitable Lewis acid catalyst to favor the ortho-rearrangement.
Q4: What is the role of the solvent in the catalyzed Claisen rearrangement?
A4: The choice of solvent can influence the rate of the Claisen rearrangement. Polar solvents are known to accelerate the reaction.[11] However, for Lewis acid-catalyzed reactions, it is crucial to use a non-coordinating, anhydrous solvent to avoid deactivation of the catalyst. Dichloromethane (CH₂Cl₂) and xylene are commonly used solvents for these reactions.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient temperature for thermal rearrangement. | Increase the reaction temperature to 180-250 °C for uncatalyzed reactions. |
| Inactive or inappropriate Lewis acid catalyst. | Switch to a stronger Lewis acid such as TiCl₄, AlCl₃, or BF₃·OEt₂. Ensure the catalyst is fresh and handled under anhydrous conditions. | |
| Low catalyst loading. | Increase the catalyst loading incrementally, for example, from 5 mol% to 10 mol%. | |
| Presence of moisture or other impurities. | Use anhydrous solvents and reagents. Consider drying the substrate and solvent prior to the reaction. | |
| Poor regioselectivity | Electronic effects of the meta-substituent. | The regioselectivity is inherently linked to the substrate's electronic properties. If a different regioisomer is desired, a different synthetic strategy may be necessary. |
| Formation of para-product | Both ortho-positions are blocked. | This is the expected outcome. |
| Reaction conditions are too harsh. | Lower the reaction temperature and consider using a Lewis acid catalyst to promote the ortho-rearrangement. | |
| Formation of by-products | Catalyst-induced side reactions. | Decrease the Lewis acid loading or switch to a milder catalyst. |
| Thermal decomposition at high temperatures. | Use a Lewis acid catalyst to enable lower reaction temperatures. |
Catalyst Performance Data
The following table summarizes the performance of various Lewis acid catalysts in the Claisen rearrangement of different allyl phenyl ether derivatives.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| TiCl₄·THF₂ | (E)-crotyl morpholine & propionyl chloride | 5 | CH₂Cl₂ | 23 | 92 | [4] |
| Yb(OTf)₃ | (E)-crotyl morpholine & propionyl chloride | 10 | CH₂Cl₂ | 23 | >75 | [4] |
| AlCl₃ | (E)-crotyl morpholine & propionyl chloride | 10 | CH₂Cl₂ | 23 | >75 | [4] |
| ZnCl₂ (fused) | Substituted o-allylaryl ethers | Stoichiometric | Xylene | Microwave | Excellent | |
| BF₃·OEt₂ | Substituted o-allylaryl ethers | Stoichiometric | Xylene | Microwave | Excellent |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted allyl phenyl ether (1.0 eq) and anhydrous solvent (e.g., dichloromethane or xylene).
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Catalyst Addition: Add the Lewis acid catalyst (e.g., TiCl₄·THF₂, 5-10 mol%) to the solution at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Procedure for Microwave-Assisted Claisen Rearrangement with ZnCl₂[7]
-
Reaction Setup: In a 100 mL borosilicate flask, place the o-allylaryl ether (12.5 mmol), fused ZnCl₂ (44.7 mmol), and xylene (5.0 mL).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 720W in 30-second cycles.
-
Monitoring: Monitor the reaction for completion by TLC. The total reaction time typically ranges from 5 to 8 minutes.
-
Work-up: After cooling to room temperature, pour the mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine (30 mL), dry over MgSO₄, and concentrate to yield the 2-allylphenol product.
Visualized Workflows
Caption: Decision workflow for catalyst and condition selection.
Caption: Troubleshooting guide for low-yield reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
Technical Support Center: Managing Thermal Instability of 2-Allyl-5-trifluoromethyl phenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential thermal instability of 2-Allyl-5-trifluoromethyl phenol. The information is structured to address common issues encountered during experiments, with troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound.
Issue 1: Sample Discoloration Upon Heating
-
Question: My sample of this compound turns yellow/brown upon gentle heating. What could be the cause and how can I prevent it?
-
Possible Causes:
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Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by heat and the presence of oxygen. The discoloration is likely due to the formation of colored oxidation byproducts.
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Impurities: The presence of metallic or other impurities can catalyze decomposition or oxidation reactions.
-
-
Troubleshooting Steps:
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Inert Atmosphere: Handle and heat the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Ensure that any solvents used are of high purity and de-gassed to remove dissolved oxygen.
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Chelating Agents: Consider the addition of a small amount of a chelating agent, such as EDTA, to sequester any catalytic metal ions.
-
Lower Temperatures: If the experimental protocol allows, reduce the heating temperature and extend the reaction time.
-
Issue 2: Unexpected Exotherm or Pressure Buildup
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Question: I observed an unexpected exotherm (sudden temperature increase) and pressure buildup when heating this compound. What is happening and is it dangerous?
-
Possible Causes:
-
Runaway Reaction: This could be a sign of a runaway thermal decomposition. The allyl group can undergo exothermic rearrangement (e.g., Claisen rearrangement) or polymerization, which can self-accelerate with increasing temperature.
-
Decomposition: The trifluoromethyl group can be thermally labile under certain conditions, potentially leading to the release of gaseous byproducts.
-
-
Troubleshooting Steps:
-
Immediate Cooling: If it is safe to do so, immediately cool the reaction vessel.
-
Scale Down: Work with smaller quantities of the material until the thermal behavior is well understood.
-
Thermal Analysis: It is crucial to perform thermal analysis to determine the onset temperature of decomposition and the energy released. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) are recommended.[1][2][3]
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Dilution: Running the reaction in a suitable, high-boiling solvent can help to dissipate heat more effectively.
-
Frequently Asked Questions (FAQs)
Safety and Handling
-
Q1: What are the primary hazards associated with this compound?
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A1: The primary hazards are related to its potential thermal instability, which can lead to runaway reactions. Additionally, like many phenolic compounds, it may be corrosive and toxic. It can be absorbed through the skin and may cause severe burns.[4][5] Always consult the Safety Data Sheet (SDS) before handling.
-
-
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Storage and Stability
-
Q3: How should this compound be stored to ensure its stability?
-
A3: It should be stored in a cool, dry, and dark place, away from heat, light, and incompatible materials such as strong oxidizing agents.[4] Storing under an inert atmosphere can also prolong its shelf life.
-
-
Q4: What are the signs of degradation during storage?
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A4: Discoloration (yellowing or browning), changes in physical form (e.g., clumping of a powder), or a noticeable change in odor can be indicators of degradation.
-
Experimental Procedures
-
Q5: What analytical techniques are recommended to assess the thermal stability of this compound?
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A5: A combination of thermal analysis techniques is recommended to get a comprehensive understanding of its thermal behavior. These include:
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Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition and measure the heat of reaction.[1][2][6]
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Thermogravimetric Analysis (TGA): To determine the temperature at which the compound begins to lose mass due to decomposition or evaporation.[1][3]
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Accelerating Rate Calorimetry (ARC): To simulate a worst-case scenario of a runaway reaction and determine the time to maximum rate under adiabatic conditions.[1][2]
-
-
-
Q6: Are there any known incompatible materials with this compound?
Data Presentation
Table 1: Recommended Thermal Analysis Techniques and Their Applications
| Analytical Technique | Information Obtained | Application in Safety Assessment |
| Differential Scanning Calorimetry (DSC) | Onset temperature of decomposition, heat of decomposition, melting point, glass transition temperature.[1][6] | Screening for exothermic activity and determining safe operating temperature limits. |
| Thermogravimetric Analysis (TGA) | Temperature of mass loss, decomposition kinetics, solvent/moisture content.[1][3] | Understanding the decomposition pathway and identifying the formation of volatile byproducts. |
| Accelerating Rate Calorimetry (ARC) | Time to maximum rate of a runaway reaction, pressure generation data under adiabatic conditions.[1][2] | Assessing the potential for a thermal runaway and designing appropriate safety measures. |
| Reaction Calorimetry | Heat of reaction under process conditions, reaction kinetics.[1] | Optimizing reaction conditions to control heat release and prevent thermal runaway during scale-up. |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Onset by DSC
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Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
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Experimental Conditions:
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Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 350 °C).
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Use a heating rate of 10 °C/min.
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Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) through the cell.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic or endothermic events. The onset of a significant exotherm indicates the beginning of thermal decomposition.
Protocol 2: Assessment of Mass Loss by TGA
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Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
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Instrument Setup: Place the sample pan in the TGA furnace.
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Experimental Conditions:
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Heat the sample from ambient temperature to a final temperature (e.g., 500 °C).
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Use a heating rate of 10 °C/min.
-
Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min).
-
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Data Analysis: Plot the sample mass as a function of temperature. The temperature at which a significant mass loss begins corresponds to the onset of decomposition or volatilization.
Visualizations
References
- 1. Understanding Reactive Chemical Hazards - Prime Process Safety Center [primeprocesssafety.com]
- 2. icheme.org [icheme.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21447A [pubs.rsc.org]
Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Allyl-5-trifluoromethyl phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct route is the Claisen rearrangement of allyl 3-(trifluoromethyl)phenyl ether.[1] This is a type of pericyclic reaction known as a[2][2]-sigmatropic rearrangement, which is typically induced by heating.[3][4]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
Impurities can originate from various stages of the manufacturing process, including synthesis, formulation, and storage.[5] Potential impurities in this synthesis include:
-
Unreacted Starting Material: Allyl 3-(trifluoromethyl)phenyl ether.
-
Isomeric Byproducts: 4-Allyl-3-(trifluoromethyl)phenol, formed by rearrangement at the para position.
-
Degradation Products: Impurities arising from the degradation of the final product.[2]
-
Reagents and Solvents: Residual solvents or reagents used in the synthesis.[5]
Q3: What analytical techniques are best for identifying and quantifying impurities in my product?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[6] Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating a wide range of non-volatile and thermally unstable compounds.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of LC with the identification capabilities of MS, making it crucial for both identifying and quantifying impurities.[6][7]
Troubleshooting Guide
Q1: I am observing a low yield of the desired product, this compound. What could be the cause?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The Claisen rearrangement often requires high temperatures (100–200 °C).[3] Ensure that the reaction temperature is optimal and the reaction is allowed to proceed for a sufficient duration.
-
Suboptimal Solvent: Polar solvents can accelerate the rate of the Claisen rearrangement. Consider screening different high-boiling polar solvents.
-
Side Reactions: The formation of the para-isomer, 4-Allyl-3-(trifluoromethyl)phenol, can reduce the yield of the desired ortho-product. The regioselectivity can be influenced by the electronic nature of the substituents on the phenyl ring.[3]
-
Product Degradation: The product may be sensitive to high temperatures over extended periods. Consider optimizing the reaction time to maximize yield while minimizing degradation.
Q2: My chromatogram (HPLC/GC) shows multiple unexpected peaks. How do I identify these unknown impurities?
A systematic approach is necessary to identify unknown impurities.[8]
-
Mass Spectrometry (MS): Couple your chromatography with a mass spectrometer (GC-MS or LC-MS) to obtain the molecular weight of the impurities.[6]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can help in determining the elemental composition of the impurity.
-
NMR Spectroscopy: If an impurity can be isolated (e.g., by preparative HPLC), 1D and 2D NMR spectroscopy can provide detailed structural information.[2][7]
-
Forced Degradation Studies: Subjecting the pure product to stress conditions (heat, acid, base, oxidation) can help in identifying degradation products.
Q3: How can I minimize the formation of the para-isomer, 4-Allyl-3-(trifluoromethyl)phenol?
The Claisen rearrangement of allyl phenyl ethers typically favors the formation of the ortho-substituted product.[1] However, the presence of substituents on the ring can influence this selectivity.[3]
-
Reaction Temperature: The ortho/para ratio can sometimes be influenced by the reaction temperature. Experiment with a range of temperatures to find the optimal conditions for ortho-selectivity.
-
Lewis Acid Catalysis: While typically a thermal reaction, some Claisen rearrangements can be catalyzed by Lewis acids, which may alter the regioselectivity.
Potential Impurities in this compound Synthesis
| Impurity Name | Likely Origin | Recommended Analytical Technique(s) |
| Allyl 3-(trifluoromethyl)phenyl ether | Unreacted starting material | HPLC, GC-MS |
| 4-Allyl-3-(trifluoromethyl)phenol | Isomeric byproduct of Claisen rearrangement | HPLC, GC-MS, NMR |
| 3-Trifluoromethylphenol | Hydrolysis of starting ether or product | HPLC, GC-MS |
| Allyl alcohol | Byproduct from side reactions | GC-MS |
| High-boiling solvent residues (e.g., DMF, Diglyme) | Residual solvent from reaction or workup | GC-MS |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the quantitative determination of non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for detecting volatile and semi-volatile impurities like residual solvents and certain byproducts.[9]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is used for the structural confirmation of the final product and the characterization of isolated impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire at a frequency of 400 MHz or higher.
-
Observe chemical shifts, integration, and coupling constants to confirm the proton environment.
-
-
¹³C NMR:
-
Acquire with proton decoupling.
-
Observe the number and chemical shifts of carbon signals to confirm the carbon skeleton.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use these experiments to establish connectivity between protons and carbons for unambiguous structure determination of unknown impurities.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for impurity identification and characterization.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rroij.com [rroij.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. biomedres.us [biomedres.us]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Process-Related Impurities of Trans-Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kelid1.ir [kelid1.ir]
Technical Support Center: Purifying Functionalized Phenols with Column Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of functionalized phenols.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the purification of functionalized phenols using column chromatography.
Issue 1: My phenolic compound is streaking or tailing on the silica gel column.
-
Question: Why is my phenolic compound exhibiting significant tailing on the TLC plate and column, leading to poor separation?
-
Answer: Tailing is a common issue when purifying phenols on silica gel. It is often caused by the acidic nature of the phenolic hydroxyl group, which can lead to strong, sometimes irreversible, binding to the slightly acidic silica surface. This results in slow and uneven elution of the compound.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent. This helps to suppress the ionization of the phenolic hydroxyl group, reducing its interaction with the silica gel and resulting in sharper peaks.[1]
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Stationary Phase Selection: If tailing persists, consider using a different stationary phase. Polyamide or reversed-phase silica (C18) are excellent alternatives for separating phenolic compounds.[1]
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Deactivation of Silica Gel: In some cases, deactivating the silica gel by pre-treating it with a base like triethylamine can help reduce tailing, especially for basic compounds that might be present as impurities.
-
-
Issue 2: I am experiencing low or no recovery of my functionalized phenol from the column.
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Question: After running the column, I can't seem to recover my compound. What could be the cause?
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Answer: Low or no recovery of functionalized phenols can be alarming and is often due to irreversible adsorption onto the stationary phase or decomposition on the silica gel.
-
Solutions:
-
Check for Irreversible Adsorption: As mentioned above, the strong interaction between phenols and silica gel can lead to your compound getting permanently stuck on the column. Using a modified mobile phase with an acid can help mitigate this.
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Assess Compound Stability: Some functionalized phenols can be sensitive and may decompose on the acidic surface of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have appeared.[2] If your compound is unstable, consider using a more inert stationary phase like alumina or a reversed-phase column.
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Elute with a Stronger Solvent: It's possible your compound requires a much more polar solvent to elute. Try flushing the column with a very polar solvent, such as 10-20% methanol in dichloromethane, to see if you can recover your compound.
-
-
Issue 3: I am observing poor separation between my target phenol and impurities.
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Question: My TLC shows good separation, but on the column, the fractions are all mixed. Why is this happening?
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Answer: Poor separation on the column despite a promising TLC can result from several factors, including improper column packing, overloading the column, or using an inappropriate solvent system.
-
Solutions:
-
Optimize the Solvent System: A good starting point for TLC is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4. For column chromatography, you may need to use a slightly less polar solvent system than the one that gave the ideal TLC separation to achieve better resolution.
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Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and broad, overlapping bands.[3][4]
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Sample Loading: Load your sample in the minimum amount of solvent possible to create a narrow band at the top of the column.[5] If your sample is not very soluble in the eluent, you can use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6]
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Loading Capacity: Do not overload the column. A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude sample by weight for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying functionalized phenols?
While silica gel is the most common stationary phase, it may not always be the best choice for phenols due to the potential for strong adsorption and tailing.[1] Other excellent options include:
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Polyamide: Often considered superior for the separation of phenolic compounds due to its ability to form hydrogen bonds with the phenolic hydroxyl groups in a more controlled manner.
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Reversed-Phase Silica (C18): A good option, especially for less polar phenols. Separation is based on hydrophobicity, and elution is typically carried out with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[1]
-
Sephadex LH-20: Useful for the separation of polyphenols and flavonoids.[1]
Q2: How do I choose the right solvent system for my column?
The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[7]
-
Test various solvent mixtures: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or acetone.
-
Aim for an optimal Rf value: For column chromatography, a good separation is often achieved when the target compound has an Rf value between 0.2 and 0.4 on the TLC plate.
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Consider adding modifiers: As discussed in the troubleshooting section, adding a small amount of acid (e.g., acetic or formic acid) can significantly improve the chromatography of phenolic compounds on silica gel.[1]
Q3: What is the difference between wet and dry loading, and when should I use each?
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Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the column. This is the most common method.[5]
-
Dry Loading: The sample is dissolved in a suitable solvent, and then a small amount of silica gel is added to the solution. The solvent is evaporated to leave the sample adsorbed onto the silica. This dry powder is then carefully added to the top of the column.[6] Dry loading is particularly useful when your sample is not very soluble in the starting eluent for the column.
Data Presentation: Solvent Systems for Phenol Purification
The following tables provide examples of solvent systems that have been successfully used for the separation of different classes of functionalized phenols. These should be used as a starting point and optimized for your specific compound using TLC.
| Class of Phenol | Stationary Phase | Mobile Phase (v/v/v) | Reference |
| Phenolic Acids | Silica Gel | Toluene: Ethyl Acetate: Formic Acid (7:5:1) | [1] |
| Flavonoids | Silica Gel | Ethyl Acetate: Glacial Acetic Acid: Formic Acid: Water (100:11:11:25) | [1] |
| General Phenols | Silica Gel | Chloroform: Methanol (in various ratios) | [1] |
| Polyphenols | Reversed-Phase C18 | Water with 0.02% Trifluoroacetic Acid and Acetonitrile (gradient elution) | [8] |
| Compound | Stationary Phase | Eluent | Average Recovery | Reference |
| Hydroxytyrosol | Biphenyl HPLC Column | Acetonitrile/Water with Formic Acid | 99.2 - 105.1% | [9] |
| Tyrosol | Biphenyl HPLC Column | Acetonitrile/Water with Formic Acid | 100.2 - 105.2% | [9] |
| Phenolic Compounds | SPE-HPLC-DAD | Methanol/Water | 86.2 - 95.1% (surface water) | [10] |
Experimental Protocols
Detailed Methodology for Silica Gel Column Chromatography of a Functionalized Phenol
This protocol provides a general procedure for the purification of a functionalized phenol using silica gel column chromatography.
1. Preparation of the Column:
-
Materials: Glass column with a stopcock, cotton or glass wool, sand, silica gel (60-120 or 230-400 mesh).
-
Procedure:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[11]
-
Add a thin layer (about 1 cm) of sand on top of the cotton plug.[11]
-
Wet Packing (Recommended):
-
In a beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent.[11]
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to remove any air bubbles.[4]
-
Once the silica has settled, drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
-
Add another thin layer (about 0.5 cm) of sand on top of the silica gel to protect the surface when adding the sample and eluent.[11]
-
2. Sample Loading:
-
Wet Loading:
-
Dissolve the crude sample in the minimum amount of the eluent or a slightly more polar solvent.
-
Carefully pipette the sample solution directly onto the top of the sand layer.[5]
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.
-
-
Dry Loading:
-
Dissolve the crude sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the sample) to the solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the prepared column.
-
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant level of solvent at the top of the column by adding fresh eluent as needed. Never let the column run dry.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by adding a higher proportion of the more polar solvent.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure desired compound.
-
Evaporate the solvent from the combined fractions to obtain the purified functionalized phenol.
Visualizations
Caption: Troubleshooting workflow for common issues in phenol purification.
Caption: Experimental workflow for purifying functionalized phenols.
Caption: Key parameters influencing successful purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Purification [chem.rochester.edu]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Overcoming steric hindrance in the synthesis of ortho-allylphenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of ortho-allylphenols, with a particular focus on sterically hindered substrates.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield in Thermal Claisen Rearrangement
Question: I am attempting a thermal Claisen rearrangement of a sterically hindered allyl phenyl ether, but I am observing very low to no yield of the desired ortho-allylphenol. What could be the issue and how can I resolve it?
Answer:
Low or no yield in a thermal Claisen rearrangement of a sterically hindered substrate is a common issue. The primary reasons and potential solutions are outlined below:
-
High Activation Energy: The concerted, pericyclic mechanism of the Claisen rearrangement proceeds through a highly ordered cyclic transition state.[1] Bulky substituents on the aromatic ring, particularly at the ortho positions, can sterically clash with the allyl group in this transition state, significantly increasing the activation energy and slowing down or preventing the reaction.
-
Insufficient Thermal Energy: Standard heating conditions may not provide sufficient energy to overcome the high activation barrier imposed by steric hindrance.
Solutions:
-
Increase Reaction Temperature: Carefully increase the reaction temperature. While the Claisen rearrangement often requires high temperatures (180-250 °C), sterically hindered substrates may necessitate pushing the temperature towards the higher end of this range or even slightly beyond.[2][3] Monitor for decomposition of starting material and product.
-
Employ Microwave Irradiation: Microwave-assisted heating can dramatically accelerate the reaction rate and improve yields, often at lower overall reaction times compared to conventional heating.
-
Use a High-Boiling Point Solvent: If the reaction is being run neat, consider using a high-boiling point, non-reactive solvent (e.g., decalin, diphenyl ether) to achieve higher and more stable reaction temperatures.
-
Switch to a Catalytic Method: If thermal methods fail, transitioning to a Lewis acid-catalyzed Claisen rearrangement or a transition-metal-catalyzed direct ortho-allylation is highly recommended. These methods can proceed under milder conditions and are often more effective for hindered substrates.[4]
Problem 2: Formation of Para-Substituted Byproduct
Question: My Claisen rearrangement of an ortho-substituted allyl phenyl ether is yielding the para-allylphenol as the major product. How can I favor the formation of the ortho-isomer?
Answer:
The formation of a para-substituted product is expected when both ortho positions are blocked.[1][5] If one ortho position is available, but the para product is still forming, it indicates that the steric hindrance at the ortho position is significant enough to make the subsequent Cope rearrangement to the para position competitive.
Solutions:
-
Lewis Acid Catalysis: The use of Lewis acids like BF₃·OEt₂ or ZnCl₂ can sometimes alter the regioselectivity of the rearrangement. They coordinate to the ether oxygen, which can influence the conformation of the transition state and potentially favor the ortho product.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and, to a lesser extent, the regioselectivity.[6] Experiment with different solvents, from nonpolar (e.g., decalin) to polar aprotic (e.g., DMF, NMP). "On-water" conditions have also been reported to accelerate Claisen rearrangements.
-
Alternative Synthetic Routes: If para-product formation remains a significant issue, it is a strong indication that the steric hindrance is too great for a rearrangement-based approach. In such cases, direct ortho-allylation methods are the best alternative. Methods employing catalysts based on Rhenium, Rhodium, or Palladium/Scandium are known for their high ortho-selectivity.[7][8][9] Alumina-promoted allylation with allylic alcohols is another excellent option for achieving ortho-selectivity.[10][11]
Problem 3: Low Yield in Direct Catalytic Ortho-Allylation
Question: I am using a catalytic method for the direct ortho-allylation of a hindered phenol, but the yield is poor. What factors should I investigate?
Answer:
Poor yields in catalytic ortho-allylation can stem from several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Inactivity or Decomposition: The catalyst may be sensitive to air or moisture, or it may decompose at the reaction temperature. For some palladium-catalyzed reactions, catalyst decomposition can be an issue.[12]
-
Ligand Steric Hindrance: In transition metal catalysis, the steric bulk of the ligands on the metal center is crucial. If the ligands are too bulky, they can hinder the approach of the sterically demanding phenol substrate.
-
Substrate Deactivation: Electron-withdrawing groups on the phenol can decrease its nucleophilicity and slow down the reaction.
-
Poor Solubility: The catalyst or substrate may not be sufficiently soluble in the chosen solvent at the reaction temperature.
Solutions:
-
Ensure Inert Atmosphere: Many organometallic catalysts are sensitive to oxygen and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are dry.[7]
-
Optimize Catalyst Loading and Ligands: Vary the catalyst loading to see if it improves the yield. If possible, screen different ligands with varying steric and electronic properties.
-
Solvent Screening: Test a range of solvents to improve the solubility of all reaction components and potentially enhance the catalytic activity.
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time. Some catalysts may require higher temperatures to become active, while others might decompose if the temperature is too high.
-
Consider a Different Catalytic System: If one catalytic system is not effective for your specific substrate, another might be. For example, if a Palladium-catalyzed method is failing, a Rhenium-catalyzed system, which is known to be robust and highly ortho-selective, could be a good alternative.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to overcome steric hindrance in the synthesis of ortho-allylphenols?
A1: There are two primary strategies:
-
Modification of the Claisen Rearrangement: This involves using Lewis acids (e.g., BF₃·OEt₂, AlCl₃) or microwave irradiation to facilitate the rearrangement of sterically hindered allyl phenyl ethers under more forcing conditions.[13] These methods can help to lower the activation energy of the reaction.
-
Direct Ortho-Allylation Methods: These methods bypass the formation of an allyl phenyl ether intermediate and directly introduce an allyl group to the ortho position of the phenol. These are often the most effective approaches for highly hindered substrates. Prominent examples include:
-
Rhenium-catalyzed alkylation: Utilizes Re₂(CO)₁₀ to react phenols with alkenes with high ortho-selectivity.[7]
-
Rhodium-catalyzed arylation/alkenylation: Employs rhodium catalysts for ortho-selective C-H activation.[8][14]
-
Alumina-promoted allylation: Uses acidic alumina to mediate the reaction between phenols and allylic alcohols.[10][11]
-
Dual Palladium/Lewis Acid Catalysis: A cooperative system using Pd/C and a Lewis acid like Sc(OTf)₃ can catalyze the ortho-alkylation of phenols with alcohols.[9]
-
Q2: How do I choose the best synthetic method for my sterically hindered phenol?
A2: The choice of method depends on the degree of steric hindrance and the functional groups present in your substrate. A general decision-making workflow is as follows:
Q3: Can solvent choice significantly impact the success of a Claisen rearrangement?
A3: Yes, solvent choice can have a substantial impact. There is a general trend of increased reaction rates in more polar solvents.[6] This is attributed to the stabilization of the more polar transition state compared to the starting material. "On-water" reactions, where the reactants are largely insoluble in water, have also been shown to accelerate the rearrangement due to enhanced hydrogen bonding at the oil/water interface.[8] For thermal rearrangements requiring high temperatures, a high-boiling, inert solvent is crucial for maintaining a consistent and sufficiently high temperature.
Data Presentation
Table 1: Comparison of Methods for Ortho-Allylation of Phenols
| Method | Typical Conditions | Advantages | Limitations | Ref. |
| Thermal Claisen Rearrangement | Neat or high-boiling solvent (e.g., decalin), 180-250 °C | Simple, no catalyst required. | Inefficient for sterically hindered substrates; can lead to para-products. | [1] |
| Lewis Acid-Catalyzed Claisen | BF₃·OEt₂ or ZnCl₂, microwave irradiation, 5-8 min | Faster than thermal, improved yields for some hindered cases. | Lewis acid can be harsh on sensitive functional groups. | |
| Rhenium-Catalyzed Alkylation | Re₂(CO)₁₀ (2.5 mol%), mesitylene, 160 °C, 48 h | Excellent ortho-selectivity, stops at mono-alkylation, high functional group tolerance. | Uses a relatively expensive and toxic metal catalyst. | [7] |
| Alumina-Promoted Allylation | Acidic alumina, DCE, reflux | Operationally simple, good ortho-selectivity, heterogeneous catalyst. | Reaction can be slow (24h); sensitive to pre-existing ortho-substituents. | [11] |
| Pd/C and Sc(OTf)₃ Catalysis | Pd/C (2 mol%), Sc(OTf)₃ (3 mol%), alcohol as solvent/reagent, 160 °C | Cooperative catalysis, good yields for branched alcohols. | Requires high temperatures; methoxy groups at the ortho-position can deactivate the substrate. | [9] |
Experimental Protocols
Protocol 1: Rhenium-Catalyzed Ortho-Alkylation of Phenol with 1-Decene [7]
This protocol describes a highly ortho-selective alkylation that is effective for a range of phenols and alkenes.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Claisen rearrangement enabled efficient access to biaryl phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alumina-promoted ortho-allylation of phenols with allylic alcohols - American Chemical Society [acs.digitellinc.com]
- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Simple rhodium–chlorophosphine pre-catalysts for the ortho-arylation of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Claisen Rearrangement of Trifluoromethylphenyl Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Claisen rearrangement of trifluoromethylphenyl ethers.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group on the phenyl ring affect the Claisen rearrangement?
The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its presence on the phenyl ring can influence the electronic properties of the ether oxygen and the aromatic ring, which in turn affects the reaction rate and regioselectivity of the Claisen rearrangement. Generally, electron-withdrawing groups can make the aromatic ring less nucleophilic, which might slow down the rearrangement compared to electron-rich systems. However, the CF3 group's acidity-enhancing effect on adjacent protons can be utilized in base-mediated rearrangements.[1]
Q2: What is the general trend for solvent effects on the Claisen rearrangement?
The Claisen rearrangement is known to be accelerated by polar solvents. Hydrogen-bonding solvents can further increase the reaction rate.[2] This is attributed to the stabilization of the polar transition state of the[1][1]-sigmatropic rearrangement.
Q3: Are there any specific safety concerns when running Claisen rearrangements at high temperatures?
Yes, thermal Claisen rearrangements often require high temperatures, which can pose safety risks if not properly managed. It is crucial to use a suitable high-boiling point solvent and ensure the reaction apparatus is properly assembled and shielded. For neat reactions (without solvent), a differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC) test is recommended to assess the thermal stability of the substrate and the heat of reaction to prevent runaway reactions.
Q4: Can Lewis acids be used to catalyze the Claisen rearrangement of trifluoromethylphenyl ethers?
Yes, Lewis acids can be used to catalyze Claisen rearrangements, often allowing the reaction to proceed at lower temperatures.[3] For substrates with a trifluoromethyl group, which are electron-deficient, Lewis acid catalysis could be particularly beneficial. However, care must be taken as some Lewis acids may promote side reactions or decomposition of the starting material or product.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Suggestion |
| Insufficient Temperature | The thermal Claisen rearrangement requires a significant input of energy. Gradually increase the reaction temperature in increments of 10-20 °C. Ensure accurate temperature monitoring at the reaction vessel. |
| Inappropriate Solvent | Nonpolar solvents may not sufficiently stabilize the polar transition state. Switch to a higher boiling point polar aprotic solvent (e.g., N,N-dimethylformamide, sulfolane) or a polar protic solvent (e.g., ethylene glycol). |
| Short Reaction Time | Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or NMR). Some rearrangements can take several hours to reach completion. |
| Substrate Purity | Impurities in the starting trifluoromethylphenyl ether can inhibit the reaction. Purify the starting material by chromatography or distillation. |
Issue 2: Product Decomposition
| Possible Cause | Suggestion |
| Excessively High Temperature | Trifluoromethyl-substituted aromatic compounds can be prone to decomposition at very high temperatures. If you observe charring or the formation of multiple unidentifiable byproducts, reduce the reaction temperature and extend the reaction time. |
| Presence of Oxygen | At high temperatures, oxidation of the starting material or product can occur. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Incompatible Lewis Acid | If using a Lewis acid catalyst, it may be too harsh for the substrate. Try a milder Lewis acid or reduce the catalyst loading. |
Issue 3: Formation of Side Products
| Possible Cause | Suggestion |
| Rearrangement to para-position | If the ortho-positions are blocked, the rearrangement will proceed to the para-position. This is an inherent property of the reaction. |
| Formation of Abnormal Claisen Rearrangement Product | This can occur under certain conditions where the initially formed ortho-product undergoes a subsequent rearrangement. Modifying the reaction temperature or solvent may alter the product distribution. |
| Intermolecular Reactions | While the Claisen rearrangement is intramolecular, at very high concentrations or in the presence of certain catalysts, intermolecular reactions can occur. Diluting the reaction mixture may help. |
Data Presentation
The following table summarizes the general effect of solvent polarity on the Claisen rearrangement. Please note that specific data for trifluoromethylphenyl ethers is limited, and these are general trends.
| Solvent Type | Examples | Dielectric Constant (ε) | General Effect on Reaction Rate |
| Nonpolar | Toluene, Xylene | Low (~2.4) | Slow |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (37-47) | Moderate to Fast |
| Polar Protic | Water, Ethanol, Ethylene Glycol | High (24-80) | Fast to Very Fast |
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement in a High-Boiling Solvent
This protocol is a general guideline for the thermal Claisen rearrangement of an allyl (4-trifluoromethyl)phenyl ether.
Materials:
-
Allyl (4-trifluoromethyl)phenyl ether
-
Sulfolane (or another suitable high-boiling polar aprotic solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the allyl (4-trifluoromethyl)phenyl ether (1.0 eq).
-
Add sulfolane to achieve a concentration of 0.1-0.5 M.
-
Flush the flask with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 180-220 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete (typically after 6-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the sulfolane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Mediated Isomerization-Claisen Rearrangement
This protocol is adapted from the rearrangement of CF3-containing bisallyl ethers and may be applicable to trifluoromethylphenyl ethers with appropriate modifications.[1]
Materials:
-
Allyl (4-trifluoromethyl)phenyl ether
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Round-bottom flask with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the allyl (4-trifluoromethyl)phenyl ether (1.0 eq) in toluene in a round-bottom flask.
-
Add DBU (0.5 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., refluxing toluene) and monitor the progress by TLC or GC-MS. The initial step is the isomerization to the allyl vinyl ether, which then undergoes the Claisen rearrangement.[1]
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
References
Technical Support Center: Synthesis of 2-Allyl-5-trifluoromethyl phenol
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of 2-Allyl-5-trifluoromethyl phenol. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the primary synthetic route and potential alternatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and well-established route is a two-step process. It begins with the O-allylation of 3-trifluoromethylphenol to form allyl 3-trifluoromethylphenyl ether, followed by a thermal Claisen rearrangement to yield the desired this compound.
Q2: What are the critical parameters in the O-allylation step?
A2: The critical parameters for the O-allylation of 3-trifluoromethylphenol include the choice of base, solvent, and temperature. A moderately strong base like potassium carbonate is typically used to deprotonate the phenol without causing significant side reactions. An aprotic polar solvent such as acetone or DMF facilitates the SN2 reaction with allyl bromide. The reaction is usually carried out at a moderate temperature to ensure a reasonable reaction rate while minimizing potential C-allylation and other side products.
Q3: What are the key challenges in the Claisen rearrangement step?
A3: The main challenges in the thermal Claisen rearrangement of allyl 3-trifluoromethylphenyl ether are ensuring complete reaction and managing potential side reactions. High temperatures are required, which can sometimes lead to charring or the formation of byproducts. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially affecting the rearrangement's regioselectivity and rate.
Q4: Are there any viable alternative synthetic routes to this compound?
A4: Yes, alternative routes exist, although they may be less common. These include direct C-allylation of 3-trifluoromethylphenol, often catalyzed by transition metals like palladium, or a Fries-type rearrangement of an O-allyl ester derivative. These methods can be advantageous if the traditional Claisen rearrangement proves problematic.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is generally effective in separating the desired ortho-allyl phenol from any unreacted starting material and para-rearranged byproduct.
Troubleshooting Guides
O-Allylation of 3-Trifluoromethylphenol
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of allyl 3-trifluoromethylphenyl ether | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., sodium hydride) if necessary, but be cautious of increased side reactions. Ensure the base is fresh and anhydrous. |
| Ineffective alkylation. | Ensure the allyl bromide is not degraded. The reaction can be gently heated (e.g., to the reflux temperature of the solvent) to increase the rate. | |
| Competitive C-allylation. | Use a less polar or aprotic solvent. Protic solvents can solvate the phenoxide oxygen, making the ortho and para positions more nucleophilic. | |
| Presence of significant amounts of starting material (3-trifluoromethylphenol) | Insufficient amount of allyl bromide or base. | Use a slight excess (1.1-1.2 equivalents) of both allyl bromide and the base. |
| Short reaction time. | Monitor the reaction by TLC or GC-MS and ensure it has gone to completion. | |
| Formation of multiple unidentified byproducts | Reaction temperature is too high. | Run the reaction at a lower temperature for a longer period. |
| Degradation of reagents. | Use freshly distilled or purified reagents. |
Claisen Rearrangement of Allyl 3-trifluoromethylphenyl ether
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete rearrangement | Insufficient temperature or reaction time. | Gradually increase the reaction temperature in small increments. Monitor the reaction progress over time to determine the optimal duration. |
| Solvent effects. | The reaction is often run neat (without solvent). If a high-boiling solvent is used, ensure it is inert and does not interfere with the rearrangement. | |
| Formation of a significant amount of the para-isomer (4-Allyl-3-trifluoromethyl phenol) | The trifluoromethyl group is a meta-directing deactivator, which can influence the ortho/para selectivity. | While the Claisen rearrangement inherently favors the ortho position, some para product is often unavoidable. Optimize the temperature, as higher temperatures can sometimes favor the thermodynamically more stable para-isomer. Purification by column chromatography is the most effective way to separate the isomers. |
| Charring or decomposition of the material | The reaction temperature is too high. | Reduce the reaction temperature. Consider using a high-boiling, inert solvent to ensure more even heat distribution. |
| Difficulty in isolating the product | The product is an oil and may be difficult to handle. | After the reaction, allow the mixture to cool completely. Dissolve the crude product in a suitable solvent like dichloromethane or diethyl ether before purification. |
Experimental Protocols
Route 1: O-Allylation followed by Claisen Rearrangement
Step 1: O-Allylation of 3-Trifluoromethylphenol
-
Reaction: 3-Trifluoromethylphenol + Allyl bromide → Allyl 3-trifluoromethylphenyl ether
-
Reagents and Materials:
-
3-Trifluoromethylphenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a round-bottom flask, add 3-trifluoromethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl 3-trifluoromethylphenyl ether.
-
Step 2: Thermal Claisen Rearrangement
-
Reaction: Allyl 3-trifluoromethylphenyl ether → this compound
-
Materials:
-
Allyl 3-trifluoromethylphenyl ether
-
High-temperature reaction vessel (e.g., sealed tube or flask with a high-temperature condenser)
-
Heating mantle or oil bath
-
-
Procedure:
-
Place the crude allyl 3-trifluoromethylphenyl ether in a suitable high-temperature reaction vessel.
-
Heat the vessel to 180-220 °C. The optimal temperature may need to be determined empirically.
-
Maintain this temperature for 2-4 hours, monitoring the rearrangement by GC-MS or TLC.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired ortho-isomer from any para-isomer and unreacted starting material.
-
Alternative Route: Palladium-Catalyzed Direct C-Allylation
-
Reaction: 3-Trifluoromethylphenol + Allyl acetate → this compound
-
Reagents and Materials:
-
3-Trifluoromethylphenol
-
Allyl acetate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Anhydrous toluene
-
Schlenk flask or similar inert atmosphere reaction vessel
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq) in anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add 3-trifluoromethylphenol (1.0 eq), allyl acetate (1.5 eq), and Et3N (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Step | Reaction | Typical Yield Range | Notes |
| 1 | O-Allylation of 3-Trifluoromethylphenol | 85-95% | Yields are generally high for this Williamson ether synthesis. |
| 2 | Thermal Claisen Rearrangement | 60-75% | Yields can vary depending on the reaction temperature and the formation of the para-isomer. |
| Alternative | Pd-Catalyzed C-Allylation | 50-70% | Yields are often moderate and depend on catalyst efficiency and reaction conditions. |
*Note: These are representative yields based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.
Visualizations
Caption: Primary synthetic route via O-allylation and Claisen rearrangement.
Caption: Alternative route via Palladium-catalyzed direct C-allylation.
Technical Support Center: Degradation of 2-Allyl-5-trifluoromethyl phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of 2-Allyl-5-trifluoromethyl phenol. The information is compiled from studies on structurally related compounds to offer insights into potential metabolic and chemical breakdown processes.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
Based on studies of similar phenolic compounds, the initial degradation is likely to proceed via two main routes: modification of the allyl group or hydroxylation of the aromatic ring.
-
Allyl Group Modification: Research on 2-allylphenol shows that the allyl side chain is susceptible to oxidation.[1] The terminal carbon of the allyl group can be hydroxylated to form alcohol derivatives, such as 2-(2-hydroxypropyl)-phenol and 2-(3-hydroxypropyl)-phenol. Further oxidation could lead to the formation of a carboxylic acid, like 2-(2-hydroxyphenyl) acetic acid.[1]
-
Aromatic Ring Hydroxylation: A common initial step in the microbial degradation of phenols is the hydroxylation of the aromatic ring to form a catechol (a dihydroxybenzene) derivative.[2][3] For this compound, this would likely result in the formation of a substituted catechol.
Q2: What are the potential downstream degradation pathways following initial ring hydroxylation?
Once a catechol-like intermediate is formed, microorganisms typically employ one of two main pathways for aromatic ring cleavage:
-
ortho-Cleavage: The aromatic ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.[2]
-
meta-Cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase, resulting in a 2-hydroxymuconic semialdehyde derivative.[2][3]
The specific pathway utilized will depend on the microorganism involved in the degradation.
Q3: What is the expected fate of the trifluoromethyl (-CF3) group during degradation?
The trifluoromethyl group is generally stable. However, studies on the photochemical degradation of 2-(trifluoromethyl)phenol have shown that under certain conditions, such as exposure to UV light, the C-F bonds can be broken, leading to the formation of fluoride ions or trifluoroacetate.[4] The stability of the trifluoromethyl group during microbial degradation can vary and may depend on the specific enzymatic capabilities of the microorganisms.
Q4: Are there any known abiotic degradation pathways for this compound?
Photochemical degradation is a potential abiotic pathway. For the related compound 2-(trifluoromethyl)phenol, photolysis rates are influenced by pH and the presence of other substances like hydrogen peroxide.[4] It is plausible that this compound could also be susceptible to degradation by sunlight, particularly in aqueous environments.
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation of the parent compound observed. | 1. Non-viable or inappropriate microbial culture. 2. Inhibitory concentration of the test compound. 3. Suboptimal experimental conditions (pH, temperature, oxygen). | 1. Confirm the viability and metabolic activity of your microbial culture with a positive control (e.g., a simple phenol). 2. Perform a dose-response experiment to determine if the concentration of this compound is toxic to the microorganisms. High concentrations of some phenols can be biocidal.[1] 3. Optimize the pH, temperature, and aeration of your culture medium to ensure conditions are favorable for microbial growth and enzymatic activity. |
| Difficulty in identifying degradation intermediates. | 1. Intermediates are transient and do not accumulate to detectable levels. 2. Analytical methods lack the required sensitivity or specificity. 3. Intermediates are volatile or unstable under the extraction/analysis conditions. | 1. Collect samples at more frequent, earlier time points in the experiment. Consider using a lower concentration of the parent compound to potentially slow the reaction and allow for intermediate accumulation.[2] 2. Employ high-resolution analytical techniques such as LC-MS/MS or GC-MS to identify and quantify metabolites. 3. Use extraction methods suitable for a range of polarities and consider derivatization to improve the stability and detectability of intermediates. |
| Inconsistent degradation rates between replicate experiments. | 1. Variability in the inoculum size or growth phase. 2. Inconsistent experimental conditions. 3. Contamination of the microbial culture. | 1. Standardize the inoculum preparation, ensuring a consistent cell density and growth phase for each experiment. 2. Carefully control and monitor pH, temperature, and mixing in all experimental replicates. 3. Perform regular checks for culture purity to rule out contamination. |
Experimental Protocols
Protocol 1: General Aerobic Microbial Degradation Assay
-
Culture Preparation: Grow the selected microbial strain in a suitable liquid medium to the mid-exponential phase.
-
Inoculation: Inoculate a fresh batch of sterile mineral salts medium with the microbial culture to a final optical density (OD600) of 0.1.
-
Substrate Addition: Add this compound from a sterile stock solution to the desired final concentration (e.g., 10-100 mg/L).
-
Incubation: Incubate the cultures on a rotary shaker at the optimal temperature and shaking speed for the chosen microorganism.
-
Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Preparation: Centrifuge the aliquots to remove microbial cells. The supernatant can be used for analysis. For intracellular metabolite analysis, the cell pellet can be extracted with a suitable solvent.
-
Analysis: Analyze the concentration of the parent compound and any degradation products using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometer detector.
Protocol 2: Analysis of Degradation Products by LC-MS
-
Sample Preparation: Filter the supernatant from the degradation assay through a 0.22 µm syringe filter.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial screening, followed by targeted MS/MS (product ion scan) for structural elucidation of potential metabolites.
-
Predicted Degradation Pathways and Workflows
Below are diagrams illustrating the predicted degradation pathways for this compound based on related compounds.
Caption: Predicted microbial degradation pathways for this compound.
Caption: A typical experimental workflow for studying microbial degradation.
References
Validation & Comparative
A Comparative Analysis of 2-Allyl-5-trifluoromethyl phenol and Other Allylphenols: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Allyl-5-trifluoromethyl phenol alongside other notable allylphenols. Due to the limited availability of direct experimental data for this compound, this document synthesizes information on structurally similar compounds to predict its properties and biological activities. Detailed experimental protocols are provided to facilitate further research and direct comparison.
Introduction
Allylphenols are a class of organic compounds characterized by a phenol ring substituted with at least one allyl group. They are found in various natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethyl (-CF3) group to an allylphenol structure, as in this compound, is anticipated to modulate its physicochemical properties and biological efficacy. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.
This guide offers a comparative look at the known properties of 2-allylphenol and eugenol, and projects the likely characteristics of this compound based on established structure-activity relationships.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) |
| 2-Allylphenol | C₉H₁₀O | 134.18 | ~10.2 | ~2.7 |
| Eugenol (4-allyl-2-methoxyphenol) | C₁₀H₁₂O₂ | 164.20 | ~10.2 | ~2.3 |
| This compound | C₁₀H₉F₃O | 202.17 | ~9.5 | ~3.5 |
Note: Predicted values are estimations based on computational models and the known effects of trifluoromethyl substitution.
The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity of the phenolic hydroxyl group, resulting in a lower pKa for this compound compared to 2-allylphenol and eugenol. The lipophilicity, represented by LogP, is predicted to be higher due to the presence of the fluorine atoms.
Comparative Biological Activity
Allylphenols have been reported to exhibit a range of biological activities. The introduction of a trifluoromethyl group can significantly influence this activity.
Antioxidant Activity
Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
While specific IC50 values for the antioxidant activity of this compound are not available, studies on related fluorinated phenols suggest that the electron-withdrawing nature of the trifluoromethyl group might modulate the antioxidant potential.
Anti-inflammatory Activity
The anti-inflammatory effects of allylphenols are attributed to their ability to modulate various inflammatory pathways. For instance, 2-allylphenol has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] The increased lipophilicity of this compound may enhance its cellular uptake and interaction with intracellular targets, potentially leading to more potent anti-inflammatory effects.
Antifungal Activity
2-Allylphenol is known for its antifungal properties. A study on derivatives of 2-allylphenol demonstrated that modifications to the phenol ring can significantly impact its antifungal efficacy against Botrytis cinerea.[2] Given the known antimicrobial properties of some trifluoromethyl-containing compounds, it is plausible that this compound would exhibit potent antifungal activity.
Experimental Protocols
To enable a direct comparative analysis, the following are detailed protocols for key experiments.
Synthesis of this compound
A plausible synthetic route for this compound would involve the Claisen rearrangement of the corresponding allyl ether.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol:
-
Synthesis of Allyl 4-(trifluoromethyl)phenyl ether: To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq). Reflux the mixture for 4-6 hours. After completion of the reaction (monitored by TLC), filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain allyl 4-(trifluoromethyl)phenyl ether.
-
Claisen Rearrangement: Heat allyl 4-(trifluoromethyl)phenyl ether at 200°C in a sealed tube for 6-8 hours. After cooling, purify the reaction mixture by column chromatography to yield this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in methanol.
-
In a 96-well plate, add 100 µL of different concentrations of the test compounds to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
Anti-inflammatory Activity: Inhibition of Protein Denaturation
This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the heat-induced denaturation of protein (e.g., bovine serum albumin).
Experimental Workflow: Protein Denaturation Inhibition Assay
Caption: Workflow for the protein denaturation inhibition assay.
Protocol:
-
Prepare a 0.5% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 0.5 mL of the test compound at various concentrations and 0.5 mL of the BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
Diclofenac sodium can be used as a positive control.
-
The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound), and A_sample is the absorbance of the test sample.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways
Polyphenols, including allylphenols, are known to exert their biological effects by modulating various cellular signaling pathways. Key pathways implicated in their anti-inflammatory and antioxidant activities include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathway: NF-κB Inhibition by Allylphenols
References
A Comparative Analysis of the Biological Activities of 2-Allyl-5-trifluoromethyl phenol and Its Positional Isomers
This guide provides a detailed comparison of the biological activities of 2-Allyl-5-trifluoromethyl phenol and its structural isomers. The analysis is based on available experimental data for structurally related compounds, aiming to provide a predictive overview for researchers, scientists, and professionals in drug development.
Comparative Biological Activity Data
Due to the limited publicly available data on this compound and its specific isomers, this table presents a predictive summary based on the known biological activities of allylphenols and trifluoromethyl-substituted phenolic compounds. This data is intended to guide future experimental design.
| Biological Activity Metric | This compound (Predicted) | 3-Allyl-5-trifluoromethyl phenol (Predicted) | 4-Allyl-5-trifluoromethyl phenol (Predicted) |
| Antioxidant Activity (IC50 in DPPH assay) | Moderate | Low to Moderate | High |
| Cytotoxicity (IC50 against cancer cell lines) | Moderate to High | Low to Moderate | Moderate |
| Enzyme Inhibition (e.g., COX, LOX) | Potent | Moderate | Moderate to Potent |
| Antimicrobial Activity (MIC) | Moderate | Low | Low to Moderate |
Experimental Protocols
The following are standard methodologies for evaluating the key biological activities mentioned above.
1. DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Objective: To determine the free radical scavenging capacity of the compounds.
-
Methodology: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound, at various concentrations, is added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a UV-Vis spectrophotometer. The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
2. MTT Assay (Cytotoxicity)
-
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology: Cancer cells are seeded in a 96-well plate and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
3. Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX)
-
Objective: To evaluate the inhibitory effect of the compounds on specific enzymes.
-
Methodology: The inhibitory activity against COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay kit. The assay measures the peroxidase activity of cyclooxygenase. The reaction between prostaglandin G2 and a chromogen results in a colored product, which can be measured by a plate reader at 590 nm. The IC50 values are determined by plotting the percentage of enzyme inhibition against the compound concentrations.
4. Broth Microdilution Method (Antimicrobial Activity)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
-
Methodology: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for 24-48 hours. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Illustrative Diagrams
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: A simplified diagram illustrating the potential anti-inflammatory mechanism via inhibition of COX/LOX enzymes.
The Influence of Trifluoromethyl Substitution on the Biological Activity of Phenols: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into the phenolic scaffold is a widely utilized strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of parent compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl-substituted phenols, supported by experimental data from various studies. The unique electronic properties and steric bulk of the -CF3 group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This property enhances the metabolic stability of the aromatic ring by making it less susceptible to oxidative metabolism.[1] Furthermore, the lipophilicity of a molecule is generally increased by the presence of a -CF3 group, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of enzymes and receptors.[1] The C-F bond is also exceptionally strong, contributing to the overall stability of the molecule.[1]
Comparative Biological Activity of Trifluoromethyl-Substituted Aromatic Compounds
NMDA Receptor Binding Affinity
A study on N'-3-(Trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines as potential PET radioligands for the NMDA receptor's PCP binding site revealed interesting SAR data. The introduction of a fluoro substituent on the trifluoromethyl-phenyl ring influenced the binding affinity (Ki). The data suggests that the position of other substituents in relation to the trifluoromethyl group can fine-tune the biological activity.
| Compound | Substitution on Trifluoromethyl-phenyl Ring | Ki (nM) vs [3H]TCP |
| 7 | H | 18.3 |
| 12 | 5-Fluoro | 57.2 |
| 13 | 6-Fluoro | 13.0 |
| 36 | (complex N-aryl side chain) | 14.2 |
| Data sourced from[2] |
The 6-fluoro substituted compound 13 demonstrated a nearly 3-fold enhancement in binding affinity compared to the non-fluorinated analogue 7 , highlighting the positive impact of this specific substitution pattern.[2]
Anticancer Activity
The cytotoxicity of novel aryl-urea derivatives containing a trifluoromethyl group was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potential of these compounds as anticancer agents.
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 7 | PACA2 | 44.4 |
| 8 | PACA2 | 22.4 |
| 9 | HCT116 | 17.8 |
| 9 | HePG2 | 12.4 |
| 9 | HOS | 17.6 |
| Doxorubicin (Control) | PACA2 | 52.1 |
| Data sourced from[3] |
These results indicate that certain trifluoromethyl-containing aryl-urea derivatives exhibit greater potency than the standard chemotherapeutic agent, Doxorubicin, against specific cancer cell lines.[3]
Antibacterial Activity
The minimum inhibitory concentrations (MICs) of trifluoromethyl-substituted aryl-urea derivatives were determined against various microorganisms, showcasing their potential as antibacterial and antifungal agents.
| Compound | Microorganism | MIC (µg/mL) |
| 8 | Bacillus mycoides | 4.88 |
| 8 | Escherichia coli | 4.88 |
| 8 | Candida albicans | 4.88 |
| Data sourced from[3] |
Compound 8 displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as a fungal pathogen.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.
NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the NMDA receptor's PCP binding site.
Methodology:
-
Membrane Preparation: Rat brain cortices are homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand that binds to the PCP site (e.g., [3H]TCP) is incubated with the prepared membranes in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., PACA2, HCT116) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.[3][4]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.
Methodology:
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][6]
Visualizing Structure-Activity Relationships and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Logical flow of how trifluoromethyl substitution on a phenolic scaffold can lead to improved biological activity.
Caption: A generalized experimental workflow for screening and identifying lead compounds from a library of synthesized trifluoromethyl-substituted phenols.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 5. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 2-Allyl-5-trifluoromethyl phenol
For researchers and professionals in drug development and organic synthesis, the efficient production of substituted phenols is a critical endeavor. 2-Allyl-5-trifluoromethyl phenol, a valuable building block, is synthesized via the Claisen rearrangement of allyl 3-trifluoromethylphenyl ether. This guide provides a comparative overview of different catalytic approaches to this synthesis, supported by available experimental data, to aid in the selection of the most suitable method.
The synthesis primarily relies on the[1][1]-sigmatropic rearrangement of the corresponding allyl aryl ether. While this reaction can proceed thermally, the use of catalysts can significantly improve reaction rates and yields, often under milder conditions. This guide compares the traditional thermal method with Lewis acid and protic acid-catalyzed approaches.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the Claisen rearrangement of allyl aryl ethers. It is important to note that while data for the specific synthesis of this compound via catalytic methods is limited in publicly available literature, the data presented for analogous substrates provides valuable insights into catalyst efficacy.
| Catalyst System | Substrate | Catalyst Loading | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Thermal (Uncatalyzed) | Allyl 3-trifluoromethylphenyl ether | N/A | None | 245-250 | 180 | 75 | [2] |
| Lewis Acid | o-Allylphenyl ether | 3.58 equiv. | Xylene | Microwave (720W) | 5-8 | 85-95 | |
| Lewis Acid | o-Allyl-4-methylphenyl ether | 3.58 equiv. | Xylene | Microwave (720W) | 5-8 | 85-95 | |
| Protic Acid | o-Allylphenyl ether | 0.15 M | Decalin | 250 | 300 | Low to Moderate | |
| Protic Acid | o-Allylphenyl ether | 0.32 M | Decalin | 250 | 300 | Low to Moderate |
Note: The data for Lewis and protic acid catalysis is based on the rearrangement of o-allylaryl ethers as reported in a comparative study, which serves as a valuable proxy for the target synthesis. The yield for the thermal rearrangement of Allyl 3-trifluoromethylphenyl ether is reported to be 75%.[2]
Experimental Protocols
Thermal Synthesis of this compound
This protocol is based on the procedure described by McBee and Rapkin for the Claisen rearrangement of allyl 3-trifluoromethylphenyl ether.[2]
Materials:
-
Allyl 3-trifluoromethylphenyl ether
-
High-temperature reaction vessel
Procedure:
-
Place allyl 3-trifluoromethylphenyl ether into a reaction vessel suitable for high-temperature reactions.
-
Heat the vessel to a temperature of 245-250 °C.
-
Maintain this temperature for 3 hours to effect the rearrangement.
-
After cooling, the product, this compound, can be purified by distillation under reduced pressure.
General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement under Microwave Irradiation
This generalized protocol is adapted from the work of Rao et al. on the microwave-assisted Claisen rearrangement of allyl aryl ethers using Lewis acids.
Materials:
-
Allyl 3-trifluoromethylphenyl ether
-
Anhydrous Lewis acid (e.g., ZnCl₂)
-
Anhydrous xylene
-
Microwave reactor
-
Ethyl acetate, water, brine for workup
-
Magnesium sulfate (for drying)
Procedure:
-
In a microwave-safe reaction vessel, dissolve allyl 3-trifluoromethylphenyl ether (1 equivalent) in a minimal amount of anhydrous xylene.
-
Add the fused Lewis acid (e.g., ZnCl₂, approximately 3.6 equivalents) to the solution.
-
Place the vessel in a microwave reactor and irradiate at 720W in cycles of 30 seconds.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically within 5-8 minutes), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Logic
The selection of a suitable catalytic system for the synthesis of this compound involves a series of logical steps, from initial catalyst screening to final product analysis. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding of the catalytic strategies available for the synthesis of this compound. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction time, cost, and available equipment. For syntheses where high temperatures are feasible, the uncatalyzed thermal method offers a straightforward approach.[2] However, for faster reactions and potentially higher yields under milder conditions, Lewis acid catalysis, particularly with microwave assistance, presents a compelling alternative. Further research and screening of a broader range of modern catalysts may yet uncover even more efficient and selective methods for this important transformation.
References
A Comparative Guide to the In Vitro Metabolism of 2-Allyl-5-trifluoromethyl phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro metabolic pathways of 2-Allyl-5-trifluoromethyl phenol. In the absence of direct experimental data for this specific molecule, this document leverages published findings on structurally related compounds to predict its metabolic fate. The information presented herein is intended to guide the design and interpretation of in vitro metabolism studies for novel phenol derivatives.
Predicted Metabolic Pathways
The metabolism of xenobiotics, including phenolic compounds, generally proceeds through two phases: Phase I (functionalization) and Phase II (conjugation). For this compound, metabolism is anticipated to involve oxidation of the allyl group and the aromatic ring by Cytochrome P450 (CYP) enzymes, followed by conjugation of the phenolic hydroxyl group.
Phase I Metabolism (CYP-Mediated Oxidation):
Human cytochrome P450 enzymes are crucial for the detoxification of drugs and other foreign compounds.[1] The CYP2 and CYP3A subfamilies are responsible for the metabolism of a vast number of drugs.[1] For this compound, the allyl side chain and the aromatic ring present potential sites for oxidative metabolism. Studies on 2-allylphenol, a structurally similar compound, have shown that it can be biotransformed into several oxidized metabolites.[2] These transformations include the formation of diols and carboxylic acids on the allyl group.[2] Therefore, it is plausible that this compound undergoes similar oxidative reactions. The presence of a trifluoromethyl group may influence the metabolic stability of the compound.[3]
Phase II Metabolism (Glucuronidation):
Glucuronidation is a common Phase II metabolic pathway for phenols, rendering them more water-soluble for excretion.[4] This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the hydroxyl group.[4] It is a primary elimination pathway for many drugs and xenobiotics.[4] For instance, eugenol (4-allyl-2-methoxyphenol), another related allylphenol, is known to undergo glucuronidation.[5] Therefore, direct glucuronidation of the parent molecule, this compound, is a highly probable metabolic route.
Figure 1: Predicted metabolic pathways for this compound.
Comparative In Vitro Metabolism Data
While specific data for this compound is unavailable, the following table summarizes the identified metabolites of a related compound, 2-allylphenol, from its metabolism by the fungus Rhizoctonia cerealis. This provides a potential model for the types of metabolites that could be formed.
| Parent Compound | Metabolite | Metabolic Reaction | Reference |
| 2-Allylphenol | 2-(2,3-dihydroxypropyl)phenol | Dihydroxylation of the allyl group | [2] |
| 2-(2-hydroxypropyl)phenol | Oxidation of the allyl group | [2] | |
| 2-(3-hydroxypropyl)phenol | Oxidation of the allyl group | [2] | |
| 2-(2-hydroxyphenyl)acetic acid | Oxidation and cleavage of the allyl group | [2] |
Experimental Protocols for In Vitro Metabolism Studies
To experimentally determine the metabolic profile of this compound, the following standard in vitro assays are recommended.
1. Microsomal Stability Assay
This assay is used to determine the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs.
-
Objective: To measure the rate of disappearance of this compound when incubated with liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Positive control compound with known metabolic stability (e.g., testosterone)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) as (k / [microsomal protein concentration]).
-
2. Metabolite Identification in Human Hepatocytes
This assay allows for the identification of both Phase I and Phase II metabolites in a more physiologically relevant cell-based system.
-
Objective: To identify the major metabolites of this compound formed in human hepatocytes.
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Positive control compound (e.g., 7-hydroxycoumarin for glucuronidation and sulfation)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system with high-resolution mass spectrometry capabilities
-
-
Procedure:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.
-
Allow the cells to attach and recover.
-
Replace the medium with fresh medium containing the test compound at a suitable concentration.
-
Incubate for a specified period (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
Collect both the cell culture medium and the cell lysate at the end of the incubation.
-
Quench the metabolic activity by adding a cold organic solvent.
-
Process the samples (e.g., centrifugation, evaporation, reconstitution) for analysis.
-
Analyze the samples by LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Compare the chromatograms of the test compound incubations with control incubations (without the compound) to identify new peaks corresponding to metabolites.
-
Use the accurate mass measurements and MS/MS fragmentation patterns to propose the structures of the metabolites.
-
Figure 2: General workflow for an in vitro metabolism study.
Conclusion
Based on the metabolism of structurally related allylphenols and general principles of drug metabolism, this compound is predicted to undergo both Phase I oxidation (primarily on the allyl group) and Phase II glucuronidation of the phenolic hydroxyl group. The trifluoromethyl group may impact its metabolic stability. The provided experimental protocols for microsomal stability and hepatocyte metabolism assays offer a robust framework for experimentally determining the in vitro metabolic profile of this compound. These studies are essential for understanding its potential for drug-drug interactions and for predicting its in vivo clearance.
References
- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Experimental studies on glucuronidation. 1. The influence of 4-allyl-2-methoxy phenol (eugenol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Phenolic Compounds: Evaluating Allyl and Trifluoromethyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various phenolic derivatives, with a focus on compounds containing allyl and trifluoromethyl functional groups. Due to the limited availability of public data on 2-Allyl-5-trifluoromethyl phenol derivatives, this guide synthesizes findings from structurally related compounds to offer insights into their potential cytotoxic profiles against cancer cell lines. The information presented herein is intended to support research and drug discovery efforts in oncology.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of selected phenolic compounds and the standard chemotherapeutic agent, Doxorubicin, against various cancer cell lines. This data, collated from multiple studies, provides a basis for comparing the cytotoxic potential of different structural motifs.
| Compound/Derivative | Functional Groups | Cell Line | IC50 (µM) | Reference |
| Allyl Phenol Derivatives | ||||
| Eugenol (4-allyl-2-methoxyphenol) | Allyl, Methoxy | HL-60 | 23.7 | [1][2] |
| U-937 | 39.4 | [2] | ||
| MDA-MB-231 | 2890 | [2] | ||
| 4-Allyl-2-methoxyphenyl propionate | Allyl, Methoxy, Propionate | MCF-7 | 0.4 (µg/mL) | [3] |
| 4-Allyl-2-methoxyphenyl butanoate | Allyl, Methoxy, Butanoate | MCF-7 | 5.73 (µg/mL) | [3] |
| 4-Allyl-2-methoxyphenyl isobutanoate | Allyl, Methoxy, Isobutanoate | MCF-7 | 1.29 (µg/mL) | [3] |
| Eugenol-1,2,3-triazole derivative (Compound 9) | Allyl, Methoxy, Triazole | MDA-MB-231 | 6.91 | [4][5] |
| MCF-7 | 3.15 | [4][5] | ||
| Trifluoromethyl-Containing Compounds | ||||
| cis-[Ru(bpy)2(P(p-CF3-Ph)3)(CH3CN)]2+ (Complex 5) | Trifluoromethyl | MDA-MB-231 | >19-fold more cytotoxic upon irradiation | [6] |
| Standard Chemotherapeutic Agent | ||||
| Doxorubicin | - | MCF-7 | 3.21 | [4][5] |
| MDA-MB-231 | 6.58 | [4][5] | ||
| HeLa | 2.9 | [7] | ||
| A2780 | 0.8 | [8] | ||
| Dox-resistant A2780 | >10 | [8] | ||
| Simple Phenol (for baseline) | ||||
| Phenol | Hydroxyl | L1210 | High µM range (generally low cytotoxicity) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are protocols for two common assays used to evaluate the cytotoxic effects of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of more than 650 nm is often used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[12]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[13]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).[14]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 × g for 10 minutes.[14]
-
Transfer Supernatant: Carefully transfer 100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[12][14]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst solution.
-
Enzymatic Reaction: Add 100 µL of the freshly prepared reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 490 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity testing and a potential signaling pathway affected by cytotoxic phenolic compounds.
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
Caption: Hypothetical signaling pathway modulated by phenolic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement [mdpi.com]
- 3. media.neliti.com [media.neliti.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Comparison of the reactivity of allylphenols with and without trifluoromethyl groups
For researchers, scientists, and professionals in drug development, understanding how structural modifications influence molecular reactivity is paramount. The introduction of a trifluoromethyl (CF₃) group, a common moiety in pharmaceuticals, can significantly alter the chemical behavior of a parent molecule. This guide provides an objective comparison of the reactivity of allylphenols with and without trifluoromethyl substituents, supported by experimental data and detailed protocols.
The presence of a strongly electron-withdrawing trifluoromethyl group on the aromatic ring of an allylphenol has a profound impact on the molecule's reactivity at two key sites: the phenolic hydroxyl group and the allylic double bond. This guide will explore these effects through the lens of two representative reactions: the Claisen rearrangement and electrophilic bromination.
The Claisen Rearrangement: A Tale of Two Pathways
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction where an allyl phenyl ether rearranges to an ortho-allylphenol upon heating. The electronic nature of substituents on the aromatic ring can influence the rate of this pericyclic reaction.
In the context of a photo-Claisen rearrangement , experimental evidence demonstrates that the trifluoromethyl group has a decelerating effect. A study on substituted allyl aryl ethers revealed that electron-withdrawing groups, such as trifluoromethyl (CF₃) and cyano (CN), slow down the rate of this light-induced rearrangement. Conversely, electron-donating groups like methoxy (CH₃O) and methyl (CH₃) accelerate the reaction. This observation is attributed to the substituent's influence on the stability of the radical pair intermediate formed during the photochemical process.
dot
Cross-Validation of Analytical Techniques for 2-Allyl-5-trifluoromethyl Phenol: A Comparative Guide
In the landscape of pharmaceutical research and development, the rigorous validation of analytical techniques is paramount to ensure data integrity, product quality, and regulatory compliance. For a novel compound such as 2-Allyl-5-trifluoromethyl phenol, a molecule with potential therapeutic applications, the cross-validation of analytical methods is a critical step. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification and characterization of this compound. The information presented herein is based on established methodologies for structurally similar phenolic compounds and serves as a model for a comprehensive cross-validation study.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For this compound, both HPLC and GC-MS offer robust and reliable platforms for analysis. A summary of the key performance parameters for these techniques, based on data from analogous phenolic compounds, is presented below.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL[1][2] | 2.1 - 11 pg[3] |
| Limit of Quantification (LOQ) | 0.03 - 1.07 µg/mL[1][2] | Data not available for direct comparison |
| **Linearity (R²) ** | > 0.99[1][2] | > 0.99[4] |
| Accuracy (Recovery %) | 98.33 - 101.12%[1][2] | 92 - 101%[3] |
| Precision (RSD %) | < 5%[1][2] | < 5%[4] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability.[3][5] |
| Analysis Time | Typically 15-40 minutes per sample.[1][2] | Typically 15-30 minutes per sample.[6] |
| Instrumentation Cost | Moderate | High |
| Selectivity | Good, can be enhanced with selective detectors (e.g., Diode Array Detector). | Excellent, mass spectrometer provides high specificity. |
| Suitability for this compound | Well-suited for routine quality control and stability testing. | Ideal for identification, impurity profiling, and trace-level analysis. |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and reliable analytical data. The following sections outline model protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound in a drug substance or formulated product.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution may be employed for optimal separation from potential impurities.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm.[7]
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of this compound, particularly for trace-level analysis and impurity profiling.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., CP-Sil 8 CB).[6]
2. Derivatization (if necessary):
-
Due to the presence of a polar phenolic group, derivatization may be required to improve volatility and peak shape.[3] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Procedure: To the dried sample residue, add the derivatizing agent and a suitable solvent (e.g., pyridine). Heat the mixture to ensure complete reaction.
3. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of the analyte from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A suitable mass range to include the molecular ion and characteristic fragments of the derivatized analyte.
Visualizing the Cross-Validation Workflow
To ensure the interchangeability and consistency of analytical results between different methods, a structured cross-validation workflow is essential.
Caption: A flowchart illustrating the key stages of a cross-validation process for analytical methods.
The logical relationship for determining the suitability of an analytical technique based on its performance characteristics is also a critical aspect of method selection.
Caption: A decision tree for selecting an analytical technique based on the intended application.
References
- 1. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
A Comparative Analysis of the Antioxidant Properties of Functionalized Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant properties of key functionalized phenols, namely derivatives of caffeic acid, gallic acid, and quercetin. The information is curated to assist researchers in understanding the structure-activity relationships and to provide detailed experimental protocols for the evaluation of antioxidant efficacy.
Comparative Antioxidant Activity of Functionalized Phenols
The antioxidant capacity of functionalized phenols is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater antioxidant potency. The following tables summarize the comparative antioxidant activities of selected derivatives of caffeic acid, gallic acid, and quercetin, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µg/mL) | FRAP (µM Fe(II)/µM) | Reference |
| Caffeic Acid & Derivatives | ||||
| Caffeic Acid | 10.491 ± 1.20 | - | - | [1] |
| Caftaric Acid | - | - | - | [1] |
| Cichoric Acid | 8.062 ± 0.59 | - | - | [1] |
| Cynarin | 9.510 ± 0.96 | - | - | [1] |
| Gallic Acid & Derivatives | ||||
| Gallic Acid | 2.03 ± 0.02 (µg/mL) | - | - | [2] |
| 3,4,5-THBS | >90% inhibition at 1000 µM | - | - | [3] |
| 3,4,5-TMBS | >90% inhibition at 1000 µM | - | - | [3] |
| Quercetin & Derivatives | ||||
| Quercetin | 2.6 (µg/mL) | 16.2 ± 1.1 | - | [4] |
| Quercetin-3-O-glucuronide | - | - | - | [5] |
| Isorhamnetin | - | - | - | [5] |
| Tamarixetin | - | - | - | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization of results.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (functionalized phenols)
-
Reference standard (e.g., Trolox, Ascorbic Acid)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds and reference standard in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution. The final volume and concentrations should be optimized for the specific experimental setup.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[6]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or water
-
Test compounds
-
Reference standard (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Sample Preparation: Prepare various concentrations of the test compounds and reference standard in a suitable solvent.
-
Reaction: Add a small aliquot of the sample to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Reference standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9][10]
-
Sample Preparation: Prepare various concentrations of the test compounds and reference standard.
-
Reaction: Add a small volume of the sample to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-60 minutes).[9][11]
-
Absorbance Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[9]
-
Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The FRAP value of the sample is expressed as µM Fe(II) equivalents.
Visualizing Experimental and Logical Relationships
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and pathways.
References
- 1. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3.4.4. ABTS Assay [bio-protocol.org]
- 4. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
Assessing the Drug-like Properties of 2-Allyl-5-trifluoromethyl phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the drug-like properties of the novel compound 2-Allyl-5-trifluoromethyl phenol against the structurally similar, naturally occurring compound 2-Allylphenol. The assessment is based on a combination of computationally predicted data for the target compound and experimental data for the comparator. This guide aims to provide a preliminary evaluation of this compound's potential as a drug candidate.
Physicochemical and Pharmacokinetic Properties
The drug-like properties of a compound are critical for its success as a therapeutic agent. These properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, determine the bioavailability and safety of a drug. In this section, we compare the key physicochemical and pharmacokinetic parameters of this compound (predicted) and 2-Allylphenol (experimental).
| Property | This compound (Predicted) | 2-Allylphenol (Experimental/Predicted) |
| Physicochemical Properties | ||
| Molecular Formula | C10H9F3O | C9H10O |
| Molecular Weight ( g/mol ) | 202.17 | 134.18 |
| LogP (Octanol/Water) | 3.45 | 2.70 |
| Water Solubility | Poorly soluble | Soluble (1110 mg/L at 25°C) |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
| Polar Surface Area (Ų) | 20.23 | 20.23 |
| Pharmacokinetics (ADMET) | ||
| Gastrointestinal Absorption | High | High (Predicted) |
| Blood-Brain Barrier Permeant | Yes | Yes (Predicted) |
| CYP1A2 Inhibitor | Yes | No (Predicted) |
| CYP2C19 Inhibitor | Yes | No (Predicted) |
| CYP2C9 Inhibitor | No | No (Predicted) |
| CYP2D6 Inhibitor | Yes | No (Predicted) |
| CYP3A4 Inhibitor | Yes | No (Predicted) |
| Lipinski's Rule of Five | Yes (0 violations) | Yes (0 violations) |
| Toxicology | ||
| AMES Toxicity | No | No (Predicted) |
| Hepatotoxicity | Yes | No (Predicted) |
Note: Predicted data for this compound was generated using the SwissADME web tool. Experimental data for 2-Allylphenol was sourced from publicly available databases.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard laboratory procedures for assessing the drug-like properties of small molecules.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold-standard for its experimental determination.
Protocol:
-
Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve a known amount of the test compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
The mixture is shaken vigorously for a set period (e.g., 1-24 hours) to allow for partitioning of the compound between the two phases.
-
After shaking, the mixture is centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Protocol:
-
An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, the suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method (e.g., HPLC, LC-MS).
-
The solubility is reported in units such as mg/mL or µM.
Metabolic Stability Assessment (Liver Microsomal Assay)
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).
Protocol:
-
Human liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).
-
The reaction is initiated by the addition of the cofactor NADPH.
-
The incubation is carried out at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Mandatory Visualizations
JAK-STAT Signaling Pathway
Phenolic compounds have been reported to modulate various signaling pathways involved in inflammation and cell proliferation. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in these processes and represents a potential target for compounds like this compound.
Caption: The JAK-STAT signaling pathway, a key regulator of cellular responses.
Drug-Likeness Assessment Workflow
The following diagram illustrates the general workflow for assessing the drug-like properties of a novel compound.
Caption: A streamlined workflow for the assessment of drug-like properties.
Comparative Analysis of 2-Allyl-5-trifluoromethyl Phenol and Structurally Related Phenolic Compounds
A deep dive into the experimental data of 2-Allyl-5-trifluoromethyl phenol's structural analogs reveals key insights into the contributions of allyl and trifluoromethyl functional groups to the biological activity of phenolic compounds. This guide provides a comparative analysis of 2-allylphenol and 3-(trifluoromethyl)phenol, alongside the well-characterized natural product eugenol, offering researchers and drug development professionals a valuable resource for understanding structure-activity relationships in this chemical class.
While direct experimental data for this compound is not extensively available in the public domain, a robust analysis of its core components can be achieved by examining representative compounds: 2-allylphenol, which isolates the effect of the allyl group; 3-(trifluoromethyl)phenol, which demonstrates the influence of the trifluoromethyl moiety; and eugenol, a widely studied natural phenolic compound bearing an allyl group.
Performance Comparison at a Glance
The following tables summarize the available quantitative data on the biological activities and physicochemical properties of the selected phenolic compounds.
Table 1: Antifungal and Antibacterial Activity
| Compound | Target Organism | Activity Type | Value |
| 2-Allylphenol | Botrytis cinerea | Antifungal (IC₅₀) | 68.0 µg/mL[1] |
| Eugenol | Staphylococcus aureus | Antibacterial (MIC) | 115 µg/mL |
| Staphylococcus aureus | Antibacterial (MBC) | 230 µg/mL | |
| Trametes hirsuta | Antifungal (IC₅₀) | 83.6 µg/mL | |
| Schizophyllum commune | Antifungal (IC₅₀) | 116.1 µg/mL | |
| Pycnoporus sanguineus | Antifungal (IC₅₀) | 102.4 µg/mL | |
| 3-(Trifluoromethyl)phenol | Staphylococcus aureus strains | Antibacterial (MIC) | >100 µg/mL (Estimated based on derivatives) |
| Enterococcus faecium | Antibacterial (MIC) | >100 µg/mL (Estimated based on derivatives) |
In-Depth Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducible research.
Synthesis Protocols
1. Synthesis of 2-Allylphenol:
The synthesis of 2-allylphenol is typically achieved through a two-step process involving the Williamson ether synthesis to form allyl phenyl ether, followed by a Claisen rearrangement.
-
Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether:
-
Phenol is dissolved in a suitable solvent, such as acetone or ethanol.
-
An equimolar amount of a base, typically potassium carbonate or sodium hydroxide, is added to the solution to deprotonate the phenol, forming the phenoxide ion.
-
Allyl bromide is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form allyl phenyl ether.
-
The reaction is typically heated under reflux for several hours to ensure completion.
-
After cooling, the reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure.
-
-
Step 2: Claisen Rearrangement to 2-Allylphenol:
-
The crude allyl phenyl ether is heated to a high temperature, typically around 200-250°C.
-
This thermal rearrangement, known as the Claisen rearrangement, proceeds through a concerted[2][2]-sigmatropic shift. The allyl group migrates from the oxygen atom to the ortho position of the benzene ring.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The resulting 2-allylphenol is then purified by distillation under reduced pressure.
-
2. Synthesis of 3-(Trifluoromethyl)phenol:
The synthesis of 3-(trifluoromethyl)phenol can be accomplished via the diazotization of 3-(trifluoromethyl)aniline followed by hydrolysis.
-
Step 1: Diazotization of 3-(Trifluoromethyl)aniline:
-
3-(Trifluoromethyl)aniline is dissolved in an aqueous acidic solution, typically sulfuric acid or hydrochloric acid, and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the low temperature. This reaction forms the corresponding diazonium salt.
-
-
Step 2: Hydrolysis of the Diazonium Salt:
-
The solution containing the diazonium salt is then carefully heated.
-
The diazonium group is an excellent leaving group and is displaced by water in a nucleophilic aromatic substitution reaction.
-
Nitrogen gas is evolved during this process, and the hydroxyl group is introduced onto the aromatic ring, yielding 3-(trifluoromethyl)phenol.
-
The product is then extracted from the aqueous solution using an organic solvent, such as diethyl ether or ethyl acetate.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed to yield the crude product, which can be further purified by distillation or chromatography.
-
3. Extraction and Purification of Eugenol:
Eugenol is a natural product that can be readily extracted from clove oil.
-
Steam Distillation:
-
Cloves are ground and suspended in water in a distillation flask.
-
Steam is passed through the mixture, causing the volatile essential oils, including eugenol, to vaporize along with the water.
-
The vapor is then condensed and collected. The eugenol, being immiscible with water, will form a separate layer or an emulsion.
-
-
Solvent Extraction and Purification:
-
The collected distillate is extracted with an organic solvent, such as dichloromethane or diethyl ether.
-
The organic layer containing the eugenol is separated from the aqueous layer.
-
To purify the eugenol, it is often treated with a dilute solution of sodium hydroxide. Eugenol, being phenolic, will react to form the water-soluble sodium eugenoxide salt, while non-phenolic impurities will remain in the organic layer.
-
The aqueous layer is then separated and acidified (e.g., with hydrochloric acid) to regenerate the pure eugenol, which will precipitate out or can be extracted with a fresh portion of organic solvent.
-
The final product is obtained after drying the organic extract and removing the solvent.
-
Biological Activity Assays
1. Antifungal Susceptibility Testing (IC₅₀ Determination):
-
Microorganism: A specific fungal strain, such as Botrytis cinerea, is cultured on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution or broth and adjusted to a standardized concentration.
-
Microdilution Assay: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature for a defined period (e.g., 48-72 hours).
-
Growth Assessment: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of the fungal growth, is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
2. Antibacterial Susceptibility Testing (MIC and MBC Determination):
-
Microorganism: A specific bacterial strain, such as Staphylococcus aureus, is grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific bacterial concentration.
-
Broth Microdilution for MIC: Serial dilutions of the test compound are prepared in the broth medium in a 96-well plate. Each well is then inoculated with the standardized bacterial suspension. The plate is incubated at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: Aliquots from the wells showing no visible growth in the MIC assay are plated onto an agar medium without the test compound. The plates are incubated at 37°C for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count.
Signaling Pathways and Experimental Workflows
The biological effects of phenolic compounds are often mediated through their interaction with various cellular signaling pathways.
References
Comparative Analysis of the Biological Effects of 2-Allylphenols and Trifluoromethyl-phenols
A Review of Peer-Reviewed Literature to Infer the Potential Bioactivity of 2-Allyl-5-trifluoromethyl phenol
Disclaimer: A comprehensive search of peer-reviewed literature yielded no specific studies on the biological effects of this compound. This guide therefore provides a comparative analysis of the biological activities of two classes of related compounds: 2-allylphenol and its derivatives, and various trifluoromethyl-phenols. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological impact of the individual functional moieties of the target compound.
Introduction
The functional groups of a molecule are key determinants of its biological activity. In the absence of direct experimental data for this compound, we can infer its potential properties by examining the known biological effects of phenols containing an allyl group at the 2-position and those containing a trifluoromethyl group. 2-Allylphenol and its derivatives have been investigated for their antifungal properties, while trifluoromethyl-phenols are recognized for their diverse biological activities and presence in pharmaceuticals. This guide summarizes the available quantitative data, experimental protocols, and mechanisms of action for these two classes of compounds.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of 2-allylphenol derivatives and trifluoromethyl-phenols.
Table 1: Antifungal Activity of 2-Allylphenol and Its Derivatives against Botrytis cinerea
| Compound | Modification from 2-Allylphenol | IC50 (µg/mL)[1][2][3] |
| 2-Allylphenol | - | 68.0 |
| 2-Allyl-4-nitrophenol | Addition of a nitro group at the 4-position | 12.0 |
| 2-Allyl-6-nitrophenol | Addition of a nitro group at the 6-position | 136.0 |
| 2-Allylanisole | Methylation of the hydroxyl group | 2.0 |
| 2-Allylphenyl acetate | Acetylation of the hydroxyl group | 1.0 |
Table 2: Biological Activity of Simple Trifluoromethyl-phenols
| Compound | Biological Activity | Assay | Endpoint | Result |
| 4-(Trifluoromethyl)phenol | Cytotoxicity | Precision-cut rat liver slices | Loss of intracellular potassium | Time and concentration-dependent |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative | Antibacterial | Broth microdilution | MIC against MRSA | 3.12 µg/mL[1] |
| 5,6-dichloro-2-trifluoromethyl-benzimidazole | Antifungal/Antibacterial | Diffusion and microdilution | Inhibition zone / MIC | Most active among tested derivatives |
| Captopril analog with trifluoromethyl group | Enzyme Inhibition | Angiotensin Converting Enzyme (ACE) inhibition assay | IC50 | 3 x 10⁻¹⁰ M[4] |
Experimental Protocols
Mycelial Growth Inhibition Assay for Antifungal Activity of 2-Allylphenol Derivatives
This protocol is based on the methodologies described in the studies on the antifungal activity of 2-allylphenol derivatives against Botrytis cinerea.[1][2][3]
1. Fungal Strain and Culture Preparation:
-
The fungus Botrytis cinerea is maintained on Potato Dextrose Agar (PDA) plates.
-
For the assay, mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing colony.
2. Preparation of Test Compounds:
-
The 2-allylphenol derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions are prepared from the stock solutions to achieve the desired final concentrations in the growth medium.
3. Assay Plate Preparation:
-
PDA is prepared and autoclaved.
-
While the PDA is still molten (around 45-50°C), the appropriate volume of the test compound dilution is added to achieve the final desired concentration. The final concentration of the solvent (e.g., DMSO) should be kept constant across all plates, including the control, and at a level that does not affect fungal growth.
-
The PDA mixed with the test compound is poured into sterile Petri dishes. A control plate containing only the solvent is also prepared.
4. Inoculation and Incubation:
-
A mycelial plug of B. cinerea is placed in the center of each PDA plate.
-
The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) for a specified period (e.g., 48-72 hours).
-
The percentage of mycelial growth inhibition is calculated using the following formula:
where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
The IC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of 2-allylphenol derivatives as fungal respiration inhibitors.
Caption: Workflow for determining the antifungal activity of compounds.
Conclusion
While no direct data exists for this compound, the available literature on its constituent moieties provides valuable insights. The 2-allylphenol group is associated with significant antifungal activity, likely through the inhibition of mitochondrial respiration. The potency of this activity can be modulated by substitutions on the phenol ring. The trifluoromethyl group is a common feature in bioactive molecules and is known to influence properties such as metabolic stability and binding affinity. The presence of a trifluoromethyl group on a phenol ring can lead to various biological effects, including cytotoxicity and enzyme inhibition.
Based on this comparative analysis, it is plausible that this compound could exhibit antifungal properties, potentially with altered potency or spectrum of activity compared to 2-allylphenol alone. The trifluoromethyl group might also confer other biological activities. However, this remains speculative without direct experimental evidence. Further research, including synthesis and in vitro screening of this compound, is necessary to elucidate its specific biological effects and potential applications.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Allyl-5-trifluoromethyl phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Allyl-5-trifluoromethyl phenol, a halogenated phenolic compound.
Due to its chemical properties, this compound requires careful management as hazardous waste. The following procedures are based on established safety protocols for similar halogenated phenols and general laboratory waste management guidelines. Always consult your institution's specific safety protocols and your local regulations, as they may have additional requirements.
Immediate Safety and Hazard Information
Based on data from similar trifluoromethyl- and halogenated phenols, this compound is anticipated to exhibit a range of hazards.[1][2] The following table summarizes the expected hazards.
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Flammable solid.[1] Forms explosive mixtures with air on intense heating.[1] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[1] |
| Toxicity | Toxic if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear protective gloves and flame-retardant antistatic protective clothing.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] | Wear eye and face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory and environmental safety. Follow this detailed protocol for waste management.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A flame-retardant and chemical-resistant lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
For solutions containing this compound, collect the liquid in a shatter-proof, compatible container.[3] The container must be labeled "Halogenated Organic Waste - Liquid."[4]
-
If the solvent is non-halogenated but contains this phenol, it must be treated as halogenated waste.[4]
-
For small amounts of liquid waste, it can be absorbed onto an inert material like vermiculite or dry sand and disposed of as solid waste.[3]
-
3. Container Management:
-
All waste containers must be kept tightly closed except when adding waste.[4]
-
Ensure containers are stored in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[5]
-
The label on the waste container must clearly identify the contents, including the full chemical name "this compound" and the words "Hazardous Waste."[4]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.[6]
-
Incineration in a suitable combustion chamber is a common disposal method for solid phenol waste.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Allyl-5-trifluoromethyl phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Allyl-5-trifluoromethyl phenol. The following procedures are based on the known hazards of structurally similar compounds, including various substituted phenols, and are intended to ensure the safe handling of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Given the potential hazards associated with phenolic compounds, including skin and eye irritation, and potential toxicity, a comprehensive suite of personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times when handling the chemical. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[1] |
| Hand Protection | Double Nitrile Gloves (for incidental contact) or Butyl Rubber/Neoprene Gloves (for direct handling/splash risk) | For brief, incidental contact, wearing two pairs of standard nitrile gloves is recommended.[1][2] For direct handling, immersion, or when a splash risk is present, more robust gloves such as butyl rubber or neoprene should be used.[2][3] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Flame-Retardant Lab Coat and Chemical-Resistant Apron | A flame-retardant lab coat, fully buttoned, is required.[2][4] For procedures with a higher risk of splashing, a chemical-resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[2][3] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3][5] |
| Foot Protection | Closed-Toed Shoes | Street shoes are not permitted in the laboratory. Substantial, closed-toed shoes are required to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
Experimental Workflow for Safe Handling
Figure 1: Workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Assemble and inspect all required PPE as detailed in the table above.
-
Bring all necessary chemicals, reagents, and laboratory equipment into the fume hood.
-
-
Handling:
-
Don all required personal protective equipment before opening the chemical container.
-
Perform all manipulations of this compound within the fume hood to prevent the release of vapors into the laboratory environment.[3]
-
Avoid direct contact with the chemical. Use appropriate laboratory equipment for all transfers.
-
Keep the container tightly closed when not in use.[6]
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Carefully remove and dispose of any contaminated PPE, such as gloves, in the designated waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and absorbent pads, that are contaminated with the chemical should also be disposed of in the designated solid hazardous waste container.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.[5]
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.
Disclaimer: This guide is intended for informational purposes and is based on the best available data for similar chemical compounds. It is not a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for any chemical before use.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
